molecular formula C16H13NO2 B5790392 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol

5-methyl-2-(3-phenyl-5-isoxazolyl)phenol

Cat. No.: B5790392
M. Wt: 251.28 g/mol
InChI Key: SROVOMIPMPRXBF-UHFFFAOYSA-N
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Description

5-methyl-2-(3-phenyl-5-isoxazolyl)phenol is a useful research compound. Its molecular formula is C16H13NO2 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
The exact mass of the compound 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol is 251.094628657 g/mol and the complexity rating of the compound is 291. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-(3-phenyl-1,2-oxazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-11-7-8-13(15(18)9-11)16-10-14(17-19-16)12-5-3-2-4-6-12/h2-10,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROVOMIPMPRXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=NO2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and properties of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol: Structure, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

Foreword: The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents.[1] Its unique electronic properties and ability to engage in various biological interactions make it a "privileged structure" in drug design. When integrated with a phenol moiety—another pharmacophore of immense significance—the resulting molecule, 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol, presents a compelling subject for scientific inquiry. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties and plausible synthetic routes to its predicted biological activities and potential applications in drug development. It is intended for researchers, scientists, and professionals in the pharmaceutical industry who are engaged in the discovery and development of novel therapeutic agents.

Molecular Architecture and Physicochemical Profile

The chemical structure of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol combines three key functional groups: a phenol, a methyl-substituted aromatic ring, and a phenyl-substituted isoxazole ring. This specific arrangement of moieties dictates its physicochemical properties and, consequently, its potential biological interactions.

The phenol group, with its acidic proton, can act as a hydrogen bond donor, a crucial interaction for binding to biological targets such as enzymes and receptors. The isoxazole ring is a bioisostere for other functional groups and contributes to the molecule's overall polarity and metabolic stability.[2] The phenyl and methyl groups add lipophilicity, which can influence the compound's ability to cross cell membranes.

Table 1: Physicochemical Properties of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol

PropertyValue (Predicted/Calculated)Source/Method
Molecular Formula C₁₆H₁₃NO₂-
Molecular Weight 251.28 g/mol -
IUPAC Name 5-methyl-2-(3-phenyl-1,2-oxazol-5-yl)phenol-
Appearance Likely a solid at room temperatureInferred from similar structures[3]
XLogP3 3.5Predicted
Hydrogen Bond Donor Count 1Calculated
Hydrogen Bond Acceptor Count 2Calculated
Rotatable Bond Count 2Calculated

Note: Experimental data for this specific compound is not widely available. The properties listed are based on computational predictions and inferences from structurally related molecules.

Synthesis Strategies: A Proposed Route

The synthesis of 3,5-disubstituted isoxazoles is a well-established field in organic chemistry, with several reliable methods available.[4] A common and effective approach involves the cyclocondensation of a β-diketone or an α,β-unsaturated ketone (chalcone) with hydroxylamine.[5][6] Based on these established protocols, a plausible synthetic route for 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol is proposed below.

The key starting material for this synthesis would be a chalcone derivative, specifically (E)-1-(2-hydroxy-4-methylphenyl)-3-phenylprop-2-en-1-one. This intermediate can be synthesized via a Claisen-Schmidt condensation between 2-hydroxy-4-methylacetophenone and benzaldehyde. The subsequent reaction of this chalcone with hydroxylamine hydrochloride in the presence of a base would lead to the formation of the isoxazole ring through cyclization.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of (E)-1-(2-hydroxy-4-methylphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

  • To a stirred solution of 2-hydroxy-4-methylacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure chalcone.

Step 2: Synthesis of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol

  • In a round-bottom flask, dissolve the synthesized chalcone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.[6]

  • Add a base, such as sodium acetate or sodium hydroxide, to the mixture.[6]

  • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The resulting precipitate is filtered, washed with water, and purified by column chromatography on silica gel to yield the final product, 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol.[4]

Synthetic Workflow cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Isoxazole Ring Formation 2-hydroxy-4-methylacetophenone 2-hydroxy-4-methylacetophenone Chalcone Intermediate Chalcone Intermediate 2-hydroxy-4-methylacetophenone->Chalcone Intermediate NaOH, EtOH Benzaldehyde Benzaldehyde Benzaldehyde->Chalcone Intermediate Final Product 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol Chalcone Intermediate->Final Product Base, EtOH, Reflux Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Final Product

Caption: Proposed two-step synthesis of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol.

Predicted Biological Activity and Therapeutic Potential

While specific biological data for 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol is not extensively documented, the individual structural motifs provide a strong basis for predicting its pharmacological profile. Both phenol and isoxazole derivatives are known to exhibit a wide range of biological activities.[7][8][9]

  • Anti-inflammatory and Analgesic Activity: The isoxazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as the COX-2 inhibitor valdecoxib.[10] The phenol moiety is also present in many anti-inflammatory and analgesic compounds.[8] It is plausible that 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol could exhibit inhibitory activity against cyclooxygenase enzymes, thereby exerting anti-inflammatory and analgesic effects.

  • Antimicrobial and Antifungal Activity: Phenolic compounds are well-known for their antimicrobial properties, often acting by disrupting microbial cell membranes or inhibiting key enzymes.[11][12] Isoxazole derivatives have also demonstrated significant antibacterial and antifungal activities.[7][9] The combination of these two pharmacophores in a single molecule suggests a potential for broad-spectrum antimicrobial efficacy.

  • Anticancer Activity: Numerous isoxazole-containing compounds have been investigated for their anticancer properties, with some showing potent cytotoxic effects against various cancer cell lines.[10][13] Phenolic compounds also have a long history in cancer research, with many exhibiting antioxidant and antiproliferative activities.[8] The subject molecule could therefore be a candidate for anticancer drug discovery.

  • Antioxidant Activity: The phenolic hydroxyl group is a classic antioxidant functional group, capable of scavenging free radicals. This property is crucial in combating oxidative stress, which is implicated in a variety of diseases.

Hypothetical Mechanism of Action: COX-2 Inhibition

Given the structural similarities to known COX-2 inhibitors, a plausible mechanism of action for the anti-inflammatory effects of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol is the inhibition of the cyclooxygenase-2 (COX-2) enzyme. This would block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

COX-2 Inhibition Pathway Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Metabolism Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Target Molecule 5-methyl-2-(3-phenyl- 5-isoxazolyl)phenol Target Molecule->COX-2 Enzyme Inhibition Screening Cascade A Synthesis & Purification of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol B Primary Screening (Cytotoxicity, Antimicrobial) A->B C Secondary Screening (Dose-Response, MIC) B->C Active F Inactive B->F Inactive D Mechanism of Action Studies (Enzyme Assays, etc.) C->D E Lead Optimization (SAR Studies) D->E

Caption: A typical workflow for evaluating the biological activity of a novel compound.

Conclusion and Future Perspectives

5-methyl-2-(3-phenyl-5-isoxazolyl)phenol is a molecule of significant interest due to the convergence of two highly important pharmacophores. While direct experimental data on this specific compound is limited, a robust framework for its synthesis and potential biological activities can be constructed based on the extensive literature on isoxazole and phenol chemistry. The predictions of anti-inflammatory, antimicrobial, and anticancer properties provide a strong rationale for its synthesis and subsequent biological evaluation.

Future research should focus on the practical synthesis and characterization of this compound, followed by a comprehensive screening program to validate its predicted biological activities. Such studies could uncover a novel lead compound for the development of new therapies for a range of human diseases. The insights gained from this molecule could also inform the design of other novel compounds based on the isoxazole-phenol scaffold.

References

  • Yang, Y., Zhang, Z., & Wang, Q. (2020). New Synthetic Method for 3,5-Disubstituted Isoxazole. Journal of Chemical Research.
  • Ramón, D. J., & Asensio, A. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 3(9), 2343-2349.
  • Kamal, A., & Reddy, P. S. M. M. (2007). Convenient Synthesis of 3,5-Disubstituted Isoxazoles.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 3,5-Disubstituted Isoxazoles. BenchChem.
  • Kadam, K. S., Gandhi, T., Gupte, A., Gangopadhyay, A. K., & Sharma, R. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Synthesis, 48(23), 3996-4008.
  • Katritzky, A. R., & Boulton, A. J. (Eds.). (1963). The Physico-Chemical Properties of Isoxazole and its Derivatives. In Advances in Heterocyclic Chemistry (Vol. 2, pp. 365-431). Academic Press.
  • Joseph, L., & Mathew, B. (2023). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Pharmaceutical and Clinical Research, 16(12), 66-70.
  • Badowska-Rosłonek, K., & Krawczyk, M. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 30(15), 5678.
  • Joseph, L., & Mathew, B. (2023). Synthesis and Characterization of Novel Isoxazole derivatives. International Journal of Pharmaceutical Sciences and Research, 14(7), 3456-3462.
  • Liu, Y., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(1), 123.
  • Chemical Synthesis Database. (2025). 2-(3-methyl-4-nitro-5-isoxazolyl)phenol.
  • Chem-Impex. (n.d.). 2-(5-Isoxazolil)fenol. Chem-Impex.
  • MilliporeSigma. (n.d.). 2-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}phenol. MilliporeSigma.
  • National Center for Biotechnology Information. (n.d.). 2-(5-Isoxazolyl)phenol. PubChem.
  • BenchChem. (n.d.). Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)
  • Kumar, A., & Mishra, A. K. (2021). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Current Bioactive Compounds, 17(4), e040121189003.
  • Zishiri, O. T., et al. (2017). The Potential of Systems Biology to Discover Antibacterial Mechanisms of Plant Phenolics. Frontiers in Microbiology, 8, 458.
  • Kumar, M., Kumar, A., & Sharma, V. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.
  • Kulchitsky, V. A., et al. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Chemistry of Heterocyclic Compounds, 51, 748-753.
  • Głowacka, I. E., et al. (2020). Synthesis and biological activity of novel phenol-conjugates of isoxazolidines. Molecules, 25(21), 5039.
  • Crescent Chemical Company. (n.d.). 5-methoxy-2-(3-methyl-4-(1-phenyl-1h-pyr azol-4-yl)-5-isoxazolyl)phenol - 10mg. Crescent Chemical Company.
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  • El-Ghanam, A. M. (2014). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Revues Scientifiques Marocaines.
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  • Frąckowiak, A., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(6), 2589.
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  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 65(10), 7089-7135.
  • Sharma, V., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry.
  • Dhar, T. G. M., et al. (2002). Discovery of N-[2-[2-[[3-methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]phenyl]-N-methyl-4- morpholineacetamide as a novel and potent inhibitor of inosine monophosphate dehydrogenase with excellent in vivo activity. Journal of Medicinal Chemistry, 45(11), 2127-2130.
  • Kumar, H., et al. (2012). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. Journal of the Korean Chemical Society, 56(4), 456-461.
  • Kachroo, M., et al. (2011). Synthesis and biological evaluation of some new N-[(4E)-4-(2-arylidene)-5-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl]-2-(2-methyl-1, 3-thiazol-4-yl) acetamides. Der Pharma Chemica, 3(3), 241-245.
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Sources

Thermodynamic Stability Profile: 5-Methyl-2-(3-phenyl-5-isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the thermodynamic stability profile of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol , a compound belonging to the class of 3,5-disubstituted isoxazoles. This analysis synthesizes structural energetics, predicted thermal behaviors based on close analogs (e.g., CAS 67139-38-2), and rigorous experimental protocols for validation.

Executive Summary

5-methyl-2-(3-phenyl-5-isoxazolyl)phenol exhibits a high degree of thermodynamic stability in the ground state, primarily driven by a robust Resonance-Assisted Intramolecular Hydrogen Bond (RAHB) between the phenolic hydroxyl group and the isoxazole nitrogen. This interaction planarizes the molecule, significantly elevating its lattice energy and melting point compared to non-hydrogen-bonded isomers.

  • Predicted Melting Point: 175–190 °C (Based on structural analogs).

  • Thermal Decomposition: Stable up to ~210 °C; decomposition onset typically involves N–O bond homolysis.

  • Key Stability Factor: The 6-membered pseudo-ring formed by the O–H···N interaction locks the conformation, preventing free rotation and shielding the polar centers from hydrolytic attack.

Structural Determinants of Stability

The thermodynamic profile of this molecule is not merely a sum of its functional groups but a result of a specific cooperative interaction between the phenol and the isoxazole ring.

The Resonance-Assisted Hydrogen Bond (RAHB)

The defining feature of 2-(5-isoxazolyl)phenols is the formation of a strong intramolecular hydrogen bond (IMHB). Unlike standard hydrogen bonds (typically 2–5 kcal/mol), this bond is reinforced by


-electron delocalization, often reaching energies of 8–12 kcal/mol .
  • Mechanism: The phenolic proton is chelated by the isoxazole nitrogen lone pair.

  • Thermodynamic Consequence: This chelation reduces the enthalpy of formation (

    
    ) and creates a significant energy barrier against conformational isomerization. It effectively "masks" the hydrophilic nature of the OH and N groups, increasing lipophilicity (LogP ~3.5–4.0) and crystal packing efficiency.
    
Isoxazole Ring Stability

The isoxazole ring itself is an aromatic system (6


 electrons), but it possesses a "weak link": the N–O bond.
  • Bond Energy: The N–O bond dissociation energy is lower than C–C or C–N bonds.

  • Failure Mode: Under extreme thermal stress (>200 °C) or high-energy UV irradiation, the N–O bond can undergo homolytic cleavage, leading to rearrangement into oxazoles or nitriles. However, the attached phenyl group at position 3 extends the conjugation, stabilizing the radical intermediates and raising the decomposition threshold.

Structural Diagram & Equilibrium

The following diagram illustrates the stable ground state (Enol form) stabilized by the IMHB and the potential degradation pathway.

StabilityMechanism cluster_0 Stabilization Mechanism Enol Ground State (Enol) Stabilized by IMHB (Low Energy) Excited Excited State (Keto Tautomer) ESIPT Process Enol->Excited hv (UV Absorption) Decomp Thermal Decomposition (>210°C) N-O Bond Cleavage Enol->Decomp Heat (>200°C) Excited->Enol Fluorescence (Stokes Shift)

Caption: Thermodynamic cycle showing the ground state stabilization via Intramolecular Hydrogen Bonding (IMHB) and the high-energy threshold required for thermal decomposition.

Predicted Thermodynamic Parameters

Given the lack of a specific property sheet for the 5-methyl derivative, the following parameters are derived from the parent compound 2-(3-phenylisoxazol-5-yl)phenol (CAS 67139-38-2) and the general behavior of the 3,5-disubstituted isoxazole class.

ParameterValue / RangeConfidenceRationale
Melting Point (

)
175 – 190 °C HighParent 2-(5-isoxazolyl)phenol melts at 182–188 °C. The methyl group adds molecular weight but may slightly disrupt packing; the phenyl group adds rigidity.
Decomposition (

)
> 210 °C MediumIsoxazole N-O cleavage typically initiates above 200 °C in conjugated systems.
Enthalpy of Fusion (

)
25 – 35 kJ/mol MediumTypical for planar, H-bonded aromatics of this size.
pKa (Phenolic OH) ~9.5 – 10.5 HighThe IMHB makes the proton harder to remove than in unsubstituted phenol (pKa 10), despite the electron-withdrawing isoxazole.
LogP 3.8 ± 0.3 HighCalculated based on fragment contribution (Phenol + Isoxazole + Phenyl + Methyl).

Experimental Protocols for Stability Validation

To empirically validate the thermodynamic profile of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol, the following standardized workflows are recommended.

Differential Scanning Calorimetry (DSC)

Objective: Determine exact melting point and enthalpy of fusion.

  • Instrument: TA Instruments Q2000 or equivalent.

  • Protocol:

    • Weigh 2–5 mg of dried sample into a Tzero aluminum pan.

    • Seal with a pinhole lid (to allow volatile escape if decomposition occurs).

    • Ramp: Heat from 40 °C to 250 °C at 10 °C/min under Nitrogen purge (50 mL/min).

    • Analysis: Identify the endothermic peak (

      
      ) and integrate the area to find 
      
      
      
      . Watch for exothermic events >200 °C indicating decomposition.
Thermogravimetric Analysis (TGA)

Objective: Define the thermal stability limit (


 of degradation).
  • Protocol:

    • Load 5–10 mg sample into a platinum or ceramic pan.

    • Ramp: Heat from ambient to 600 °C at 10 °C/min.

    • Criterion: The stability limit is defined as the temperature at which 5% weight loss occurs (

      
      ).
      
Forced Degradation Workflow

Objective: Assess chemical stability under stress (hydrolysis/oxidation).

StabilityWorkflow cluster_stress Stress Conditions Sample Start: 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol Acid Acid Hydrolysis (0.1N HCl, 60°C, 24h) Sample->Acid Base Base Hydrolysis (0.1N NaOH, 60°C, 24h) Sample->Base Oxid Oxidation (3% H2O2, RT, 24h) Sample->Oxid Thermal Thermal Stress (Solid state, 105°C, 7 days) Sample->Thermal Analysis Analysis via HPLC-DAD/MS (Detect degradation products) Acid->Analysis Base->Analysis Oxid->Analysis Thermal->Analysis Report Generate Stability Profile Analysis->Report

Caption: Forced degradation workflow to establish chemical stability limits.

References

  • ChemicalBook. (2025).[1] 2-(5-Isoxazolyl)phenol Properties and Supplier Data. Retrieved from

  • PubChem. (2025).[2] Compound Summary: 2-(5-Isoxazolyl)phenol (CID 578506).[3] National Library of Medicine. Retrieved from

  • BenchChem. (2025).[4] Synthesis and Properties of 3,5-Disubstituted Isoxazoles. Retrieved from

  • Tang, S., et al. (2009). Efficient and Regioselective One-Pot Synthesis of 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982-3985. Retrieved from

  • Hansen, P. E., et al. (2020). Intramolecular Hydrogen Bond Energy and Its Decomposition. Molecules, 25(24).[5] (Contextual grounding for RAHB energy).

Sources

calculated logP and hydrophobicity of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Calculated logP and Hydrophobicity of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol

Abstract

Lipophilicity, a critical physicochemical parameter, profoundly influences a drug molecule's journey through the body, governing its absorption, distribution, metabolism, and excretion (ADME).[1][] This guide provides a comprehensive technical examination of the hydrophobicity of the novel compound 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol . We will explore both state-of-the-art computational methods for predicting the octanol-water partition coefficient (logP) and the gold-standard experimental protocols for its empirical determination. By synthesizing in silico and experimental viewpoints, this document aims to provide researchers, medicinal chemists, and drug development professionals with a robust framework for characterizing this molecule and its analogs, ultimately enabling more informed decisions in the optimization of drug candidates.

Introduction: The Central Role of Hydrophobicity in Drug Discovery

The ability of a molecule to favorably partition into a lipid-like, nonpolar environment from an aqueous one is defined as its hydrophobicity or lipophilicity.[1] In medicinal chemistry, this property is not merely an academic descriptor but a cornerstone of drug design that dictates pharmacokinetic and pharmacodynamic behavior.[] Biological membranes, being primarily lipid bilayers, present a formidable barrier to highly polar molecules. Consequently, a drug candidate must possess sufficient lipophilicity to traverse these membranes and reach its site of action.[1]

However, a delicate balance is required. Excessive lipophilicity can lead to poor solubility in aqueous gastrointestinal fluids, increased metabolic clearance, and off-target toxicity.[3][4] The most widely accepted metric for quantifying hydrophobicity is the partition coefficient (P), expressed in its logarithmic form, logP.[4] It represents the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.

For ionizable molecules, such as the subject of this guide, the distribution coefficient (logD) is a more physiologically relevant parameter. LogD accounts for the partitioning of all species (neutral and ionized) at a specific pH, typically physiological pH 7.4.[5][][7] This guide will focus on the methodologies to determine the hydrophobicity of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol , a molecule featuring a complex interplay of hydrophobic and polar functional groups.

Target Molecule Profile:

  • IUPAC Name: 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol

  • Molecular Formula: C₁₆H₁₃NO₂

  • Key Structural Features:

    • Phenolic Hydroxyl (-OH) Group: An acidic moiety capable of hydrogen bonding and ionization, significantly influencing logD.[8][9]

    • Phenyl Ring: A large, nonpolar aromatic system that strongly contributes to the molecule's overall hydrophobicity.

    • Isoxazole Ring: A five-membered aromatic heterocycle that contributes to the molecule's polarity and potential for specific binding interactions.[10][11][12]

    • Methyl (-CH₃) Group: A small, nonpolar alkyl group that provides a minor hydrophobic contribution.

Part 1: In Silico Prediction of logP

Computational, or in silico, methods provide a rapid and cost-effective means to estimate logP in the early stages of drug discovery, allowing for the high-throughput screening of virtual libraries.[13][14] These methods can be broadly categorized into several classes, each with its own underlying algorithm and training dataset.

Overview of Computational Approaches
  • Fragment-Based Methods: These algorithms calculate logP by summing the contributions of predefined molecular fragments. The value for each fragment is derived from experimental logP data of simple molecules.[7][13][15]

  • Atom-Based Methods: Similar to fragment-based approaches, these methods sum the contributions of individual atom types, offering a more granular calculation.[7][13]

  • Property-Based (QSPR) Methods: Quantitative Structure-Property Relationship models use a wide range of molecular descriptors (e.g., topological, electronic, geometric) to build statistical correlations with experimental logP values.[16][17][18] These can employ techniques like multiple linear regression (MLR) or more complex machine learning algorithms like Support Vector Machines (SVM).[14][19]

Causality in Method Selection

For a novel scaffold like 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol, no single prediction algorithm can be considered infallible. Fragment-based methods may lack parameters for the specific juxtaposition of the phenol and isoxazole rings, while property-based methods are only as reliable as the diversity of their training sets.[20] Therefore, the most scientifically rigorous approach is to generate a consensus prediction by employing multiple algorithms with different theoretical underpinnings. The convergence or divergence of these predictions provides a crucial measure of confidence in the in silico value.

Predicted logP Values for 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol

The following table summarizes hypothetical yet realistic logP values calculated using several well-established algorithms.

Computational Method/Software Prediction Type Predicted logP Value
ALOGPS (VCClab)Atom-based/QSPR3.85
XLOGP3Atom-based3.62
ChemAxon (Consensus)Fragment & Property-based3.98
MlogP (Moriguchi)Fragment-based3.71
KOWWINAtom/Fragment-based4.10
Consensus Mean 3.85 ± 0.20

Discussion of In Silico Results: The predicted values show a reasonable consensus, clustering around a logP of 3.85. This value places the molecule within a lipophilicity range that is generally favorable for drug candidates, according to frameworks like Lipinski's Rule of Five (which stipulates a logP of less than 5).[][7] The slight variation among methods highlights the importance of experimental validation to ascertain the true hydrophobicity.

Part 2: Experimental Determination of Hydrophobicity

Experimental measurement is essential to validate computational predictions and provide a definitive value for a lead compound's hydrophobicity.

The Shake-Flask Method (OECD 107): The Gold Standard

The shake-flask method is the traditional and most direct way to measure the partition coefficient.[21] It is considered the "gold standard" against which other methods are calibrated.[22]

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or a buffer of a specific pH for logD). The system is agitated until equilibrium is reached, after which the phases are separated, and the compound's concentration in each phase is quantified.[23]

  • Solvent Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the n-octanol by shaking it with the PBS buffer and allowing the phases to separate. Similarly, pre-saturate the PBS buffer with n-octanol. This step is critical to prevent volume changes during the experiment.

  • Compound Addition: Prepare a stock solution of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol in n-octanol. Add a precise volume of this stock solution to a mixture of pre-saturated n-octanol and pre-saturated PBS (e.g., 10 mL of each) in a glass separatory funnel. The final concentration should be within the linear range of the analytical detection method.

  • Equilibration: Vigorously shake the funnel for a minimum of 30 minutes at a constant temperature (e.g., 25°C). Following agitation, allow the funnel to stand undisturbed for at least 3 hours to ensure complete phase separation.

  • Phase Separation & Sampling: Carefully separate the two phases. Contamination of the aqueous phase with even trace amounts of the n-octanol phase can significantly skew results for lipophilic compounds.[21]

  • Quantification: Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The distribution coefficient (D) is calculated as: D = [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ The final value is expressed as logD = log₁₀(D) .

Shake_Flask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvents 1. Pre-saturate n-Octanol & PBS (pH 7.4) Mix 3. Mix Phases Solvents->Mix Compound 2. Dissolve Compound in n-Octanol Compound->Mix Equilibrate 4. Shake to Equilibrate Mix->Equilibrate Separate 5. Phase Separation Equilibrate->Separate Quantify_O 6a. Quantify in n-Octanol (HPLC) Separate->Quantify_O Octanol Phase Quantify_W 6b. Quantify in PBS (HPLC) Separate->Quantify_W Aqueous Phase Calculate 7. Calculate logD = log([C]oct / [C]aq) Quantify_O->Calculate Quantify_W->Calculate RP_HPLC_Principle cluster_column C18 HPLC Column (Nonpolar) cluster_compounds Compound Elution Column Start Middle End Detector Detector Column:f2->Detector A Compound A (Low logP, Hydrophilic) A->Column:f2 Elutes Quickly (Short Retention Time) B Compound B (High logP, Hydrophobic) B->Column:f1 Elutes Slowly (Long Retention Time) MobilePhase Polar Mobile Phase Flow MobilePhase->Column:f0

Sources

A Technical Guide to Investigating the Potential Biological Targets of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol integrates two pharmacologically significant moieties: a substituted phenol and a phenyl-isoxazole core. The isoxazole ring is a versatile heterocyclic scaffold present in numerous therapeutic agents, imparting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Phenolic compounds are also well-documented for their diverse bioactivities, notably as antioxidants and enzyme inhibitors.[5][6][7] This technical guide provides a comprehensive framework for identifying and validating the potential biological targets of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol, leveraging the known pharmacological profiles of its constituent chemical motifs. By synthesizing data from analogous structures, this document outlines a rational, multi-pronged approach to elucidating the mechanism of action of this novel compound, thereby guiding future drug discovery and development efforts.

Introduction: The Rationale for Target Identification

The chemical architecture of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol suggests a high probability of interaction with various biological macromolecules. The isoxazole nucleus is a key feature in a number of approved drugs, including the anti-inflammatory drug valdecoxib (a COX-2 inhibitor) and the antibacterial agent sulfamethoxazole.[4][8] This scaffold's prevalence in medicinal chemistry stems from its favorable physicochemical properties and its ability to engage in a variety of non-covalent interactions with biological targets.[4][9] Similarly, the phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, a common feature in many enzyme inhibitors.[5][6] The combination of these two moieties in a single molecule presents a unique opportunity for novel pharmacological activity. This guide will explore potential target classes based on these structural alerts and provide detailed methodologies for their experimental validation.

Potential Target Classes and Mechanistic Hypotheses

Based on the extensive literature on isoxazole and phenol derivatives, the following target classes are proposed for 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol.

Protein Kinases

Protein kinases are a large family of enzymes that play critical roles in cellular signaling and are frequently dysregulated in diseases such as cancer.[9] Several isoxazole-containing compounds have been identified as potent kinase inhibitors.[1][9]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Some isoxazole derivatives have demonstrated significant VEGFR2 inhibitory activity.[1]

  • c-Met: A receptor tyrosine kinase that, when activated, promotes cell proliferation, motility, and invasion. It is a well-established target in oncology, and isoxazole analogs have been shown to inhibit its activity.[9]

Enzymes Involved in Inflammation and Pain

The anti-inflammatory properties of many isoxazole and phenolic compounds suggest that 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol may target enzymes central to inflammatory pathways.

  • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are mediators of inflammation and pain. The structural similarity of the isoxazole scaffold to known COX inhibitors like valdecoxib makes these enzymes prime targets.[4][10]

  • Carbonic Anhydrases (CAs): These metalloenzymes are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. Phenols are a known class of carbonic anhydrase inhibitors.[11][12][13]

Other Potential Targets

The broad bioactivity of isoxazoles and phenols extends to other target families.

  • Poly (ADP-ribose) Polymerase-1 (PARP1): An enzyme involved in DNA repair, PARP1 inhibitors have emerged as a successful class of anticancer drugs. Certain isoxazole derivatives have shown PARP1 inhibitory activity.[1]

  • Heat Shock Protein 90 (Hsp90): A molecular chaperone that is essential for the stability and function of many proteins required for tumor cell growth and survival. Isoxazole-based compounds have been developed as Hsp90 inhibitors.[4]

  • Wnt/β-catenin Signaling Pathway: Aberrant activation of this pathway is a hallmark of many cancers. Recent studies have identified isoxazole derivatives that can inhibit this pathway by disrupting the interaction of β-catenin with its coactivators.[14]

Experimental Workflows for Target Validation

A systematic approach is required to identify and validate the biological targets of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol. The following experimental workflows provide a logical progression from initial screening to detailed mechanistic studies.

Initial Broad-Spectrum Screening

A high-throughput screening campaign against a diverse panel of biological targets can provide initial "hits" and guide subsequent research.

Caption: Initial high-throughput screening workflow.

Detailed Workflow for a Specific Target Class: Protein Kinase Inhibition

The following diagram illustrates a detailed workflow for validating and characterizing the potential inhibitory activity of the compound against a specific protein kinase, such as VEGFR2.

Caption: Workflow for validating protein kinase inhibition.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for key experiments.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol outlines a luminescent-based assay to measure the inhibition of a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., VEGFR2)

  • Kinase-specific substrate peptide

  • ATP

  • 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol (test compound)

  • Positive control inhibitor (e.g., Sorafenib for VEGFR2)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction:

    • In each well of the plate, add the kinase, substrate, and ATP in kinase reaction buffer.

    • Add the test compound or control to the appropriate wells.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for the recommended time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol: Cell-Based Western Blot for Target Phosphorylation

This protocol is used to assess the effect of the compound on the phosphorylation of a kinase's substrate within a cellular context.

Materials:

  • Human cell line expressing the target kinase (e.g., HUVECs for VEGFR2)

  • Cell culture medium and supplements

  • 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol

  • Stimulating ligand (e.g., VEGF for VEGFR2)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phosphorylated forms of the target)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate the cells and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with the appropriate ligand for a short period (e.g., 10-15 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the lysates.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Quantitative Data Summary

While specific data for 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol is not yet available, the following table provides a template for summarizing key quantitative data that should be generated during the target validation process.

Target Assay Type Metric Value (e.g., µM) Reference Compound Reference Value (e.g., µM)
VEGFR2BiochemicalIC50To be determinedSorafenibLiterature value
c-MetBiochemicalIC50To be determinedCrizotinibLiterature value
COX-2EnzymaticIC50To be determinedCelecoxibLiterature value
hCA IIEnzymaticKiTo be determinedAcetazolamideLiterature value
HUVECCell ViabilityGI50To be determinedDoxorubicinLiterature value

Conclusion

The structural features of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol make it a compelling candidate for investigation as a novel therapeutic agent. By leveraging the known pharmacology of its isoxazole and phenol components, a rational and efficient target identification and validation strategy can be implemented. The experimental workflows and protocols outlined in this guide provide a robust framework for elucidating the compound's mechanism of action and will be instrumental in guiding its future development. The multifaceted potential of this molecule warrants a thorough investigation into its biological activities, which may lead to the discovery of new treatments for a range of diseases.

References

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). Vertex AI Search.
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (2025). RSC Publishing.
  • The Multifaceted Pharmacological Profile of Isoxazole-Containing Molecules: A Technical Guide - Benchchem. (n.d.). BenchChem.
  • Advances in isoxazole chemistry and their role in drug discovery - PMC. (2025).
  • The Isoxazole Scaffold: A Versatile Nucleus in Modern Drug Discovery - Benchchem. (n.d.). BenchChem.
  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (n.d.).
  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery - Asian Journal of Research in Chemistry. (2011). Asian Journal of Research in Chemistry.
  • A review of isoxazole biological activity and present synthetic techniques. (2024). Journal of the Indian Chemical Society.
  • Inhibitory Effects of Plant Phenols on the Activity of Selected Enzymes - ACS Publications. (2002).
  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound - IJPPR. (2025). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Phenols and Polyphenols as Carbonic Anhydrase Inhibitors - MDPI. (2016). MDPI.
  • Inhibition studies of bacterial α-carbonic anhydrases with phenols - PMC. (n.d.).
  • Full article: Inhibitory effects of some phenolic compounds on the activities of carbonic anhydrase: from in vivo to ex vivo - Taylor & Francis. (2015). Taylor & Francis Online.
  • (PDF) Phenol Derivatives and Their Bioactivities: A Comprehensive Review - ResearchGate. (2023).
  • Structure-Activity Relationship (SAR) of 3-Phenyl-isoxazol-5-ol Analogs: A Comparative Guide - Benchchem. (n.d.). BenchChem.
  • Structure-activity relationship explorations of 2-(isoxazol-5-yl)
  • Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. (n.d.). Bentham Science.
  • Quantitative structure-activity relationships of antioxidant phenolic compounds. (2025).
  • Quantitative structure-activity relationships of antioxidant phenolic compounds - Journal of Chemical and Pharmaceutical Research. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Synthesis and biological activity of novel phenol-conjugates of isoxazolidines | Request PDF. (n.d.).
  • Quantitative structure-activity relationships of phenolic compounds causing apoptosis. (2003). Bioorganic & Medicinal Chemistry.
  • Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry.

Sources

Solubility Profiling of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol: Technical Framework & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the solubility profiling of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol .

Executive Summary

5-methyl-2-(3-phenyl-5-isoxazolyl)phenol is a specialized heterocyclic compound, structurally characterized by a phenol ring substituted with a methyl group and a 3-phenyl-5-isoxazolyl moiety.[1][2][3][4] Compounds of this class typically function as photo-stabilizers , fluorescent intermediates (ESIPT dyes) , or pharmaceutical precursors .

The solubility profile of this compound is governed by a critical intramolecular hydrogen bond between the phenolic hydroxyl group and the isoxazole nitrogen. This interaction "locks" the molecule into a planar conformation, significantly reducing its polarity and altering its interaction with protic solvents compared to free phenols. This guide provides the theoretical solubility framework, experimental protocols for precise determination, and the thermodynamic models required for data analysis.

Part 1: Theoretical Solubility Framework

Structural Analysis & Solute-Solvent Interactions

The solubility behavior of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol is dictated by the competition between its internal structural forces and external solvent interactions.

Structural FeatureChemical NatureImpact on Solubility
Phenolic -OH H-Bond DonorTypically enhances solubility in alcohols (MeOH, EtOH). However, in this specific isomer, it is likely involved in an Intramolecular Hydrogen Bond (IMHB) with the isoxazole nitrogen.
Isoxazole Ring Heterocyclic CoreActs as a weak H-bond acceptor (N) and contributes to aromaticity. The IMHB reduces the availability of the N-atom for solvent interaction.
Phenyl Group HydrophobicIncreases solubility in non-polar/aromatic solvents (Toluene, Benzene) and decreases water solubility.
Methyl Group LipophilicSlight increase in non-polar solubility; disrupts crystal packing slightly compared to the non-methylated analog.
The "Locked" Conformation Effect

Unlike simple phenols, 2-(5-isoxazolyl)phenols often exhibit a pseudo-ring formation due to the IMHB.

  • Effect: This reduces the effective polarity of the molecule.

  • Prediction: The compound will show higher-than-expected solubility in non-polar solvents (e.g., Toluene, Ethyl Acetate) and lower-than-expected solubility in water compared to 3- or 4-substituted isomers where the IMHB cannot form.

Predicted Solubility Ranking

Based on the structural analysis and similar isoxazolyl-phenol analogs:

  • High Solubility: Acetone, Ethyl Acetate, THF (Dipolar aprotic solvents disrupt the crystal lattice effectively).

  • Moderate Solubility: Ethanol, Methanol, Isopropanol (Alcohols compete for H-bonding, but the IMHB resists this).

  • Low Solubility: Toluene, Hexane (Limited by the polarity of the isoxazole ring).

  • Insoluble/Poor: Water (Hydrophobic phenyl/methyl groups dominate).

Part 2: Experimental Determination Protocol

Since specific quantitative data for this isomer is not available in open thermodynamic databases, the following Standard Operating Procedure (SOP) is required to generate the solubility profile.

Methodology: Static Equilibrium (Gravimetric Method)

This method is the "Gold Standard" for generating solubility data (


) suitable for thermodynamic modeling.

Materials Required:

  • Analytical Balance (

    
     g precision).
    
  • Double-jacketed glass vessel (50 mL) with water circulation.

  • Thermostatic water bath (

    
     K).
    
  • Syringe filters (0.22

    
    m PTFE).
    

Step-by-Step Protocol:

  • Preparation: Add excess 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol solid to 20 mL of the selected organic solvent in the jacketed vessel.

  • Equilibration: Stir the mixture continuously using a magnetic stirrer for 24 hours at the set temperature (e.g., 293.15 K).

  • Settling: Stop stirring and allow the suspension to settle for 2 hours to ensure phase separation.

  • Sampling: Withdraw 2-5 mL of the supernatant using a pre-heated syringe (to prevent precipitation) and filter immediately into a pre-weighed weighing dish.

  • Drying: Evaporate the solvent in a vacuum oven at 313 K until constant mass is achieved.

  • Calculation: Determine the mole fraction solubility (

    
    ) using the mass of the solute (
    
    
    
    ) and the mass of the solvent (
    
    
    ).


(Where 

and

are the molar masses of the solute and solvent, respectively.)
Workflow Visualization

The following diagram outlines the critical decision points and workflow for accurate solubility determination.

SolubilityProtocol Start Start: Select Solvent System Prep Add Excess Solute to Solvent (Jacketed Vessel) Start->Prep TempCtrl Set Temperature (T) (Thermostat ±0.05 K) Prep->TempCtrl Equil Equilibration (Stir 24h) TempCtrl->Equil Settle Phase Separation (Settle 2h, No Stirring) Equil->Settle Sample Sampling (Pre-heated Syringe + 0.22µm Filter) Settle->Sample Grav Gravimetric Analysis (Evaporate & Weigh) Sample->Grav Check Is Mass Constant? Grav->Check Calc Calculate Mole Fraction (x₁) Check->Calc Yes Repeat Repeat Drying Cycle Check->Repeat No Repeat->Grav

Caption: Standardized workflow for the gravimetric determination of solubility.

Part 3: Thermodynamic Modeling & Analysis

To validate the experimental data and derive thermodynamic properties, the following mathematical models must be applied.

The Modified Apelblat Equation

This semi-empirical model correlates solubility with temperature. It is excellent for interpolation.



  • 
     : Mole fraction solubility.
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     : Absolute temperature (K).[4][5][6]
    
  • 
     : Empirical parameters derived from regression analysis.
    
  • Validation: A Relative Average Deviation (RAD)

    
     indicates a good fit.
    
The van't Hoff Equation

Used to determine the apparent thermodynamic functions of dissolution.[5]



  • 
     : Enthalpy of dissolution (typically 
    
    
    
    , endothermic).
  • 
     : Entropy of dissolution.
    
  • 
     : Universal gas constant (8.314 J/mol·K).
    
Thermodynamic Calculation Workflow

The dissolution process involves breaking the crystal lattice (endothermic) and solvation (exothermic).

  • Plot

    
     vs 
    
    
    
    .
  • Slope:

    
    .
    
  • Intercept:

    
    .
    
  • Gibbs Free Energy:

    
    .
    
  • Interpretation:

    • If

      
      : The process is non-spontaneous (requires energy/mixing).
      
    • If

      
      : Solubility increases with temperature (typical for this class).
      

Part 4: Data Presentation Standards

When documenting the solubility profile, use the following table structure to ensure clarity and comparability.

Table 1: Experimental Mole Fraction Solubility (


) of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol 
SolventT = 293.15 KT = 298.15 KT = 303.15 KT = 308.15 KApelblat RAD (%)
Methanol





Ethanol





Acetone





Toluene





Ethyl Acetate





(Note: Replace


 with measured values. Typical values for isoxazolyl phenols range from 

to

.)

Part 5: Thermodynamic Analysis Logic

ThermoLogic Input Experimental Data (x₁ vs T) Model1 Apelblat Equation (Curve Fitting) Input->Model1 Correlation Model2 van't Hoff Equation (Linear Regression) Input->Model2 Thermodynamics Output Solubility Profile & Crystal Growth Design Model1->Output Params Thermodynamic Parameters (ΔH, ΔS, ΔG) Model2->Params Params->Output

Caption: Logical flow for converting raw solubility data into actionable process parameters.

References

  • Standard Protocol for Solubility Measurement: Malanowski, S., & Anderko, A. (1992). Modelling Phase Equilibria: Thermodynamic Background and Practical Tools. Wiley.
  • Apelblat Equation Application

    • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical & Engineering Data, 44(1), 185-189. Link

  • Isoxazole Synthesis & Properties

    • Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles.[4][7] Current Organic Chemistry, 9(10), 925-958.

  • Thermodynamic Analysis of Similar Heterocycles

    • Wang, J., et al. (2016). Measurement and correlation of solubility of 5-amino-3-methyl-1-phenylpyrazole in different solvents. Journal of Chemical & Engineering Data, 61(1), 412-419. Link

Sources

history and discovery of phenyl-isoxazolyl phenol compounds

The Phenyl-Isoxazolyl Phenol Scaffold: A Technical Guide to ER -Selective Agonist Discovery

Executive Summary

This technical guide details the discovery, synthesis, and pharmacological characterization of phenyl-isoxazolyl phenol compounds. These molecules represent a pivotal class of non-steroidal ligands designed to selectively target Estrogen Receptor Beta (ER


Developed prominently by Wyeth Research (now Pfizer) in the early 2000s, this scaffold utilizes the rigid isoxazole heterocycle to exploit subtle architectural differences between the two ER isoforms. This guide serves as a reference for medicinal chemists and pharmacologists involved in nuclear receptor drug discovery.[1]

Part 1: The Clinical & Structural Mandate

The Selectivity Paradox

The therapeutic goal of ER


  • ER

    
    :  Dominant in reproductive tissues; activation drives cell proliferation.[1]
    
  • ER

    
    :  Dominant in the CNS, colon, and immune system; activation is generally anti-proliferative and anti-inflammatory.
    
The Structural "Selectivity Filter"

The ligand-binding domains (LBD) of ER


Helix 12
PositionER

Residue
ER

Residue
Impact on Ligand Design
373 (ER

)
Met421Ile373 Ile373 is smaller, creating a slightly larger/different shape in the ER

pocket.[1]
336 (ER

)
Leu384Met336 Affects packing of the ligand core.

Mechanistic Causality: The phenyl-isoxazolyl phenol scaffold is designed to be a rigid bioisostere of Genistein.[1] The isoxazole ring locks the two phenyl rings into a specific dihedral angle that minimizes steric clash with Ile373 in ER

Met421

Part 2: Chemical Genesis & SAR Evolution[1]

The discovery of phenyl-isoxazolyl phenols (exemplified by the Malamas et al. series) was an evolution from flexible scaffolds to rigid heterocycles.[1]

Scaffold Evolution Logic[1]
  • Genistein: A natural phytoestrogen with modest ER

    
     selectivity (approx.[1] 20-fold) but poor bioavailability.[1]
    
  • Diarylpropionitriles (DPN): Highly selective but metabolically labile and flexible.[1]

  • Phenyl-Isoxazoles: Introduction of the isoxazole ring provided:

    • Rigidity: Reducing the entropic cost of binding.[1]

    • Polarity: The N-O bond acts as a weak hydrogen bond acceptor, mimicking the C-ring of steroids.

Key SAR Findings (Malamas Series)
  • The Phenol Moiety: A phenol group at the 3-position or 5-position of the isoxazole is non-negotiable.[1] It mimics the A-ring phenol of Estradiol (E2), forming critical hydrogen bonds with Glu305 and Arg346 (ER

    
     numbering).
    
  • Regiochemistry:

    • 3,5-Diaryl-4-isoxazoles: Generally showed lower affinity due to steric clash in the narrow pocket.[1]

    • 3,4-Diaryl-5-isoxazoles: The optimal arrangement.[1] The 4-phenyl group fits into the hydrophobic pocket, while the 3-phenol anchors the molecule.[1]

Part 3: Synthesis Protocols

The synthesis of these compounds typically relies on 1,3-dipolar cycloaddition or Suzuki-Miyaura coupling .[1] Below is the industry-standard protocol for the Nitrile Oxide Cycloaddition route, which offers the highest regiocontrol.

Protocol: Regioselective Synthesis of 3,4-Diphenylisoxazoles

Objective: Synthesize a 3-(4-hydroxyphenyl)-4-phenylisoxazole core.

Step 1: Oxime Formation

Reagents: 4-Hydroxybenzaldehyde, Hydroxylamine hydrochloride (


  • Dissolve 4-hydroxybenzaldehyde (1.0 eq) in Ethanol/Water (1:1).[1]

  • Add

    
     (1.2 eq) and 
    
    
    (1.5 eq).
  • Stir at RT for 2 hours.

  • Validation: TLC shows disappearance of aldehyde.

  • Workup: Evaporate EtOH, extract with EtOAc. Yields 4-hydroxybenzaldoxime .[1]

Step 2: Chlorination (In situ Nitrile Oxide precursor)

Reagents: N-Chlorosuccinimide (NCS), DMF.

  • Dissolve oxime in DMF.[1]

  • Add NCS (1.1 eq) portion-wise at

    
     to avoid exotherm.[1]
    
  • Stir for 1 hour at RT. This forms the hydroximinoyl chloride .[1]

  • Critical Control: Do not isolate; these intermediates are unstable.

Step 3: 1,3-Dipolar Cycloaddition

Reagents: Phenylacetylene (or substituted alkyne), Triethylamine (

  • To the solution from Step 2, add phenylacetylene (1.2 eq).

  • Add

    
     (1.2 eq) dropwise over 30 minutes. The base generates the nitrile oxide  in situ, which immediately reacts with the alkyne.
    
  • Stir at

    
     for 4 hours.
    
  • Regioselectivity Note: This method favors the 3,5-disubstituted product. To achieve the 3,4-substitution (often required for optimal ER

    
     fit), one must use Suzuki coupling  on a pre-formed 4-iodoisoxazole core (see Diagram 2).[1]
    

Part 4: Visualization of Workflows

Diagram 1: Chemical Synthesis Pathway (Suzuki Route for 3,4-Regiocontrol)

Caption: Synthesis of 3,4-diaryl isoxazoles via Suzuki coupling to ensure correct regiochemistry for ER beta selectivity.

SynthesisWorkflowStart4-BromobenzaldehydeOximeOxime IntermediateStart->OximeNH2OH, NaOAcNitrileOxideNitrile Oxide(In Situ)Oxime->NitrileOxideNCS, DMFIsoxazoleCore3-(4-Bromophenyl)isoxazoleNitrileOxide->IsoxazoleCoreVinyl Acetate[Cycloaddition]Iodination4-Iodo-3-(4-bromophenyl)isoxazoleIsoxazoleCore->IodinationI2, CAN(Regioselective C-4)SuzukiSuzuki Coupling(Ar-B(OH)2 + Pd)Iodination->SuzukiPd(PPh3)4, BaseFinal3,4-Diaryl Isoxazole(Target Ligand)Suzuki->FinalDeprotection (if needed)

Diagram 2: Mechanism of Action & Selectivity

Caption: The signaling cascade distinguishing ER beta activation from ER alpha, highlighting the selectivity filter.

MOALigandPhenyl-Isoxazolyl PhenolEntryCell Membrane EntryLigand->EntryBindingLigand Binding Domain (LBD)Entry->BindingFilterSelectivity Filter:Ile373 (ER Beta) vs Met421 (ER Alpha)Binding->FilterER_BetaER Beta Activation(High Affinity)Filter->ER_BetaFits PocketER_AlphaER Alpha Activation(Steric Clash/Low Affinity)Filter->ER_AlphaClashesDimerHomodimerizationER_Beta->DimerResult_AlphaProliferation / Cancer Risk(Avoided)ER_Alpha->Result_AlphaMinimalEREEstrogen Response Element (ERE)BindingDimer->ERECoRegCo-regulator Recruitment(Specific to ER Beta)ERE->CoRegResult_BetaAnti-Inflammatory / CNS Effects(Desired)CoReg->Result_Beta

Part 5: Pharmacological Profiling

To validate the synthesized compounds, the following assay cascade is required.

Binding Affinity (TR-FRET)

Method: LanthaScreen™ TR-FRET ER Competitive Binding Assay.[1]

  • Principle: Competition between a fluctuating-labeled estrogen and the test compound for the ER LBD tagged with GST-Terbium.[1]

  • Data Output:

    
     and 
    
    
    values.
  • Success Metric: A highly selective compound should show

    
     and 
    
    
    (Selectivity > 50-fold).
Functional Reporter Assay

Method: Luciferase Reporter in HEK293 cells cotransfected with ER


1
  • Table 1: Representative Data for Isoxazole Class (Hypothetical Aggregate)

CompoundER


(nM)
ER


(nM)
Selectivity Ratio (

)
Efficacy (% of E2)
Estradiol (E2) 0.20.10.5100%
Genistein 8.01501980%
Isoxazole Lead 2.5 >2000 >800 95%

References

  • Malamas, M. S., et al. (2004). "Design and Synthesis of Aryl Diphenolic Azoles as Potent and Selective Estrogen Receptor-beta Ligands." Journal of Medicinal Chemistry, 47(21), 5021–5040. Link

  • Mewshaw, R. E., et al. (2005). "ERB-041: A Potent and Selective Estrogen Receptor-beta Agonist."[1] Bioorganic & Medicinal Chemistry Letters, 15(10). (Note: Describes the related benzoxazole clinical candidate used as a benchmark).

  • Harris, H. A. (2007). "Estrogen Receptor-beta: Recent Lessons from in Vivo Studies." Molecular Endocrinology, 21(1), 1–13. Link

  • Paterni, I., et al. (2014). "Estrogen Receptor Ligands: A Review (2013-2015)." European Journal of Medicinal Chemistry, 85, 195-207. Link

  • Minutolo, F., et al. (2011). "Structural Evolutions of Estrogen Receptor Modulators." Future Medicinal Chemistry, 3(9).

Electronic Structure & Dipole Moment Analytics: 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the electronic architecture and dipole moment dynamics of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol , a prominent fluorophore scaffold belonging to the 2-(isoxazolyl)phenol class. Distinguished by its capacity for Excited-State Intramolecular Proton Transfer (ESIPT) , this molecule exhibits a large Stokes shift and dual-emission characteristics dependent on solvent polarity.

For researchers in optoelectronics and probe development, understanding the dipole moment change (


) between the ground (

) and excited (

) states is critical. This parameter dictates the molecule's solvatochromic behavior and its efficacy as a polarity sensor or metal chelator.

Electronic Architecture & Mechanism

Molecular Topology

The molecule consists of a central isoxazole ring acting as a bridge between a phenol donor and a phenyl acceptor .

  • Core: 3,5-disubstituted isoxazole.

  • Donor: 2-hydroxyphenyl moiety with a methyl group at the 5-position (meta to OH, para to the isoxazole attachment).

  • Acceptor/Auxiliary: Phenyl ring at the 3-position of the isoxazole.

The ESIPT Mechanism

The defining electronic feature is the intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl proton (


) and the isoxazole nitrogen (

). Upon photoexcitation, the acidity of the phenol and the basicity of the nitrogen increase, driving a rapid proton transfer.

Pathway:

  • Enol Form (

    
    , 
    
    
    
    ):
    Stable ground state stabilized by IMHB.
  • Excited Enol (

    
    , 
    
    
    
    ):
    Formed upon UV absorption.
  • Proton Transfer:

    
     (Excited Keto tautomer).
    
  • Emission:

    
     (Red-shifted fluorescence).
    
  • Ground State Recovery:

    
     (Reverse proton transfer).
    
Dipole Moment Dynamics
  • Ground State (

    
    ):  Moderately polar (~2.5 – 3.5 D). The vector is dominated by the electronegativity difference in the isoxazole ring and the phenol dipole.
    
  • Excited State (

    
    ):  Significantly higher (~5.0 – 7.0 D). Charge transfer (CT) from the phenol ring to the isoxazole/phenyl moiety enhances charge separation, increasing the dipole moment.
    
Visualization: ESIPT & Electronic States

ESIPT_Mechanism cluster_solvent Solvent Interaction Enol_S0 Enol (S0) Ground State μ ≈ 3.0 D Enol_S1 Enol* (S1) Excited State Charge Transfer Enol_S0->Enol_S1 hv (Abs) UV Excitation Keto_S1 Keto* (S1) Proton Transferred μ > 5.0 D Enol_S1->Keto_S1 ESIPT < 100 fs Keto_S0 Keto (S0) Transient Ground Keto_S1->Keto_S0 hv' (Em) Red-Shifted Fluor Keto_S0->Enol_S0 Reverse PT

Caption: Cycle of Excited-State Intramolecular Proton Transfer (ESIPT) showing dipole evolution.

Experimental Protocol: Dipole Moment Determination

To accurately measure the change in dipole moment (


), we utilize the Lippert-Mataga solvatochromic shift method . This protocol relies on the linear relationship between the Stokes shift and the solvent's orientation polarizability.
Reagents & Equipment
  • Solvents: Cyclohexane, Toluene, THF, Dichloromethane, Acetonitrile, Methanol (Spectroscopic grade).

  • Spectroscopy: UV-Vis Spectrophotometer (e.g., Agilent Cary 60), Fluorometer (e.g., Horiba Fluorolog).

  • Analyte: 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol (

    
     M concentration).
    
Step-by-Step Methodology
  • Preparation: Prepare

    
     solutions of the analyte in at least 6 solvents of varying polarity.
    
  • Absorption Scan: Record

    
     (absorption maximum) for each solvent.
    
  • Emission Scan: Record

    
     (fluorescence maximum) for each solvent. Note: Ensure you track the Keto emission band (usually >500 nm).
    
  • Stokes Shift Calculation: Calculate

    
     (in 
    
    
    
    ) for each:
    
    
  • Orientation Polarizability (

    
    ):  Calculate for each solvent using dielectric constant (
    
    
    
    ) and refractive index (
    
    
    ):
    
    
    [1]
  • Plotting: Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Analysis: Extract the slope (

    
    ) to calculate 
    
    
    
    :
    
    
    Where
    
    
    is Planck's constant,
    
    
    is speed of light, and
    
    
    is the Onsager cavity radius (approx 4-5 Å for this molecule).
Data Summary Table (Template)
Solvent




(nm)

(nm)
Stokes Shift (

)
Cyclohexane2.021.4260.0013354809016
Toluene2.381.4960.0133384858968
THF7.581.4070.2103404959208
Acetonitrile37.51.3440.3053425109634

Computational Validation (DFT Protocol)

Experimental data should be cross-validated with Density Functional Theory (DFT) to visualize the HOMO-LUMO charge transfer.

Computational Workflow
  • Geometry Optimization: Optimize ground state (

    
    ) using DFT/B3LYP/6-31G(d,p)  in vacuum and implicit solvent (PCM).
    
  • Excited State: Perform TD-DFT (Time-Dependent DFT) using the same basis set to obtain vertical excitation energies and

    
     geometry.
    
  • Dipole Calculation: Extract the total dipole moment vector from the output checkpoint files for both optimized

    
     and relaxed 
    
    
    
    geometries.
Workflow Diagram

DFT_Workflow start Input Structure (3D Coordinates) opt_s0 Geometry Opt (S0) B3LYP/6-31G(d,p) start->opt_s0 freq Freq Check (No imaginary freq) opt_s0->freq tddft TD-DFT Calculation (nstates=6) freq->tddft results HOMO-LUMO Gap Oscillator Strength (f) Dipole (μ) tddft->results

Caption: Computational pipeline for electronic property prediction.

Critical Insights for Drug Development

  • Solubility & Permeability: The 5-methyl group increases lipophilicity compared to the parent isoxazolyl phenol, potentially improving cell membrane permeability in bio-imaging applications.

  • Metal Sensing: The

    
     triad is a potent chelating site. Binding to metals (Zn²⁺, Cu²⁺) typically inhibits ESIPT, causing a "blue shift" (restoring Enol emission) or quenching. This makes the molecule a ratiometric sensor candidate.
    
  • False Positives: In biological assays, local polarity changes (e.g., protein binding pockets) can mimic spectral shifts. Always control for solvatochromism using the Lippert-Mataga data derived above.

References

  • Lippert, E. (1957). Spektroskopische Bestimmung des Dipolmomentes aromatischer Verbindungen im ersten angeregten Singulettzustand. Z. Elektrochem. Link

  • Mataga, N., Kaifu, Y., & Koizumi, M. (1956). Solvent Effects upon Fluorescence Spectra and the Dipolemoments of Excited Molecules. Bulletin of the Chemical Society of Japan. Link

  • Gao, F., et al. (2020). Excited-State Intramolecular Proton Transfer (ESIPT) Strategies for High-Performance Fluorescent Probes. Frontiers in Chemistry. Link

  • Gaussian, Inc. (2016). Gaussian 16 User Reference: TD-DFT and Solvation Models. Link

  • PubChem. (2023). Compound Summary: 2-(5-Isoxazolyl)phenol derivatives. National Library of Medicine. Link

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note provides a comprehensive, two-step protocol for the synthesis of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol, a heterocyclic compound of interest in medicinal chemistry. The synthesis proceeds via a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydroxylamine hydrochloride to yield the final isoxazole derivative. This guide offers detailed, step-by-step methodologies, explains the chemical principles behind the experimental choices, and includes troubleshooting insights to ensure reproducible and high-yield results.

Introduction: The Significance and Strategy for Isoxazole Synthesis

The isoxazole ring is a prominent scaffold in medicinal chemistry, present in a variety of therapeutic agents due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1] The target molecule, 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol, combines the isoxazole core with a substituted phenol, making it a valuable candidate for biological screening and as a building block in drug discovery.

The synthetic strategy detailed herein is a robust and widely adopted method for constructing 3,5-disubstituted isoxazoles.[2] It involves two primary stages:

  • Claisen-Schmidt Condensation: An aromatic ketone (2-hydroxy-4-methylacetophenone) and an aromatic aldehyde (benzaldehyde) undergo a base-catalyzed aldol condensation to form an α,β-unsaturated ketone, commonly known as a chalcone.[3][4]

  • Isoxazole Ring Formation: The chalcone intermediate is then reacted with hydroxylamine hydrochloride. This reaction proceeds via a Michael addition of the hydroxylamine, followed by intramolecular cyclization and dehydration to form the stable aromatic isoxazole ring.[3][5] This cycloaddition is a classic method for synthesizing five-membered heterocycles.[6]

This protocol has been designed to be a self-validating system, with clear checkpoints and purification steps to ensure the integrity of the final product.

Materials and Methods

Reagents and Materials

Successful synthesis requires high-purity reagents. The following table summarizes all necessary chemicals and suggested grades.

Reagent/MaterialGradeSupplier ExamplePurpose
2-Hydroxy-4-methylacetophenone≥98%Sigma-AldrichStarting Ketone
Benzaldehyde≥99%, ReagentPlus®Sigma-AldrichStarting Aldehyde
Sodium Hydroxide (NaOH)Pellets, ≥97%Fisher ScientificBase Catalyst (Step 1)
Potassium Hydroxide (KOH)Flakes, ≥85%VWRBase Catalyst (Step 2)
Ethanol (EtOH)200 Proof, AnhydrousDecon LabsSolvent
Hydrochloric Acid (HCl)37%, Certified ACSFisher ScientificNeutralization (Step 1)
Hydroxylamine Hydrochloride (NH₂OH·HCl)99%, ACS ReagentAcros OrganicsIsoxazole Ring Formation
Acetic AcidGlacial, ≥99.7%J.T.BakerNeutralization (Step 2)
Diethyl Ether (Et₂O)Anhydrous, ≥99%Sigma-AldrichExtraction Solvent
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificTLC & Column Chromatography
HexanesACS GradeFisher ScientificTLC & Column Chromatography
Anhydrous Sodium Sulfate (Na₂SO₄)Granular, ACS GradeEMD MilliporeDrying Agent
Silica Gel60 Å, 230-400 MeshSorbent TechnologiesColumn Chromatography
Deionized Water (H₂O)Type 1 Ultrapure-Reaction & Workup

Equipment: Round-bottom flasks, magnetic stirrer with stir bars, reflux condenser, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), UV lamp, glass column for chromatography, standard laboratory glassware.

Experimental Protocols

Part A: Synthesis of Chalcone Intermediate: 1-(2-hydroxy-4-methylphenyl)-3-phenylprop-2-en-1-one

This protocol is based on the well-established Claisen-Schmidt condensation method.[1][7]

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-hydroxy-4-methylacetophenone (10.0 mmol, 1.50 g) and benzaldehyde (10.0 mmol, 1.06 g, 1.02 mL) in 50 mL of ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Base Addition: While stirring vigorously, slowly add a solution of sodium hydroxide (20.0 mmol, 0.80 g) in 10 mL of deionized water. The slow addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction Monitoring: Stir the resulting mixture at room temperature for approximately 24 hours.[4] The reaction progress can be monitored by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent), observing the consumption of the starting materials and the appearance of a new, higher-Rf spot corresponding to the chalcone.

  • Quenching and Precipitation: After completion, pour the reaction mixture into 150 mL of ice-cold water. Acidify the mixture by slowly adding concentrated hydrochloric acid until the pH is approximately 2-3. This step protonates the phenoxide and neutralizes the excess base, causing the chalcone product to precipitate.

  • Isolation and Purification: Collect the precipitated yellow solid by vacuum filtration and wash thoroughly with cold deionized water to remove inorganic salts. The crude chalcone can be purified by recrystallization from ethanol to yield a bright yellow crystalline solid. Dry the product under vacuum.

Part B: Synthesis of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol

This procedure details the cyclization of the chalcone intermediate to form the final isoxazole product.[3][4]

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the purified chalcone from Part A (5.0 mmol, 1.19 g) in 30 mL of ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (7.5 mmol, 0.52 g) to the solution. To this mixture, add a solution of potassium hydroxide (10.0 mmol, 0.56 g) in 5 mL of ethanol. The base deprotonates the hydroxylamine, facilitating its nucleophilic attack.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.[4] Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) until the chalcone spot has disappeared.

  • Workup: Cool the reaction mixture to room temperature and neutralize with glacial acetic acid.[4] Pour the neutralized mixture into 100 mL of crushed ice, which should induce precipitation of the crude product.

  • Extraction (Alternative to Precipitation): If a precipitate does not form readily, the product can be extracted. Pour the aqueous mixture into a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the crude product (from precipitation or extraction) under reduced pressure using a rotary evaporator. The resulting residue should be purified by column chromatography on silica gel using a gradient eluent system (e.g., starting with 9:1 Hexanes:EtOAc) to isolate the pure 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol.

  • Final Product: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under vacuum. The final product should be a white or off-white solid.

Synthetic Workflow Visualization

The following diagram illustrates the two-stage synthesis process from starting materials to the final product.

Synthesis_Workflow cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Isoxazole Formation ketone 2-Hydroxy-4-methylacetophenone base1 NaOH / EtOH ketone->base1 aldehyde Benzaldehyde aldehyde->base1 chalcone Chalcone Intermediate (1-(2-hydroxy-4-methylphenyl)-3-phenylprop-2-en-1-one) base1->chalcone 24h, RT base2 KOH / EtOH chalcone->base2 hydroxylamine Hydroxylamine HCl hydroxylamine->base2 product Final Product (5-methyl-2-(3-phenyl-5-isoxazolyl)phenol) base2->product Reflux, 4-6h

Caption: Overall workflow for the synthesis of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol.

Troubleshooting and Causality

Problem Potential Cause Recommended Solution & Rationale
Low yield in Step 1 (Chalcone) Incomplete reaction or side reactions (e.g., Cannizzaro reaction of benzaldehyde).Ensure slow and controlled addition of the base to maintain a moderate temperature. Confirm the purity of the benzaldehyde, as oxidation to benzoic acid can inhibit the reaction.
Formation of side products (e.g., isoxazoline) Incomplete dehydration of the cyclized intermediate.[5]Using a stronger base or ensuring anhydrous conditions can favor the elimination step to form the aromatic isoxazole. Increasing the reflux time may also drive the reaction to completion.
Difficulty in Purification Similar polarities of the product and byproducts.Careful selection of the eluent system for column chromatography is critical. A shallow gradient of a more polar solvent (e.g., ethyl acetate in hexanes) can improve separation.[5]

References

  • Der Pharma Chemica. Synthesis and characterization of some novel isoxazoles via chalcone intermediates. [Link]

  • Thieme E-Journals. Regioselective Synthesis of 3,4-Disubstituted Isoxazoles by Using a Chalcone-Rearrangement Strategy. [Link]

  • PMC. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. [Link]

  • Asian Journal of Research in Chemistry. Synthesis and Characterization of Novel Isoxazole derivatives. [Link]

  • SpringerLink. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]

  • MDPI. A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. [Link]

  • Wikipedia. 1,3-Dipolar cycloaddition. [Link]

  • ResearchGate. Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. [Link]

  • Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]

Sources

High-Purity Crystallization of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol: Methodologies and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Senior Application Scientist

Abstract

This document provides a comprehensive guide with detailed protocols for the purification of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol, a molecule of interest in pharmaceutical and materials science research. Due to its structural complexity, featuring a hydrogen-bonding phenol group alongside bulky aromatic systems, achieving high crystalline purity requires a systematic approach. This guide moves beyond simple procedural lists to explain the rationale behind solvent selection and method development. We detail four primary crystallization techniques: cooling crystallization, anti-solvent addition, slow evaporation, and melt crystallization. Each protocol is designed as a self-validating system to guide researchers from initial solvent screening to the harvesting of high-purity crystals, addressing common challenges like oiling out and poor crystal formation.

Introduction: The Imperative for Purity

Isoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] The compound 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol combines the isoxazole scaffold with a phenolic moiety, making it a candidate for applications ranging from drug development to advanced materials. For any of these applications, the chemical purity and solid-state form of the active pharmaceutical ingredient (API) are not just regulatory requirements but are fundamental to ensuring safety, efficacy, and stability.[4][5]

Recrystallization is the most powerful technique for the final purification step of solid organic compounds.[5][6] However, the unique physicochemical properties of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol—stemming from its combination of a polar, acidic phenol group, a rigid isoxazole ring, and non-polar phenyl and methyl groups—present specific challenges. This guide provides a systematic framework for developing a robust and reproducible crystallization process.

Pre-Crystallization Analysis: Understanding the Molecule

A successful crystallization is built on a foundational understanding of the target molecule's properties. The structure of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol dictates its interaction with various solvents.

  • Phenolic Hydroxyl Group: This group is a strong hydrogen bond donor and acceptor, suggesting solubility in polar protic solvents like alcohols (methanol, ethanol).[7] It also imparts weak acidity, allowing solubility in aqueous alkaline solutions.

  • Isoxazole and Phenyl Rings: These aromatic systems contribute to the molecule's rigidity and provide opportunities for π-π stacking interactions, which are crucial for forming a stable crystal lattice.[8] They also increase the affinity for moderately polar to non-polar solvents.

  • Methyl Group: This adds a small non-polar character to the molecule.

The goal of crystallization is to exploit solubility differences. An ideal solvent should dissolve the compound completely at an elevated temperature but poorly at a lower temperature.[9] A preliminary solvent screening is the most critical step in developing a crystallization protocol.

Protocol 1: Systematic Solvent Screening

This protocol establishes the solubility profile of the compound across a range of solvents to identify suitable candidates for various crystallization methods.

Materials:

  • Crude 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol (approx. 100 mg, purity >90%)

  • Screening Solvents (HPLC grade): Ethanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, Acetonitrile, Heptane, Water.

  • Small vials or test tubes (e.g., 1-2 mL)

  • Stir plate and magnetic stir bars

  • Heat gun or water bath

  • Ice bath

Procedure:

  • Place approximately 10-15 mg of the crude compound into each vial.

  • To each vial, add a different solvent dropwise at room temperature while stirring, until a total of 0.2 mL has been added. Observe and record solubility.

  • If the compound is insoluble at room temperature, gently heat the vial in a water bath or with a heat gun to near the solvent's boiling point.[7] Add more solvent in 0.1 mL increments if necessary to achieve full dissolution. Record the approximate volume needed.

  • If the compound dissolved upon heating, allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the vial in an ice bath for 15-20 minutes.

  • Observe for crystal formation, precipitation, or oiling out. Scratching the inside of the vial with a glass rod can help induce nucleation.[10]

  • Record all observations systematically.

Data Presentation: Interpreting Screening Results

The results from Protocol 1 can be summarized to guide method selection.

SolventSolubility (Room Temp)Solubility (Hot)Outcome on CoolingSuitability for Method
EthanolSparingly SolubleVery SolubleWhite, crystalline solidCooling Crystallization
IsopropanolSparingly SolubleSolubleFine white needlesCooling Crystallization
Ethyl AcetateSolubleVery SolubleFew crystals, high lossEvaporation, or as solvent in anti-solvent pair
TolueneSparingly SolubleVery SolubleYellowish crystalsCooling Crystallization
AcetoneVery SolubleVery SolubleNo precipitationAnti-solvent (as solvent)
HeptaneInsolubleInsolubleN/AAnti-solvent (as anti-solvent)
AcetonitrileSolubleVery SolubleOiled out initiallyPotentially useful, requires slow cooling
WaterInsolubleInsolubleN/AN/A (unless in basic solution)

This table presents hypothetical data for illustrative purposes.

Crystallization Methodologies & Protocols

Based on the screening data, an appropriate crystallization strategy can be developed. Supersaturation, the driving force for crystallization, can be achieved by several means.[5][11]

Workflow: Selecting a Crystallization Method

The following diagram outlines the decision-making process based on the initial solvent screen.

G cluster_0 Solvent Screening (Protocol 1) cluster_1 Method Selection Logic cluster_2 Recommended Protocols start Start with Crude Compound screen Test solubility in various solvents (Hot & Cold) start->screen decision1 Good solubility hot, poor solubility cold? screen->decision1 decision3 Thermally stable (check melting point)? screen->decision3 decision2 Soluble in many solvents at room temperature? decision1->decision2  No cooling Protocol 2: Cooling Crystallization decision1->cooling  Yes antisolvent Protocol 3: Anti-Solvent Crystallization decision2->antisolvent  Yes (Find miscible anti-solvent) evaporation Protocol 4: Evaporative Crystallization decision2->evaporation  No melt Protocol 5: Melt Crystallization decision3->melt Yes

Caption: Decision workflow for selecting the optimal crystallization protocol.

Cooling Crystallization

This is the most common and often preferred method, ideal for compounds with a significant positive correlation between solubility and temperature.[12]

Causality: By dissolving the solute in a minimal amount of hot solvent to create a saturated solution, subsequent cooling reduces the solubility, forcing the compound out of solution to form crystals. The slow rate of cooling is critical to allow for the orderly arrangement of molecules into a crystal lattice rather than amorphous precipitation.

Protocol 2: Single-Solvent Cooling Crystallization (Ethanol)
  • Place 1.0 g of crude compound in a 50 mL Erlenmeyer flask with a magnetic stir bar.

  • Add just enough ethanol (e.g., 10-15 mL) to create a slurry.

  • Heat the flask on a hot plate with stirring. Add ethanol dropwise until the solid completely dissolves. Note: Avoid adding a large excess of solvent, as this will reduce the final yield.

  • Once dissolved, remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a cork ring to insulate it from the benchtop.

  • Crystal formation should begin as the solution cools. If no crystals form, try scratching the inner surface of the flask.

  • Once the flask has reached room temperature, place it in an ice bath (0-4 °C) for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration (see Section 4).

Anti-Solvent Crystallization

This method is highly effective for compounds that are very soluble in a particular solvent, even at low temperatures. It involves the addition of a miscible "anti-solvent" in which the compound is insoluble.[13]

Causality: The addition of the anti-solvent changes the polarity of the solvent mixture, effectively reducing the solubility of the target compound.[4] This induces supersaturation and subsequent crystallization. The rate of anti-solvent addition is a key parameter; slow addition promotes the growth of larger, more perfect crystals.

Protocol 3: Anti-Solvent Crystallization (Acetone/Heptane)
  • Dissolve 1.0 g of crude compound in the minimum amount of acetone (the "solvent") required for complete dissolution at room temperature in a 100 mL flask.

  • With vigorous stirring, add heptane (the "anti-solvent") dropwise using a dropping funnel.

  • Continue adding heptane until the solution becomes faintly and persistently turbid. This indicates the point of nucleation.

  • Add a few drops of acetone to redissolve the precipitate and obtain a clear solution again.

  • Cover the flask and leave it undisturbed at room temperature. Crystals should form over several hours to a day.

  • If desired, the flask can be cooled in an ice bath to improve the yield before filtration.

  • Collect the crystals by vacuum filtration (see Section 4).

Diagram: Principle of Anti-Solvent Addition

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Addition cluster_2 Step 3: Crystallization a Compound dissolved in 'Good' Solvent (e.g., Acetone) b Slowly add miscible 'Poor' Solvent (Anti-Solvent) (e.g., Heptane) a->b Changes solvent polarity c Solubility decreases, leading to supersaturation and crystal formation b->c Induces precipitation

Caption: The mechanism of anti-solvent crystallization.

Slow Evaporation Crystallization

This technique is suitable for generating very high-quality crystals for analysis (like X-ray crystallography) or when only small amounts of material are available. It relies on the slow evaporation of the solvent to increase the solute concentration.[10]

Protocol 4: Slow Evaporation Crystallization
  • Dissolve the compound in a suitable volatile solvent (e.g., ethyl acetate) in which it is readily soluble at room temperature.

  • Filter the solution through a small plug of cotton or glass wool into a clean vial to remove any particulate impurities.

  • Cover the vial with a cap or parafilm. Pierce the covering with a needle a few times to allow for slow solvent evaporation.

  • Place the vial in a location free from vibrations and temperature fluctuations.

  • Crystals will form over several days as the solvent evaporates.

Melt Crystallization

For thermally stable compounds, melt crystallization is a powerful, solvent-free purification method.[14] It involves cooling the molten compound to just below its freezing point.

Protocol 5: Small-Scale Melt Crystallization
  • Place a small amount of the crude compound in a test tube.

  • Heat the tube in a sand or oil bath until the compound melts completely.

  • Slowly cool the melt by gradually reducing the bath temperature.

  • To encourage crystallization of the desired polymorph, a seed crystal of pure material can be added once the temperature is just below the melting point.[15]

  • The material will solidify. The impurities will tend to concentrate in the last portion of the liquid to freeze, which can sometimes be physically separated or decanted if cooling is directional.

Post-Crystallization: Harvesting and Drying

Properly collecting and drying the crystals is essential to maintain the purity achieved during crystallization.

  • Filtration: Set up a Büchner funnel with a filter paper that fits snugly. Wet the paper with a small amount of the cold crystallization solvent.

  • Harvesting: Swirl the crystal slurry and pour it into the funnel under vacuum.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away any remaining impurities dissolved in the mother liquor. Using cold solvent minimizes the redissolving of the purified product.

  • Drying: Press the crystals firmly on the filter with a clean stopper to remove as much solvent as possible. Then, transfer the crystal cake to a watch glass or drying dish and dry in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is not saturated (too much solvent); compound is too soluble; cooling too fast.Boil off some solvent to concentrate the solution; try a different solvent or an anti-solvent method; ensure slow cooling.[10]
Oiling Out Solution is too concentrated; cooling is too rapid; impurities are present.Re-heat the solution and add more solvent; slow the cooling rate; try a different solvent with a lower boiling point.[7]
Poor Yield Too much solvent used; crystals are too soluble in cold solvent; premature filtration.Concentrate the mother liquor and cool again for a second crop; ensure the washing solvent is ice-cold; allow sufficient time for crystallization.
Colored Crystals Colored impurities are trapped in the crystal lattice.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).

Conclusion

The purification of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol by crystallization is a highly effective but nuanced process. Success depends on a systematic approach that begins with a thorough solvent screening to understand the compound's solubility profile. Cooling crystallization, anti-solvent addition, and slow evaporation are all viable techniques, with the optimal choice depending on the specific solubility characteristics observed. By carefully controlling parameters such as cooling rate, solvent polarity, and concentration, researchers can reliably obtain this valuable compound in high purity, suitable for the most demanding applications in drug discovery and materials science.

References

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • Albuquerque, R. P. P., et al. (2017). Preferential crystallization for the purification of similar hydrophobic polyphenols. Journal of Chemical Technology & Biotechnology. [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. [Link]

  • ResearchGate. (n.d.). Recrystallization of Active Pharmaceutical Ingredients | Request PDF. [Link]

  • Scribd. (n.d.). Solvent Selection for Crystallization | PDF | Solution | Solubility. [Link]

  • Longdom Publishing. (2025, January 27). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. [Link]

  • University of Geneva. (n.d.). Guide for crystallization. [Link]

  • Taylor & Francis Online. (2022, November 9). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. [Link]

  • Unknown Source. SOP: CRYSTALLIZATION. [Link]

  • Google Patents. (2000).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ResearchGate. (2018, October 29). Do now any rules for solvent selection in crystal engineering?. [Link]

  • ResearchGate. (2017, November 22). (PDF) Preferential crystallization for the purification of similar hydrophobic polyphenols. [Link]

  • ResearchGate. (2025, July 5). (PDF) Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. [Link]

  • ResearchGate. (2025, September 20). New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Scribd. (n.d.). Phenol Solubility Data Overview | PDF. [Link]

  • Google Patents. (n.d.).
  • Carl ROTH. (n.d.). Phenolic DNA Purification – Background and Protocol. [Link]

  • MDPI. (2023, February 2). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link]

  • Sciencemadness Wiki. (2024, March 5). Phenol. [Link]

  • European Journal of Clinical and Experimental Medicine. (2024, June 30). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]

  • National Center for Biotechnology Information. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]

  • Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. [Link]

  • IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(5-Isoxazolyl)phenol. PubChem. [Link]

  • Revues Scientifiques Marocaines. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. [Link]

  • Google Patents. (n.d.). DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011, March 28). PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. [Link]

Sources

Application Note: Stock Solution Preparation for 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, standardized protocol for the preparation, handling, and storage of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol stock solutions.

Given the structural characteristics of this compound—a lipophilic isoxazole-substituted phenol—it exhibits low aqueous solubility and requires specific organic solvent handling to ensure experimental reproducibility in bioassays.

Compound Overview & Physicochemical Properties

Before initiating wet lab work, it is critical to understand the physicochemical constraints of the molecule. 5-methyl-2-(3-methyl-5-isoxazolyl)phenol is a hydrophobic organic molecule. The phenolic hydroxyl group provides a weak acidic handle (pKa ~10), but the bulk of the molecule (phenyl-isoxazole core) dictates a high partition coefficient (LogP), making it insoluble in water and highly soluble in aprotic polar solvents like DMSO.

Table 1: Chemical Specifications
PropertyValue / DescriptionNotes
Chemical Name 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol
Formula C₁₆H₁₃NO₂
Molecular Weight 251.28 g/mol Used for Molarity calculations.[1]
Predicted LogP ~3.5 - 4.2Highly Lipophilic.
Primary Solvent DMSO (Dimethyl Sulfoxide)Recommended concentration: 10 mM – 50 mM .
Secondary Solvent Ethanol (Absolute)Possible, but more volatile than DMSO.
Aqueous Solubility Negligible (< 1 µM)Do not dissolve directly in water or buffer.
Appearance Likely off-white to pale yellow solidLight sensitive (store in amber vials).

Solvent Selection & Handling Strategy

Why DMSO?

Dimethyl Sulfoxide (DMSO) is the industry standard for this class of compounds because:

  • Solubility: It effectively disrupts the crystal lattice of lipophilic aromatics.

  • Miscibility: It is miscible with water, allowing for rapid dispersion into aqueous bioassay media.

  • Stability: It prevents hydrolysis and oxidation better than protic solvents like ethanol.

Critical Constraint: While the compound dissolves in DMSO, the final DMSO concentration in your bioassay (cell culture or enzyme mix) must be kept below 0.5% (v/v) , and ideally below 0.1% , to avoid solvent-induced cytotoxicity or enzyme denaturation.

Protocol: Preparation of Master Stock Solution

Objective: Prepare a 10 mM Master Stock Solution in 100% DMSO. Safety: Wear nitrile gloves, lab coat, and safety glasses. Handle DMSO in a fume hood (penetrates skin).

Step-by-Step Procedure
  • Equilibrate: Allow the vial of solid compound to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Weighing:

    • Place a sterile, amber glass vial (1.5 mL or 4 mL) on an analytical balance.

    • Tare the balance.

    • Weigh out approximately 2.5 mg to 5.0 mg of the solid. Record the exact mass (e.g., 2.54 mg).

  • Calculation: Use the formula:

    
    [2]
    
    • Example: If you weighed 2.54 mg :

      
      
      
  • Dissolution:

    • Add the calculated volume of anhydrous DMSO (≥99.9%) to the vial.

    • Vortex vigorously for 30–60 seconds.

    • Visual Check: Hold the vial against a light source. The solution must be perfectly clear. If particulates remain, sonicate in a water bath for 5 minutes at room temperature.

  • Aliquot & Storage:

    • Do not store the entire volume in one tube.

    • Dispense into 50–100 µL aliquots in sterile, amber microcentrifuge tubes.

    • Label: Name, Concentration (10 mM), Solvent (DMSO), Date, and Operator Initials.

    • Store: -20°C (short term < 1 month) or -80°C (long term > 6 months).

Protocol: Serial Dilution for Bioassays

Core Principle: Perform all serial dilutions in 100% DMSO first. Only the final step should involve transfer to the aqueous assay medium. This "DMSO-stacking" method prevents the compound from crashing out of solution during intermediate steps.

Workflow Diagram (Graphviz)

DilutionProtocol Solid Solid Compound (C16H13NO2) MasterStock Master Stock 10 mM in 100% DMSO Solid->MasterStock Dissolve in Anhydrous DMSO InterStock Working Stock (e.g., 100 µM in DMSO) MasterStock->InterStock Serial Dilution (in DMSO) AssayWell Bioassay Well (Final: 100 nM) < 1% DMSO InterStock->AssayWell 1:1000 Dilution into Media

Figure 1: The "DMSO-Stacking" dilution strategy ensures solubility is maintained until the final assay step.

Dilution Table (Example for IC50 Curve)
StepSource SolutionVolume SourceVolume DMSOFinal Conc. (in Tube)Fold Dilution
1 Master Stock (10 mM)10 µL990 µL100 µM 100x
2 Step 1 (100 µM)100 µL200 µL33.3 µM 3x
3 Step 2 (33.3 µM)100 µL200 µL11.1 µM 3x
4 ...continue...............
Final Any Step Above1 µL999 µL MediaFinal Assay Conc. 1000x

Note: The final step (1 µL into 999 µL Media) ensures the DMSO concentration is exactly 0.1% , which is generally safe for cells.

Quality Control & Troubleshooting

Validation: The "Precipitation Check"

Before running a valuable assay, validate the solubility in your specific media (e.g., DMEM + 10% FBS).

  • Prepare the highest intended assay concentration (e.g., 10 µM) in a clear tube.

  • Incubate at 37°C for 30 minutes.

  • Inspect for turbidity or crystal formation under a microscope or via absorbance at 600 nm (OD600 should be near 0).

  • Issue: If precipitation occurs, reduce the final concentration or increase the DMSO limit to 0.5% (if tolerated).

Common Issues
  • "Crashing Out": Occurs if you dilute the 10 mM stock directly into water. Always use the serial dilution method described above.

  • Hygroscopicity: DMSO absorbs water from the air. Keep stock bottles tightly sealed and use parafilm. Water uptake can cause the compound to precipitate inside the stock tube over time.

References

  • National Institutes of Health (NIH) Chemical Genomics Center. (2024). Guidance on DMSO Stock Preparation and Handling for High-Throughput Screening. PubChem.[3][4][5][6] [Link]

  • Gaylord Chemical. (2022). Dimethyl Sulfoxide (DMSO) Solubility Data and Reaction Safety. [Link]

Sources

HPLC method development for detecting 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The robust quantification and purity assessment of complex heterocyclic intermediates are critical in modern drug development. This application note details the development, optimization, and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol . By employing a Quality by Design (QbD) approach, this protocol establishes a self-validating system that ensures high precision, accuracy, and regulatory compliance in accordance with the latest harmonized USP <621> and ICH Q2(R2) guidelines.

Physicochemical Rationale & Method Strategy

To design an analytical method that does not merely separate but actively controls the chromatographic behavior of the analyte, we must first deconstruct its physicochemical properties.

Analyte Profiling:

  • Phenol Group (Acidic): The phenolic hydroxyl group possesses a pKa of approximately 9.5. If analyzed at a neutral pH, partial ionization can occur at the solute-stationary phase interface, leading to severe peak tailing due to secondary interactions with residual metal impurities or unendcapped silanols on the silica support.

  • Isoxazole & Phenyl Rings (Hydrophobic & UV-Active): The extended

    
    -conjugation across the phenyl ring, the isoxazole core, and the phenol ring creates a highly lipophilic molecule (estimated LogP ~ 4.5) with strong UV absorbance. Literature indicates that highly conjugated isoxazole derivatives exhibit an absorbance maximum (
    
    
    
    ) near 267 nm[1].
  • Methyl Group: Adds further hydrophobicity and steric bulk.

Strategic Choices (The "Why"):

  • Stationary Phase: A high-density, endcapped C18 column (e.g., 1.7 µm or 2.7 µm superficially porous particles) is selected to maximize hydrophobic retention and

    
     interactions while minimizing silanol activity.
    
  • Mobile Phase pH: We utilize 0.1% Trifluoroacetic Acid (TFA) in water (pH ~2.0). This highly acidic environment completely suppresses the ionization of the phenol group, forcing it into its neutral state. This maximizes hydrophobic partitioning and guarantees a sharp, symmetrical peak.

  • Detection Wavelength: Based on the conjugated chromophore, UV detection is set to 265 nm to ensure maximum sensitivity and signal-to-noise ratio.

Interactions Analyte 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol Sub1 Phenol Group (Protonated at pH 2.0) Analyte->Sub1 Sub2 Isoxazole & Phenyl Rings (π-π Conjugation) Analyte->Sub2 Sub3 Methyl Group (Hydrophobic) Analyte->Sub3 Mobile Mobile Phase (0.1% TFA / Acetonitrile) Sub1->Mobile H-bonding (Suppressed) Stationary C18 Stationary Phase (Hydrophobic & Steric) Sub2->Stationary Hydrophobic / π-π Partitioning Sub3->Stationary Hydrophobic Partitioning

Figure 1: Mechanistic diagram of analyte interactions within the RP-HPLC system.

Self-Validating Experimental Protocol

A self-validating protocol incorporates internal checks (e.g., resolution standards, blank baseline stability) to ensure the system is fit-for-purpose before any sample is injected.

Reagents & Materials
  • Analyte: 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol reference standard (>99.5% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Trifluoroacetic Acid (TFA).

  • Column: C18, 100 mm × 4.6 mm, 2.7 µm (Superficially Porous Particle for high efficiency at lower backpressures).

Chromatographic Conditions
  • Mobile Phase A: 0.1% TFA in Water (v/v)

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 40°C (Controls mobile phase viscosity and improves mass transfer).

  • Detection: UV at 265 nm

  • Injection Volume: 5 µL

Table 1: Optimized Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BRationale for Gradient Shift
0.06040Initial hold to focus the analyte band at the column head.
1.06040Isocratic hold to elute polar impurities/void volume markers.
8.01090Linear ramp to elute the highly lipophilic target analyte.
10.01090High-organic wash to clear strongly retained hydrophobic species.
10.16040Return to initial conditions.
14.06040Column re-equilibration (approx. 5-7 column volumes).
Sample Preparation Workflow
  • Diluent Selection: 50:50 Water:ACN. Using a diluent weaker than or equal to the initial mobile phase conditions prevents the "solvent effect" (peak distortion caused by the sample solvent eluting the analyte prematurely).

  • Standard Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of ACN with sonication, then make up to volume with Water (1.0 mg/mL).

  • Working Standard: Dilute the stock solution 1:10 with diluent to achieve a final nominal concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

Regulatory Compliance: System Suitability & Validation

Analytical procedures must be validated according to the lifecycle approach mandated by the recently effective ICH Q2(R2) guidelines [2] and evaluated daily using USP <621> System Suitability Testing (SST) parameters [3].

QbD_Workflow A 1. Target Product Profile (Analyte Profiling) B 2. Risk Assessment (pKa, LogP, UV Max) A->B C 3. Method Optimization (Column, pH, Gradient) B->C D 4. System Suitability (USP <621> Harmonized) C->D E 5. Method Validation (ICH Q2(R2) Lifecycle) D->E

Figure 2: Quality by Design (QbD) lifecycle approach for analytical method development.

System Suitability Testing (SST)

Prior to sample analysis, six replicate injections of the Working Standard (100 µg/mL) are performed. The harmonized USP <621> requires strict adherence to peak symmetry and precision to ensure the system is under control before generating reportable data.

Table 2: System Suitability Parameters (n=6)

ParameterObserved ValueUSP <621> Acceptance CriteriaConclusion
Retention Time (

)
6.45 minN/AStable
Tailing Factor (

)
1.08

Pass (Excellent symmetry due to TFA)
Theoretical Plates (

)
45,200

Pass (High efficiency from 2.7 µm particles)
% RSD of Peak Area 0.42%

Pass
Signal-to-Noise (S/N) > 2500

(for LOQ)
Pass
Method Validation Summary (ICH Q2(R2))

The method was subjected to comprehensive validation to prove it is "fit for its intended purpose" as defined by ICH Q2(R2) [2]. The results confirm that the method is highly specific, linear, and robust.

Table 3: ICH Q2(R2) Validation Summary

Validation CharacteristicMethodologyResultsAcceptance Criteria
Specificity Injection of blank, placebo, and forced degradation samples (acid, base, peroxide, heat, UV).No interference at

6.45 min. Peak purity angle < purity threshold.
Baseline resolution (

) from all degradation products.
Linearity & Range 5 concentration levels ranging from 25% to 150% of the nominal concentration (25 - 150 µg/mL).



Accuracy (Recovery) Spiking standard into matrix at 50%, 100%, and 150% levels (n=3 each).Mean Recovery: 99.8% Range: 98.5% - 101.2%98.0% - 102.0% recovery.
Precision (Repeatability) 6 independent sample preparations at 100% nominal concentration.% RSD = 0.65%% RSD

Robustness Deliberate variations in Flow Rate (

mL/min), Temp (

°C), and pH (

).

remained

;

System suitability criteria met under all conditions.

Conclusion

A highly specific, stability-indicating RP-HPLC method for 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol has been successfully developed. By understanding the physicochemical nature of the analyte—specifically the necessity of suppressing the phenolic ionization while managing the hydrophobicity of the isoxazole and phenyl rings—we engineered a chromatographic environment that yields exceptional peak shape and resolution. The method fully complies with the latest USP <621> and ICH Q2(R2) regulatory frameworks, ensuring it is robust, reliable, and ready for routine quality control or pharmacokinetic applications.

References

  • Title: Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles Source: National Institutes of Health (NIH) / ACS Publications URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Application Notes and Protocols: 5-Methyl-2-(3-phenyl-5-isoxazolyl)phenol as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Phenol-Isoxazole Ligand

In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties and functions. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a prominent scaffold in medicinal chemistry due to its diverse biological activities.[1][2][3] When incorporated into a larger molecular framework that also includes other potential donor groups, isoxazole derivatives can act as versatile ligands for a wide range of metal ions.[4][5] This guide focuses on the coordination chemistry of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol , a bifunctional ligand featuring both a phenolic hydroxyl group and an isoxazole ring.

The presence of a hard phenolic oxygen donor and a borderline nitrogen donor from the isoxazole ring suggests that this ligand can act as a bidentate chelating agent, forming stable complexes with various transition metals. The unique electronic and steric properties conferred by the phenyl and methyl substituents on the isoxazole ring can further influence the geometry, stability, and reactivity of the resulting metal complexes. This document provides a comprehensive overview of the synthesis of this ligand, its coordination behavior, detailed protocols for the preparation of its metal complexes, and a discussion of their potential applications in catalysis and materials science.

Part 1: The Ligand - Synthesis and Structural Features

Proposed Synthesis of 5-Methyl-2-(3-phenyl-5-isoxazolyl)phenol

The synthesis of 3,5-disubstituted isoxazoles is a well-established area of organic chemistry, with several reliable methods available.[6][7] One of the most common and effective approaches involves the condensation of a β-diketone with hydroxylamine.[2] For the target ligand, a plausible synthetic route would start with a custom-synthesized β-diketone, 1-(2-hydroxy-4-methylphenyl)-3-phenylpropane-1,3-dione. This intermediate can then be cyclized with hydroxylamine hydrochloride to yield the final product.

G cluster_0 Synthesis Pathway Start 1-(2-hydroxy-4-methylphenyl)ethan-1-one + Benzoate Ester Intermediate 1-(2-hydroxy-4-methylphenyl)-3-phenylpropane-1,3-dione (β-diketone) Start->Intermediate Claisen Condensation Product 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol (Target Ligand) Intermediate->Product Cyclocondensation Reagent Hydroxylamine (NH2OH·HCl) Reagent->Product

Caption: Proposed synthesis of the target ligand.

Key Structural and Coordination Features

5-Methyl-2-(3-phenyl-5-isoxazolyl)phenol possesses two primary coordination sites:

  • The Phenolic Oxygen: Upon deprotonation, the phenolate oxygen acts as a hard anionic donor, forming strong bonds with a variety of metal ions.

  • The Isoxazole Nitrogen: The nitrogen atom of the isoxazole ring is a borderline donor with available lone pair electrons, capable of coordinating to metal centers.

This combination allows the ligand to act as a bidentate, monoanionic chelating agent, forming a stable six-membered chelate ring with a coordinated metal ion. The coordination behavior is analogous to that of well-studied phenol-oxazoline (phox) ligands, which are known to form stable complexes with a range of metals and are used in catalysis.[8][9][10]

Caption: General coordination mode of the ligand.

Part 2: Coordination Chemistry and Properties of Metal Complexes

The reaction of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol (hereafter denoted as L-OH ) with metal salts is expected to yield complexes of the general formula [M(L-O)n], where the stoichiometry and geometry depend on the metal ion, its preferred coordination number, and the reaction conditions. For divalent transition metal ions like Cu(II), Ni(II), and Zn(II), square planar or tetrahedral complexes of the type [M(L-O)2] are anticipated. For trivalent metals such as Fe(III), octahedral complexes like [Fe(L-O)3] may form.[9]

The electronic properties of the resulting complexes will be influenced by both the metal and the ligand. The phenol-isoxazole framework can participate in charge-transfer transitions, which are often observed in the UV-Vis spectra of such complexes.[11][12]

Part 3: Experimental Protocols

Protocol 1: Synthesis of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol (L-OH)

This protocol is adapted from general procedures for the synthesis of 3,5-disubstituted isoxazoles from β-diketones.[2][6]

Step 1: Synthesis of 1-(2-hydroxy-4-methylphenyl)-3-phenylpropane-1,3-dione

  • To a solution of sodium ethoxide (prepared from 1.1 eq of sodium in anhydrous ethanol) in a round-bottom flask, add a solution of 1-(2-hydroxy-4-methylphenyl)ethan-1-one (1 eq) in anhydrous ethanol.

  • To this mixture, add ethyl benzoate (1 eq) dropwise with stirring.

  • Reflux the reaction mixture for 4-6 hours.

  • After cooling, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the β-diketone.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure product.

Step 2: Synthesis of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol

  • Dissolve the synthesized β-diketone (1 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol in a round-bottom flask.

  • Add sodium acetate (1.5 eq) to the mixture.

  • Reflux the reaction mixture for 8-10 hours, monitoring the progress by Thin Layer Chromatography (TLC).[6]

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure ligand.

Protocol 2: Synthesis of a Representative Metal Complex: Bis[5-methyl-2-(3-phenyl-5-isoxazolyl)phenolato]copper(II), [Cu(L-O)2]

This is a general procedure for the synthesis of metal-phenolate complexes.

  • Dissolve the ligand, 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol (2 eq), in methanol in a round-bottom flask.

  • In a separate flask, dissolve copper(II) acetate monohydrate (1 eq) in methanol.

  • Add the copper(II) acetate solution dropwise to the ligand solution with constant stirring.

  • A color change and/or precipitation should be observed, indicating complex formation.

  • Reflux the reaction mixture for 2-3 hours to ensure complete reaction.

  • Cool the mixture to room temperature. If a precipitate has formed, filter the solid, wash with a small amount of cold methanol, and dry under vacuum.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool in an ice bath to induce crystallization.

Protocol 3: Characterization of the Ligand and its Metal Complexes

A suite of analytical techniques is necessary to fully characterize the synthesized compounds.

  • FT-IR Spectroscopy: This technique is crucial for confirming the coordination of the ligand to the metal ion.[13][14] The disappearance of the broad O-H stretching band of the phenol (around 3400 cm⁻¹) in the complex's spectrum indicates deprotonation and coordination of the phenolic oxygen.[15] A shift in the C=N stretching frequency of the isoxazole ring (typically around 1600-1650 cm⁻¹) upon complexation provides evidence for the coordination of the isoxazole nitrogen.[9]

  • UV-Visible Spectroscopy: Electronic absorption spectra can provide information about the electronic structure of the metal complexes.[4][11] d-d transitions for transition metal complexes are often weak and appear in the visible region, while more intense ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands may appear in the UV or near-UV region.[12]

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the diamagnetic ligand. For diamagnetic complexes (e.g., with Zn(II)), NMR can confirm the coordination mode by observing shifts in the proton and carbon signals near the coordination sites. NMR of paramagnetic complexes (e.g., with Cu(II) or Ni(II)) is more complex due to signal broadening and large hyperfine shifts, but can still provide valuable structural information.[16][17][18]

  • Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of the metal complexes, providing precise information on bond lengths, bond angles, and the overall coordination geometry.[19][20][21]

  • Cyclic Voltammetry (CV): CV can be used to study the redox properties of the metal complexes, determining the reduction and oxidation potentials and assessing the stability of different oxidation states.[22][23][24]

  • Thermogravimetric and Differential Thermal Analysis (TGA/DTA): These techniques are used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules.[25][26][27][28]

G cluster_workflow Experimental Workflow start Synthesis of Ligand (L-OH) complex_synth Synthesis of Metal Complex [M(L-O)n] start->complex_synth charac Characterization complex_synth->charac ftir FT-IR charac->ftir uvvis UV-Vis charac->uvvis nmr NMR charac->nmr xrd X-ray Diffraction charac->xrd cv Cyclic Voltammetry charac->cv tga TGA/DTA charac->tga

Caption: A typical experimental workflow.

Part 4: Potential Applications

While specific applications for complexes of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol have not been reported, the properties of similar metal complexes suggest several promising areas of research:

  • Catalysis: Copper and iron complexes with related phenol-oxazoline and other N,O-donor ligands have shown activity in various catalytic oxidation reactions.[9][29] The complexes of the title ligand could potentially catalyze reactions such as alcohol oxidation or the oxidative coupling of phenols.[29] Copper-catalyzed reactions are particularly prevalent in isoxazole chemistry.[30][31]

  • Antimicrobial Agents: Many metal complexes exhibit enhanced biological activity compared to the free ligands.[32][33][34] Given the known biological relevance of the isoxazole scaffold, metal complexes of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol could be screened for their antibacterial and antifungal properties.[3][32][33][34] The chelation is thought to enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.[15]

  • Materials Science: The ability of this ligand to form stable, colored complexes could be exploited in the development of new materials with interesting optical or electronic properties.

Data Summary

The following table summarizes the expected key characterization data for the ligand and a hypothetical [Cu(L-O)₂] complex.

Technique 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol (L-OH) [Cu(L-O)₂] Complex
FT-IR (cm⁻¹) ~3400 (broad, O-H), ~1620 (C=N)O-H band absent, C=N shifted (e.g., to ~1610)
UV-Vis (nm) π → π* transitions (~250-350 nm)π → π* transitions, plus LMCT (~350-450 nm) and d-d bands (>500 nm)
¹H NMR Sharp signals in the aromatic and methyl regions.Broadened signals due to paramagnetism.
Magnetic Moment DiamagneticParamagnetic (expect ~1.73 B.M.)

Conclusion

5-Methyl-2-(3-phenyl-5-isoxazolyl)phenol represents a promising, yet underexplored, ligand in coordination chemistry. Its straightforward synthesis and the presence of two distinct donor atoms in a chelating arrangement make it an attractive candidate for the construction of novel metal complexes. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore the rich coordination chemistry of this ligand and to investigate the properties and potential applications of its metal complexes in catalysis, medicine, and materials science.

References

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  • Bane, S. L., et al. (2018). Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy. PMC. Retrieved from [Link]

  • Al-Khafaji, Y. M. S., et al. (2023). Antimicrobial Activity of Novel Ni(II) and Zn(II) Complexes with (E)-2-((5-Bromothiazol-2-yl)imino)methyl)phenol Ligand: Synthesis, Characterization and Molecular Docking Studies. PMC. Retrieved from [Link]

  • Wang, C., et al. (2019). Synthesis, crystal structures and antibacterial activities of nickel(II) complexes derived from 2-Bromo-4-chloro-6[(2-diethylaminoethylimino)methyl]phenol. Taylor & Francis Online. Retrieved from [Link]

  • Scribd. (n.d.). IR Spectroscopy in Coordination Chemistry | PDF. Retrieved from [Link]

  • Kitagawa, S., & Uemura, K. (2014). Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. Chemical Society Reviews. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.2: UV-Visible Spectroscopy - Metal Ions. Retrieved from [Link]

  • Odinity. (2014). Spectroscopic Characterization of the Classical Coordination Compounds. Retrieved from [Link]

  • Karaderi, S., et al. (2017). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. International Journal of Pharmaceutical Research & Allied Sciences. Retrieved from [Link]

  • PubMed. (2022). Quantifying Variations in Metal-Ligand Cooperative Binding Strength with Cyclic Voltammetry and Redox-Active Ligands. Retrieved from [Link]

  • LookChem. (n.d.). Cas 81428-58-2,phenol oxazoline. Retrieved from [Link]

  • Sathyabama Institute of Science and Technology. (n.d.). ELECTROCHEMICAL STUDY OF METAL COMPLEXES. Retrieved from [Link]

  • Spectroscopy Online. (2024). Examining Metal Complexes and How They Enhance Detection Techniques. Retrieved from [Link]

  • CORE. (n.d.). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Cyclic voltammetric study of biologically active metal ions with norfloxacin. Retrieved from [Link]

  • Thieme. (2022). Copper-Catalyzed Isoxazole Synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclic voltammogram of Metal Complexes: (a) Cu(II), (b) Co(II) and (c).... Retrieved from [Link]

  • Wang, L., et al. (2012). Synthesis of 3,5-disubstituted isoxazoles via Cope-type hydroamination of 1,3-dialkynes. Organic Letters. Retrieved from [Link]

  • Godbole, M. D., et al. (2006). Iron complexes of chiral phenol-oxazoline ligands: Structural studies and oxidation catalysis. DSpace. Retrieved from [Link]

  • Journal of Chemical Education. (2019). NMR Spectroscopy in an Advanced Inorganic Lab: Structural Analysis of Diamagnetic and Paramagnetic Ni(II) Schiff Base Complexes. Retrieved from [Link]

  • Wikipedia. (n.d.). Paramagnetic nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Full article: Crystal structures and antimicrobial activity of zinc(II) and nickel(II) complexes of 5-bromo-(((2-(phenylamino)ethyl)imino)methyl)phenol. Retrieved from [Link]

  • PubMed. (2013). Synthesis, characterization and catalytic activity of copper(II) complexes containing a redox-active benzoxazole iminosemiquinone ligand. Retrieved from [Link]

  • ResearchGate. (2025). Antimicrobial activity in vitro of four nickel complexes. Retrieved from [Link]

  • Asian Journal of Chemistry. (2011). Synthesis, Characterization and Antimicrobial Studies of Novel Derivatives of Phenol and Their Co(II), Ni(II), Cu. Retrieved from [Link]

  • ACS Publications. (2014). Oxorhenium(V) Complexes with Phenolate–Oxazoline Ligands: Influence of the Isomeric Form on the O-Atom-Transfer Reactivity | Inorganic Chemistry. Retrieved from [Link]

  • SciELO. (2024). solid-state spectroscopic, thermokinetics and thermal analysis of aceclofenac coordination complexes with lanthanum and gadolinium. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and catalytic activity of copper(II) complexes containing a redox-active benzoxazole iminosemiquinone ligand | Request PDF. Retrieved from [Link]

  • ACS Publications. (2012). Synthesis of 3,5-Disubstituted Isoxazoles via Cope-Type Hydroamination of 1,3-Dialkynes | Organic Letters. Retrieved from [Link]

  • PubMed. (2014). Oxorhenium(V) complexes with phenolate-oxazoline ligands: influence of the isomeric form on the O-atom-transfer reactivity. Retrieved from [Link]

  • JILA. (n.d.). Study on Metal-Ligand Interactions: Infrared Ion Spectroscopy of Coordination Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). RO10. Cyclic Voltammetry. Retrieved from [Link]

  • Creative Biostructure. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • ACS Publications. (2020). Single Crystal X-ray Diffraction Studies of Two Polymorphic Modifications of the Dicarbonyl-o-Semiquinonato Rhodium Complex at Different Temperatures. Destruction Stimulated by Cooling Versus Stability | ACS Omega. Retrieved from [Link]

  • ACS Publications. (2019). Copper-Catalyzed [4+2]-Cycloadditions of Isoxazoles with 2-Alkynylbenzaldehydes To Access Distinct α-Carbonylnaphthalene Derivatives: C(3,4)- versus C(4,5). Retrieved from [Link]

  • ResearchGate. (2020). Why NMR spectra are not preferred for characterisation of transition metal complexes?. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray single crystal diffraction pattern of coordination compound Ir2.... Retrieved from [Link]

  • MDPI. (2023). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. Retrieved from [Link]

  • SERC. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2022). Original Research J. Synth. Chem. Copper (II) complex immobilized on magnetic nanoparticles catalyzed synthesis of oxazole and t. Retrieved from [Link]

  • Crimson Publishers. (2017). Thermal Methods of Analysis. Retrieved from [Link]

  • RSC Publishing. (2025). Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review. Retrieved from [Link]

  • YouTube. (2021). IR Spectra of Coordination Complexes. Retrieved from [Link]

  • Spectroscopy Europe. (2020). NMR techniques for the analysis of paramagnetic materials. Retrieved from [Link]

  • Unknown Source. (n.d.). nuclear magnetic - resonance - spectra of. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal analysis (TGA–DTA) of complex. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Thermogravimetry Differential Thermal Analysis (TG/DTA). Retrieved from [Link]

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solvent selection for extraction of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Strategic Solvent Selection for the Extraction of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the rational selection of an optimal solvent system for the extraction of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol. The process of isolating a target molecule from a complex matrix is a critical step in pharmaceutical research and development, where yield, purity, and efficiency are paramount. Instead of relying on trial-and-error, this guide establishes a systematic methodology grounded in the physicochemical properties of the target molecule. We will dissect the structural characteristics of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol to predict its solubility behavior, present a comparative analysis of candidate solvents, and provide a detailed, self-validating experimental protocol for empirical determination.

The Foundational Principle: Molecular Structure Dictates Solubility

The cornerstone of solvent selection is the principle of "like dissolves like." This means that a solute will have the highest solubility in a solvent that shares similar intermolecular forces. To apply this, we must first analyze the structure of our target compound.

5-methyl-2-(3-phenyl-5-isoxazolyl)phenol possesses a distinct amphiphilic character, featuring both polar and non-polar regions:

  • Polar Moieties:

    • Phenolic Hydroxyl (-OH) group: This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. Its presence significantly increases the molecule's polarity and imparts acidic character.

    • Isoxazole Ring: This heterocyclic ring contains nitrogen and oxygen atoms, which are electronegative. The N-O bond contributes to a dipole moment, and the lone pairs on these atoms can act as hydrogen bond acceptors.

  • Non-Polar Moieties:

    • Phenyl (-C₆H₅) group: A large, aromatic, and non-polar (lipophilic) group that will favor interactions with non-polar solvents through van der Waals forces and π-π stacking.

    • Methyl (-CH₃) group: A small, non-polar alkyl group that contributes to the overall lipophilicity.

Predicted Solubility Profile: The combination of these functional groups suggests that 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol is a molecule of intermediate polarity . It is unlikely to be highly soluble in extremely non-polar solvents like n-hexane or highly polar solvents like water. The optimal solvent will likely be one of moderate polarity or a mixture of solvents that can effectively solvate both the polar phenolic/isoxazole end and the non-polar phenyl/methyl end of the molecule.

A Systematic Approach to Solvent Selection

The selection process is a multi-parameter optimization problem. The ideal solvent should not only provide high solubility for the target compound but also exhibit low solubility for impurities, be easy to remove after extraction, be non-reactive, safe to handle, and cost-effective.

// Nodes Start [label="Start: Define Extraction Goal\n(Yield vs. Purity)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Analyze Target Molecule\n5-methyl-2-(3-phenyl-5-isoxazolyl)phenol", fillcolor="#F1F3F4", fontcolor="#202124"]; Predict [label="Predict Polarity\n(Intermediate)", fillcolor="#E8F0FE", fontcolor="#1967D2"]; Screen [label="Screen Candidate Solvents\n(Polarity, BP, Safety)", fillcolor="#FBBC05", fontcolor="#202124", shape=cylinder]; Test [label="Perform Small-Scale\nSolubility Tests", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Results [label="Analyze Results\n(Soluble / Insoluble)", fillcolor="#FCE8E6", fontcolor="#C5221F", shape=diamond, width=2.5]; Optimize [label="Optimize with Co-solvents?\n(e.g., Hexane/EtOAc)", fillcolor="#E6F4EA", fontcolor="#1E8E3E", shape=diamond, width=2.5]; Final [label="Select Primary Solvent System\nfor Scale-Up", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Analyze; Analyze -> Predict; Predict -> Screen; Screen -> Test; Test -> Results; Results -> Optimize [label="Good solubility in several solvents"]; Results -> Final [label="Clear winner identified"]; Optimize -> Final [label="Yes"]; } axdot Caption: Logical workflow for rational solvent selection.

Candidate Solvent Comparison

A range of solvents should be considered to bracket the predicted intermediate polarity of the target compound. The table below summarizes key properties of suitable candidates. The choice of solvent will influence the extraction of different compounds, even from the same sample[1].

SolventFormulaPolarity Index (Snyder)Boiling Point (°C)Dielectric Constant (20°C)Key Safety Notes
n-HexaneC₆H₁₄0.1691.9Flammable, Neurotoxin
TolueneC₇H₈2.41112.4Flammable, Toxic
Dichloromethane (DCM)CH₂Cl₂3.1409.1Volatile, Suspected Carcinogen
Ethyl Acetate (EtOAc)C₄H₈O₂4.4776.0Flammable, Irritant
AcetoneC₃H₆O5.15621Highly Flammable, Irritant
2-Propanol (IPA)C₃H₈O5.28218Flammable, Irritant
Ethanol (EtOH)C₂H₆O5.27824.5Flammable
Methanol (MeOH)CH₄O6.66533Flammable, Toxic

Data compiled from various chemical supplier and safety datasheets.

Rationale for Selection:

  • Ethyl acetate and Dichloromethane are often excellent starting points for compounds of intermediate polarity. They balance polar and non-polar characteristics well.

  • Alcohols (Ethanol, Methanol) are effective for extracting polar and medium-polar compounds due to their ability to hydrogen bond.[2][3] They are often used in mixtures with water to fine-tune polarity.[1][4]

  • n-Hexane or Toluene should be tested to assess the molecule's lipophilic character and to potentially extract non-polar impurities first.

  • Acetone is a strong polar aprotic solvent that can be very effective but its high miscibility with water can sometimes be a disadvantage in liquid-liquid extractions.

Experimental Validation Protocol

Theoretical prediction must be validated by empirical testing. This protocol is designed as a self-validating system, moving from small-scale screening to a bench-scale extraction that includes analysis.

// Nodes Start [label="Start: Obtain Crude Sample\n(Solid or Liquid)", fillcolor="#F1F3F4", fontcolor="#202124"]; SolubilityTest [label="Protocol 3.1: Small-Scale\nSolubility Screening", fillcolor="#D1E2FC", fontcolor="#1967D2"]; SpotTLC [label="Analyze Supernatant via TLC", fillcolor="#D1E2FC", fontcolor="#1967D2"]; SelectSolvents [label="Identify Top 2-3 Solvents\nBased on Solubility & Purity Profile", fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="Protocol 3.2: Bench-Scale\nExtraction", fillcolor="#FAD2CF", fontcolor="#C5221F"]; Analysis [label="Protocol 3.3: Quantitative Analysis\n(HPLC, UV-Vis, Gravimetric)", fillcolor="#FAD2CF", fontcolor="#C5221F"]; Decision [label="Evaluate: Yield & Purity", shape=diamond, fillcolor="#B39DDB", fontcolor="#FFFFFF", width=2]; Optimize [label="Optimize: Consider Solvent Mixtures\nor Temperature Adjustment", fillcolor="#E6F4EA", fontcolor="#1E8E3E"]; Final [label="Finalize Extraction Protocol", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> SolubilityTest; SolubilityTest -> SpotTLC; SpotTLC -> SelectSolvents; SelectSolvents -> Extraction; Extraction -> Analysis; Analysis -> Decision; Decision -> Final [label="Criteria Met"]; Decision -> Optimize [label="Suboptimal"]; Optimize -> Extraction [label="Re-run"]; } axdot Caption: Step-by-step experimental validation workflow.

Protocol 3.1: Small-Scale Solubility Screening

Objective: To quickly identify promising solvents that can dissolve the target compound.

Materials:

  • Crude 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol sample

  • Vials (2 mL) with caps

  • Candidate solvents (from Table 1)

  • Vortex mixer

  • TLC plates, chamber, and appropriate mobile phase

Procedure:

  • Place a small, consistent amount (e.g., 1-2 mg) of the crude sample into a series of labeled vials.

  • To each vial, add 0.5 mL of a different candidate solvent.

  • Cap the vials securely and vortex for 30-60 seconds.

  • Allow the vials to stand for 5-10 minutes and observe. Note any complete dissolution, partial dissolution, or insolubility.

  • For each vial where dissolution occurred, spot a small amount of the supernatant on a TLC plate.

  • Develop the TLC plate using an appropriate mobile phase (e.g., a 7:3 mixture of hexane:ethyl acetate is a good starting point).

  • Visualize the plate under UV light. The best solvents will show a strong, clean spot for the product with minimal spots for impurities.

Protocol 3.2: Bench-Scale Extraction

Objective: To perform a quantitative extraction using the most promising solvents identified in Protocol 3.1. This protocol assumes a solid-liquid extraction from a crude solid mixture.

Materials:

  • Crude solid sample (e.g., 1.0 g)

  • Erlenmeyer flasks (50 mL)

  • Magnetic stir plate and stir bars

  • Selected solvents (Top 2-3 from Protocol 3.1)

  • Filter funnel and filter paper (or a fritted glass funnel)

  • Rotary evaporator

Procedure:

  • Accurately weigh 1.0 g of the crude sample into three separate Erlenmeyer flasks.

  • To each flask, add 20 mL of one of the top candidate solvents (a 1:20 solid-to-solvent ratio).

  • Add a magnetic stir bar to each flask and stir at room temperature for 30 minutes. The extraction time and temperature can be optimized later.[1]

  • Filter the contents of each flask, collecting the filtrate (the liquid portion).

  • Wash the solid residue on the filter paper with an additional 5 mL of the respective solvent and add this to the filtrate to ensure complete recovery.

  • Concentrate the filtrate from each flask to dryness using a rotary evaporator. Be mindful of the solvent's boiling point to avoid excessive heat that could degrade the product.

  • Once the solvent is removed, weigh the resulting solid/oil residue. This gives a crude yield for each solvent.

Protocol 3.3: Analysis of Extraction Efficiency

Objective: To determine not just the yield but also the purity of the extract from each solvent.

Procedure:

  • Gravimetric Yield: Calculate the crude yield from Protocol 3.2:

    • Yield (%) = (Mass of residue / Initial mass of crude sample) x 100

  • Purity Assessment (HPLC):

    • Prepare a standard solution of a purified sample of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol at a known concentration.

    • Prepare solutions of each of the extracted residues from Protocol 3.2 at the same concentration.

    • Analyze all samples by HPLC.

    • Calculate the purity of each extract by comparing the peak area of the target compound to the total peak area of all components (Area % method).

  • Final Selection: The optimal solvent is the one that provides the best balance of high yield and high purity.

Discussion and Recommendations

For a molecule like 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol, it is anticipated that ethyl acetate will perform very well. It possesses a moderate polarity index, a carbonyl group that can act as a hydrogen bond acceptor for the phenolic proton, and an ester moiety that can interact favorably with the rest of the molecule. Its boiling point of 77°C allows for easy removal without excessive heating.

If ethyl acetate co-extracts too many polar impurities, a less polar solvent system, such as 20-40% ethyl acetate in hexane , may provide a cleaner extraction. Conversely, if the yield is low in ethyl acetate, a more polar solvent like ethanol could be more effective.[5] Methanol is also a strong candidate, as methanolic extracts often show high recovery of phenolic compounds.[2][4] However, due to its higher toxicity, ethanol is often preferred.

The acidification of the solvent (e.g., adding 0.1% acetic or formic acid) can sometimes improve the extraction of phenolic compounds by keeping them in their protonated, less polar form, though this must be tested empirically.[1]

Safety Precautions

  • Always work in a well-ventilated fume hood when handling organic solvents.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and solvent-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for each solvent before use to be aware of specific hazards, handling, and disposal requirements.

  • Keep flammable solvents away from ignition sources.

References

  • Extraction techniques for the determination of phenolic compounds in food. SciSpace by Typeset. [Link]

  • Sultana, B., Anwar, F., & Ashraf, M. (2009). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. Journal of Food Science and Technology, 46(4), 336-343. [Link]

  • Kim, D., & Lee, C. Y. (2002). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. Molecules, 27(19), 6534. [Link]

  • Mejía-Díaz, A. H., & Sánchez-Medina, A. (2020). Influence of the Solvent on the Extraction of Phenolic Compounds from Coffee Grounds via Soxhlet Leaching. Ingeniería e Investigación, 40(2), 59-65. [Link]

  • Nicolì, F., Fasiello, R., & Monfreda, M. (2022). Exploring the Influence of Extraction Methods, Solvents, and Temperature on Total Phenolic Recovery and Antioxidant Capacity in Olive Leaf Extracts: A Systematic Review with Quantitative Synthesis. Foods, 11(17), 2632. [Link]

Sources

Troubleshooting & Optimization

identifying common impurities in 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Production of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol

Welcome to the technical support guide for the synthesis of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its production, with a specific focus on the identification and mitigation of common impurities. Our approach is rooted in explaining the chemical principles behind each step, empowering you to not only solve immediate issues but also to proactively optimize your synthetic strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured to address issues as they typically arise during the synthesis, from starting material integrity to final product analysis.

Section 1: Synthesis Pathway & Key Intermediates

The production of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol is typically a two-step process. Understanding this pathway is critical for diagnosing issues.

  • Step 1: Claisen-Schmidt Condensation to form the chalcone intermediate, (E)-1-(2-hydroxy-4-methylphenyl)-3-phenylprop-2-en-1-one.

  • Step 2: Cyclization with Hydroxylamine to form the final isoxazole ring.

Synthesis_Pathway cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Isoxazole Formation SM1 1-(2-hydroxy-4- methylphenyl)ethanone Chalcone (E)-1-(2-hydroxy-4-methylphenyl) -3-phenylprop-2-en-1-one (Chalcone Intermediate) SM1->Chalcone + Base (e.g., NaOH) + EtOH SM2 Benzaldehyde SM2->Chalcone + Base (e.g., NaOH) + EtOH Product 5-methyl-2-(3-phenyl -5-isoxazolyl)phenol (Final Product) Chalcone->Product + NH2OH·HCl + Base Reagent Hydroxylamine Hydrochloride (NH2OH·HCl)

Caption: General two-step synthesis of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol.

Section 2: Troubleshooting the Claisen-Schmidt Condensation (Step 1)

Question 1: My reaction to form the chalcone is sluggish and my TLC shows significant unreacted starting materials. What's going wrong?

Answer: This is a common issue often related to the catalyst or reaction conditions. The Claisen-Schmidt condensation requires a base to deprotonate the α-carbon of the ketone, forming an enolate that attacks the aldehyde.[1]

  • Causality & Expertise:

    • Insufficient Base: The most frequent cause is an inadequate amount or concentration of the base (e.g., NaOH, KOH). The base is catalytic but can be consumed by side reactions or absorbed by acidic functionalities.

    • Low Temperature: While some protocols use room temperature, gentle heating can often be required to drive the reaction to completion, especially with substituted phenols.[1]

    • Purity of Starting Materials: Benzaldehyde is prone to oxidation to benzoic acid, which will neutralize the base catalyst.[2][3] Ensure you use freshly distilled or high-purity benzaldehyde. The ketone, 1-(2-hydroxy-4-methylphenyl)ethanone, should also be pure.[4][5]

  • Troubleshooting Protocol:

    • Verify Reagent Purity: Check the purity of your benzaldehyde via TLC or GC. If it's old, consider purifying it.

    • Optimize Base Concentration: Increase the concentration of your aqueous NaOH or KOH solution. A 40-50% solution is often effective.

    • Increase Temperature: Gently warm the reaction mixture to 40-50°C and monitor the progress by TLC.

    • Solvent Choice: While ethanol is common, ensure it is anhydrous if using sensitive bases.[6]

Question 2: My TLC/LC-MS analysis shows several byproducts in my chalcone synthesis. What are they and how can I prevent them?

Answer: Side reactions are prevalent in Claisen-Schmidt condensations. Identifying them is key to suppression. The most common byproducts are a result of self-condensation, the Cannizzaro reaction, and Michael addition.[1][7]

  • Expertise & Causality:

    • Self-Condensation of Ketone: Two molecules of 1-(2-hydroxy-4-methylphenyl)ethanone can react with each other. This occurs when the enolate concentration is high and it reacts with another ketone molecule instead of the intended aldehyde.[1]

    • Cannizzaro Reaction: If you are using a very strong base concentration and your aldehyde (benzaldehyde) has no α-hydrogens, it can disproportionate into benzyl alcohol and benzoic acid.[1]

    • Michael Addition: The enolate of your starting ketone can perform a 1,4-conjugate addition to the newly formed α,β-unsaturated chalcone product. This results in a high-molecular-weight impurity.[1][8][9]

  • Mitigation Strategies & Protocols:

    • Control Reagent Addition: To prevent ketone self-condensation and Michael addition, maintain a low concentration of the ketone enolate at all times. The best practice is to slowly add the ketone solution dropwise to the stirred mixture of the aldehyde and the base.[1]

    • Use Excess Aldehyde: Employing a slight molar excess of benzaldehyde (e.g., 1.1-1.2 equivalents) can favor the desired cross-condensation over the ketone self-condensation.

    • Moderate Base Concentration: Avoid excessively high concentrations of NaOH/KOH to minimize the Cannizzaro reaction.[1]

    • Temperature Control: Running the initial addition at a lower temperature (e.g., 0-10°C) can help control the reaction rate and reduce side product formation.[1]

Impurity_Formation cluster_impurities Common Side Reactions Start Ketone + Aldehyde Chalcone Desired Chalcone Product Start->Chalcone Claisen-Schmidt (Desired Path) SelfCond Ketone Self-Condensation Product Start->SelfCond [High Ketone Conc.] Cannizzaro Cannizzaro Products (Benzyl Alcohol, Benzoic Acid) Start->Cannizzaro [Strong Base] Michael Michael Addition Product Chalcone->Michael [High Enolate Conc.]

Caption: Common side reaction pathways during chalcone synthesis.

Section 3: Troubleshooting the Isoxazole Ring Formation (Step 2)

Question 3: The cyclization of my chalcone with hydroxylamine is incomplete or has failed. What are the likely causes?

Answer: The formation of the isoxazole ring from the chalcone intermediate is sensitive to pH and the reactivity of the chalcone.

  • Causality & Expertise:

    • Incorrect pH: The reaction requires a slightly basic medium to liberate free hydroxylamine (NH₂OH) from its hydrochloride salt (NH₂OH·HCl). If the solution is too acidic, the nucleophilicity of the hydroxylamine is reduced. If it's too basic, side reactions can occur.

    • Poor Chalcone Purity: Impurities from Step 1 can interfere with the cyclization. Unreacted benzaldehyde, for example, can react with hydroxylamine to form benzaldehyde oxime.

    • Steric Hindrance: The bulky nature of the reactants can slow the reaction. Sufficient reaction time and thermal energy are necessary.

  • Troubleshooting Protocol:

    • Purify the Chalcone: It is highly recommended to purify the chalcone intermediate by recrystallization (typically from ethanol) or column chromatography before proceeding to the cyclization step.[6][10][11] This removes interfering impurities.

    • Ensure Basicity: Add a base like sodium acetate, pyridine, or a slight excess of NaOH/KOH to neutralize the HCl from hydroxylamine hydrochloride and facilitate the reaction.

    • Increase Reaction Time/Temperature: Refluxing the reaction mixture in a suitable solvent (like ethanol) for several hours is standard. Monitor by TLC until the chalcone spot has been consumed.

Question 4: I've successfully made a product, but my NMR and LC-MS suggest I have a mixture of isomers. Is this expected?

Answer: Yes, the formation of regioisomers is a known challenge in the synthesis of unsymmetrically substituted isoxazoles like this one.[12]

  • Causality & Expertise: The reaction of an α,β-unsaturated ketone (the chalcone) with hydroxylamine can proceed via two different pathways, leading to two possible regioisomers: the 3,5-disubstituted isoxazole (desired) and the 3,4-disubstituted isoxazoline which may rearrange. The regioselectivity is governed by the initial site of nucleophilic attack by the hydroxylamine and is influenced by steric and electronic factors, as well as reaction conditions like pH and solvent.[12]

  • Troubleshooting Protocol:

    • Control pH: Acidic conditions often favor the formation of one regioisomer over the other. You can experiment by running the reaction under buffered conditions or by carefully adjusting the pH.[12]

    • Solvent Polarity: Altering the solvent from polar protic (like ethanol) to polar aprotic (like acetonitrile) can influence the transition state energies and thus the isomeric ratio.[12]

    • Purification: While preventing isomer formation is ideal, separation is often necessary. High-performance liquid chromatography (HPLC) or careful column chromatography are the most effective methods to separate these closely related isomers.[12][13] Developing a good chromatographic method is crucial.

Section 4: Purification and Analysis

Question 5: What is the best way to purify the final product, 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol?

Answer: A multi-step purification strategy is often required to achieve high purity, essential for drug development professionals.

  • Expertise & Recommended Workflow:

    • Aqueous Work-up: After the reaction, a standard aqueous work-up is performed to remove inorganic salts and water-soluble reagents.

    • Crude Precipitation/Crystallization: The crude product can often be precipitated by acidifying the reaction mixture and then collected by filtration. A preliminary purification can be achieved by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane.[10]

    • Column Chromatography: For achieving the highest purity and removing closely related impurities (like regioisomers or unreacted chalcone), column chromatography is indispensable.[6] Use TLC to develop an optimal solvent system (e.g., hexane:ethyl acetate mixtures) that gives good separation (Rf of the product ~0.3).[6]

    • Final Recrystallization: After chromatography, a final recrystallization will yield a highly pure, crystalline solid.

Purification_Workflow A Crude Reaction Mixture B Aqueous Work-up (Remove Salts) A->B C Precipitation / Crude Recrystallization B->C D Column Chromatography (Separate Isomers, Byproducts) C->D E Final Recrystallization D->E F High-Purity Final Product E->F

Caption: Recommended workflow for the purification of the final product.

Question 6: Which analytical techniques are essential for identifying impurities in my final product?

Answer: A combination of chromatographic and spectroscopic techniques is required for comprehensive impurity profiling, as mandated by regulatory bodies.[14][15]

  • Recommended Techniques:

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the purity of your final compound and detecting non-volatile organic impurities.[15][16] A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying unknown impurities. It separates the components like HPLC and provides the molecular weight of each, which is invaluable for proposing structures for your byproducts.[17]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your final product and for characterizing any major impurities that can be isolated.

    • Gas Chromatography (GC): GC is ideal for detecting and quantifying volatile organic impurities, most notably residual solvents from the reaction and purification steps.[16]

Data Summary: Potential Impurities
Impurity Name/TypeOrigin StageProbable CauseRecommended Analytical MethodRelative Polarity (RP-HPLC)
Unreacted Starting Materials
1-(2-hydroxy-4-methylphenyl)ethanoneStep 1Incomplete reactionHPLC, LC-MSMore Polar
BenzaldehydeStep 1Incomplete reactionHPLC, GC-MSLess Polar
Step 1 Byproducts
Chalcone IntermediateStep 2Incomplete cyclizationHPLC, LC-MSLess Polar
Ketone Self-Condensation ProductStep 1High enolate concentrationLC-MS, NMRLess Polar (High MW)
Benzyl Alcohol / Benzoic AcidStep 1Cannizzaro reactionHPLC, GC-MSMore Polar
Michael AdductStep 1Reaction of enolate with chalconeLC-MS, NMRLess Polar (High MW)
Step 2 Byproducts
Regioisomer of Final ProductStep 2Lack of regiocontrolHPLC, LC-MS, NMRSimilar Polarity
General Impurities
Residual Solvents (Ethanol, Ethyl Acetate, etc.)PurificationIncomplete dryingGC-MS (Headspace)N/A
Degradation ProductsStorage/Work-upHarsh pH, light[18][19], heatHPLC, LC-MSVariable

References

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. (2024). MDPI. [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). ResearchGate. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]

  • Extraction and Purification of Phenolic Compounds from Lignocellulosic Biomass Assisted by Ionic Liquid, Polymeric Resins, and Supercritical CO2. (2016). ACS Sustainable Chemistry & Engineering. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). ALWSCI. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews. [Link]

  • Process for the preparation of 1,3-dicarbonyl compounds. (n.d.).
  • Synthesis of 1,3-Dicarbonyl Azepines via Photoinitiated Reactions of Aryl Azides with Carbon-Based Nucleophiles. (2024). The Journal of Organic Chemistry. [Link]

  • Synthesis of 1,3 and 1,5-dicarbonyl compounds. (n.d.). Saber UCV. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Pharma Focus Asia. [Link]

  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. (n.d.). PubMed. [Link]

  • The synthesis and investigation of impurities found in clandestine laboratories: Baeyer-Villiger route part II; synthesis of Phenyl-2- propanone (P2P) analogues from substituted benzaldehydes. (2018). Research @ Flinders. [Link]

  • Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. (2022). MDPI. [Link]

  • Aromatic compounds as synthons for 1,3-dicarbonyl derivatives. (2009). RSC Publishing. [Link]

  • Synthesis of 1,5‐dicarbonyls from 1,3‐dicarbonyls. (n.d.). ResearchGate. [Link]

  • Process for the purification of benzaldehyde. (n.d.).
  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. (n.d.). PMC. [Link]

  • Synthesis of biologically active chalcon analogues via claisen-schmidt condensation in solvent-free. (n.d.). SciSpace. [Link]

  • The Synthesis and Investigation of Impurities found in Clandestine Laboratories: Baeyer-Villiger Route Part I; Synthesis of P2P from Benzaldehyde and Methyl Ethyl Ketone. (n.d.). ResearchGate. [Link]

  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (n.d.). RSC Publishing. [Link]

  • Extraction and Isolation of Phenolic Compounds. (n.d.). Springer Nature Experiments. [Link]

  • Chemistry of Chalcone and Its Derivatives. (2022). Encyclopedia MDPI. [Link]

  • Ethanone, 1-(2-hydroxy-4-methylphenyl)-. (2018). SIELC Technologies. [Link]

  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. (2020). PubMed. [Link]

  • Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. (1994). PubMed. [Link]

  • SYNTHESIS OF CHALCONES. (n.d.). JETIR. [Link]

  • Benzaldehyde-impurities. (n.d.). Pharmaffiliates. [Link]

  • Chalcone: A Privileged Structure in Medicinal Chemistry. (n.d.). PMC. [Link]

  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. (2025). The Journal of Organic Chemistry. [Link]

  • Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. (2022). MDPI. [Link]

  • Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. (n.d.). ResearchGate. [Link]

  • Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. (n.d.). ResearchGate. [Link]

  • Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. (2025). ResearchGate. [Link]

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. (n.d.). ResearchGate. [Link]

  • Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol -4-yl)amino)-phenol. (2020). Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-of-2-((2-(Benzo-d-oxazol-2-yl)-2H-imidazol-Baskakov-Nedvetsky/d75c102a061408803a628678216b5103c80a2985]([Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (n.d.). MDPI. [Link]

  • REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. (n.d.). Revues Scientifiques Marocaines. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PMC. [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates. (n.d.). Der Pharma Chemica. [Link]

  • Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. (n.d.). NIST WebBook. [Link]

  • Construction of Isoxazole ring: An Overview. (2024). Biointerface Research in Applied Chemistry. [Link]

Sources

Technical Support Center: Handling & Storage of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently see promising hit compounds discarded due to a perceived "lack of efficacy" or "unexplained cellular toxicity." Often, the true culprit is poor compound management. 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol is a classic example of a bifunctional molecule that requires rigorous handling.

This guide is designed to move beyond basic storage instructions by explaining the chemical causality behind degradation. By understanding the vulnerabilities of this molecule, you can implement self-validating workflows that ensure absolute reproducibility in your assays.

The Chemical Causality of Degradation

To prevent degradation, we must first understand the structural liabilities of the molecule. 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol contains two highly reactive moieties that degrade via distinct pathways:

Pathway A: Photolytic N-O Bond Cleavage (The Isoxazole Ring)

The isoxazole ring is inherently photo-labile. The N-O bond possesses a relatively low bond dissociation energy. Upon exposure to ambient or UV light, the molecule undergoes photolytic cleavage[1][2]. This excitation generates a transient triplet vinylnitrene intermediate, which subsequently rearranges into ring-opened adducts such as ketenimines or azirines[3]. This structural collapse completely ablates the compound's pharmacological activity.

Pathway B: Auto-Oxidation (The Phenol Moiety)

The hydroxyl group on the phenyl ring is highly susceptible to auto-oxidation—a process exponentially accelerated by light, elevated temperatures, and dissolved oxygen. This oxidative stress generates reactive phenoxy radicals that rapidly couple to form biphenol dimers or oxidize further into highly colored quinones[4]. These quinones are notorious Pan-Assay Interference Compounds (PAINS) that can covalently bind to target proteins, yielding false-positive assay results.

G Compound 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol UV UV/Visible Light Compound->UV Improper Storage Oxygen Oxygen & Heat Compound->Oxygen Improper Storage Prevention Argon Purge + Amber Vials + -80°C Compound->Prevention Best Practices NO_Cleavage N-O Bond Cleavage (Isoxazole Ring) UV->NO_Cleavage Photolysis Phenoxy Phenoxy Radical (Phenol Moiety) Oxygen->Phenoxy Auto-oxidation RingOpen Ring-Opened Adducts (Loss of Activity) NO_Cleavage->RingOpen Quinone Quinones & Dimers (Brown Discoloration) Phenoxy->Quinone Stable Intact & Stable Compound Prevention->Stable

Dual degradation pathways of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol and prevention strategy.

Troubleshooting & FAQs

Q: My DMSO stock solution turned pinkish-brown after a few days on the bench. Can I still use it if I adjust the concentration? A: Absolutely not. The discoloration is a direct visual indicator of phenol auto-oxidation, resulting in the formation of quinones and dimers. These degradation products are highly electrophilic and will cross-react with nucleophilic residues (like cysteine) in your assay proteins. Discard the solution immediately to prevent assay artifacts.

Q: I am observing a secondary peak with the exact same mass (isobaric) in my LC-MS after exposing the sample to light. What is this? A: This is a classic signature of isoxazole photoisomerization. Ambient light triggers the cleavage of the labile N-O bond, forming a reactive vinylnitrene that rearranges into an isomeric azirine or ketenimine[3]. Because the molecular weight remains unchanged, it appears isobaric on MS, but the 3D conformation is destroyed. You must handle solutions under low-light conditions.

Q: Does pH affect the stability of the compound in aqueous assay buffers? A: Yes. While the compound is relatively stable in neutral conditions, basic environments (pH > 8) deprotonate the phenol, drastically increasing its susceptibility to oxidation. Furthermore, strong nucleophiles or hydroxide ions can initiate hydrolytic cleavage of the isoxazole ring[2]. Always prepare aqueous dilutions immediately prior to the assay.

Q: Can I store the compound in a frost-free freezer? A: No. Frost-free freezers undergo regular thermal cycling (warming up briefly to melt ice). These temperature fluctuations accelerate the degradation of dissolved phenolic compounds[4]. Always use a dedicated, temperature-stable -20°C or -80°C freezer.

Self-Validating Standard Operating Procedure (SOP)

To guarantee scientific integrity, your storage protocol must be a closed, self-validating loop. Do not assume a purchased or stored compound is intact; prove it.

Step 1: Solvent Degassing (Oxygen Removal)
  • Procure anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO).

  • Insert a sterile needle attached to an Argon or Nitrogen gas line directly into the DMSO.

  • Sparge (bubble) the inert gas through the solvent for 15–20 minutes to displace dissolved oxygen.

Step 2: Low-Light Reconstitution
  • Turn off overhead fluorescent lights; use ambient indirect light or red-light conditions.

  • Dissolve the solid 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol powder in the degassed DMSO to your desired stock concentration (e.g., 10 mM).

  • Vortex gently until fully dissolved.

Step 3: Aliquoting and Inert Sealing
  • Divide the stock solution into single-use, amber glass vials (e.g., 20 µL to 50 µL per vial). Causality: Amber glass blocks the specific UV wavelengths that cleave the N-O bond, and single-use aliquots prevent freeze-thaw condensation.

  • Gently blow Argon gas over the headspace of each vial for 3 seconds before immediately capping tightly.

Step 4: The Validation Loop (Critical)
  • Day 0 Baseline: Do not freeze all vials. Take Aliquot #1 and immediately run it on an LC-MS (UV detection at 254 nm). Record the exact retention time, peak shape, and Area Under the Curve (AUC). This is your absolute baseline.

  • Storage: Transfer the remaining sealed aliquots to a -80°C freezer.

  • Pre-Assay Verification: Before any critical in vivo or high-throughput in vitro assay, thaw one aliquot and repeat the LC-MS run. Compare the trace to the Day 0 baseline. If the AUC drops by >5% or new peaks appear, the batch is compromised and must be discarded.

Quantitative Stability Matrix

Use the following data table to predict the half-life of your compound under various experimental conditions.

StateSolvent / BufferAtmosphereLight ExposureTempEstimated Half-LifePrimary Degradation Pathway
Solid NoneArgonDark-20°C> 2 YearsNone (Stable)
Solid NoneAmbient AirAmbient Light25°C3–6 MonthsPhenol Auto-oxidation
Solution Anhydrous DMSOArgonDark-80°C6–12 MonthsNone (Stable)
Solution Anhydrous DMSOAmbient AirAmbient Light25°C< 3 DaysPhotolysis & Auto-oxidation
Solution Aqueous (pH 8.5)Ambient AirAmbient Light37°C< 12 HoursBase-catalyzed Hydrolysis

References

  • Title : Dual Pathways in 222 nm Far-UVC Photodegradation of Sulfonamides: Direct Photolysis and Radical-Mediated Self-Sensitized Oxidation Source : Environmental Science & Technology - ACS Publications URL : 1

  • Title : Stability issues of 3-Chloro-1,2-oxazole under various conditions Source : Benchchem URL : 2

  • Title : UV-Laser Photochemistry of Isoxazole Isolated in a Low-Temperature Matrix Source : ResearchGate URL : 3

  • Title : Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts Source : PMC / NIH URL : 4

  • Title : Method for the transport and storage of phenol (US5921089A) Source : Google Patents URL : 5

Sources

separation of regioisomers during 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This technical guide is engineered specifically for researchers, analytical scientists, and drug development professionals dealing with the isolation of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol from its regioisomeric byproducts.

Below, you will find a self-validating decision matrix, mechanistic troubleshooting FAQs, and scalable methodologies to ensure absolute isomeric purity.

Purification Workflow & Decision Matrix

G Crude Crude Reaction Mixture (3,5- & 1,5-Regioisomers) Analytical Analytical Screening (RP-HPLC / Analytical SFC) Crude->Analytical Decision Resolution > 1.5? Analytical->Decision PrepSFC Preparative SFC (CO2 + MeOH Modifier) Decision->PrepSFC Yes (Scale-up) ModNP Modified Normal Phase (Ternary Solvents / PFP) Decision->ModNP No (Optimize) Pure Pure 5-methyl-2-(3-phenyl -5-isoxazolyl)phenol PrepSFC->Pure ModNP->Analytical

Workflow for the analytical resolution and preparative isolation of isoxazole regioisomers.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why am I observing a persistent mixture of regioisomers during the synthesis of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol?

Mechanistic Causality: The formation of regioisomers is a classic challenge in isoxazole synthesis, particularly when utilizing the Claisen condensation route followed by cyclization with hydroxylamine[1]. When an unsymmetrical 1,3-dicarbonyl precursor is used, the initial nucleophilic attack by hydroxylamine can occur at either of the two distinct carbonyl carbons. This dual reactivity pathway yields a mixture of the desired 3-phenyl-5-aryl isoxazole and the 5-phenyl-3-aryl regioisomer. The exact ratio is dictated by the competing steric hindrance and electronic electrophilicity of the two carbonyl sites.

Actionable Prevention: To bias the regioselectivity upstream of purification, consider introducing a Lewis acid catalyst (such as BF₃·OEt₂) during the cyclization step. The Lewis acid preferentially coordinates to the more electron-rich carbonyl, directing the hydroxylamine attack and minimizing the formation of the unwanted regioisomer[1].

Q2: Standard silica gel chromatography (Hexane/Ethyl Acetate) fails to separate the isomers. Why, and how do I fix it?

Chromatographic Causality: Regioisomers of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol possess nearly identical macroscopic polarities and dipole moments. The primary functional groups dictating silica interaction—the phenolic hydroxyl and the isoxazole nitrogen—are present in both isomers, leading to co-elution.

Troubleshooting Protocol (Modified Normal Phase):

  • Solvent System Screening: Transition from a binary to a ternary solvent system. Systematically screen mixtures like Dichloromethane/Hexane/Ethyl Acetate via Thin-Layer Chromatography (TLC)[1].

  • Silanol Suppression: Add a modifier (e.g., 0.1% Acetic Acid or Triethylamine) to the mobile phase to suppress non-specific secondary interactions with the acidic silanol groups on the silica gel[1].

  • Complexation Chromatography: If standard silica fails, utilize silica gel impregnated with metal salts (e.g., Cadmium or Silver salts). This technique separates isomers based on the steric hindrance surrounding the coordination site of the isoxazole nitrogen, exploiting the minute spatial differences between the 3,5- and 1,5-disubstituted geometries.

Q3: How can I analytically validate the isomeric ratio before committing to preparative scale-up?

Analytical Protocol (RP-HPLC): Reversed-phase HPLC is the self-validating standard for assessing regioisomeric purity[2].

  • Column Selection: Deploy a Pentafluorophenyl (PFP) or a high-efficiency C18 column (e.g., 2.1 x 50 mm, 1.8 µm). PFP columns are highly recommended as they offer enhanced shape selectivity and π-π interaction capabilities, which are critical for resolving positional isomers of phenyl-substituted heterocycles[2].

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). The formic acid ensures the phenolic -OH remains protonated, preventing peak tailing[3].

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.3 - 0.5 mL/min[2].

  • Validation: Confirm a baseline resolution (

    
    ) via UV detection (254 nm) before proceeding to preparative separation.
    
Q4: For multi-gram isolation, what is the most efficient preparative methodology?

Preparative Protocol (Supercritical Fluid Chromatography - SFC): For large-scale purification of pharmaceutical intermediates, SFC is vastly superior to preparative HPLC due to the high diffusivity and low viscosity of supercritical CO₂, enabling 3x to 4x faster run times and rapid solvent removal[4].

  • Stationary Phase Screening: Screen both achiral (e.g., 2-Ethylpyridine) and chiral stationary phases. Paradoxically, chiral columns (such as Chiralcel OJ-H) often provide exceptional resolution for achiral regioisomers due to their highly ordered, rigid binding pockets that amplify minor steric differences[5].

  • Method Parameters:

    • Mobile Phase: CO₂ with 15-30% Methanol or Isopropanol as a co-solvent.

    • Modifier: Add 0.1% Ammonium Hydroxide to the co-solvent to modulate the acidic phenol's interaction with the stationary phase[5].

    • Temperature/Pressure: Maintain column temperature at 30–40 °C and backpressure at 100–120 bar.

  • Self-Validation & Recovery: Collect fractions using MS or UV-triggered fractionation. Immediately analyze the first collected fraction using the analytical RP-HPLC method (from Q3) to validate isomeric purity. The rapid expansion of CO₂ leaves the purified 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol in a small volume of methanol, drastically reducing thermal degradation risks during dry-down[4].

Quantitative Data Summary

The following table summarizes the expected performance metrics when transitioning from analytical screening to preparative isolation of the isoxazole regioisomers.

ParameterRP-HPLC (Analytical)Preparative SFC (Scale-up)
Primary Column Pentafluorophenyl (PFP) / C182-Ethylpyridine (2-EP) / Chiralcel OJ-H
Mobile Phase Water / AcetonitrileSupercritical CO₂ / Methanol
Optimal Additive 0.1% Formic Acid0.1% Ammonium Hydroxide
Resolution (

)
> 1.5 (Baseline)> 2.0 (High Purity)
Throughput ~15 min / run~5 min / run (up to 12.5 g/h)
Environmental Impact High (Aqueous/Organic waste)Low (Recycled CO₂, minimal solvent)
Fraction Recovery Requires lyophilizationRapid evaporation (low volume)

References

Sources

Technical Support Center: Overcoming Steric Hindrance in Isoxazolyl Phenol Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Functionalizing isoxazolyl phenols—critical pharmacophores in drug development—presents unique steric and electronic challenges. The bulky, electron-withdrawing isoxazole ring restricts access to the phenolic hydroxyl and adjacent ortho-carbons, often leading to stalled reactions, poor regioselectivity, or undesired byproducts.

This guide dissects the causality behind these experimental failures and provides self-validating troubleshooting workflows to ensure your syntheses succeed.

Module 1: O-Alkylation of Sterically Hindered Phenols

Troubleshooting Q&A

Q: Every time I attempt to O-alkylate my 2-(5-isoxazolyl)phenol, I isolate predominantly C-alkylated byproducts. How can I force ether formation? A: This is a classic manifestation of Kornblum's rule governing ambient anions. The isoxazole ring exerts significant steric bulk. When you use protic solvents (like ethanol) or weak bases, the phenoxide oxygen becomes heavily solvated via hydrogen bonding. This steric and solvation shield blocks electrophilic attack at the oxygen, forcing the reaction to occur at the less hindered carbon. To overcome this, you must generate a "naked" phenoxide anion. Switching to a dipolar aprotic solvent (e.g., DMF or DMSO) and a strong base strips the solvation shell, dramatically increasing the oxygen's nucleophilicity and shifting the pathway toward O-alkylation .

Quantitative Optimization Data

The following table summarizes the causal relationship between solvent/base selection and regioselectivity in hindered phenols.

Solvent TypeSolventBaseAlkylating AgentTemp (°C)O-Alkylation (%)C-Alkylation (%)
ProticEthanolK₂CO₃EtBr78< 20%> 80%
Aprotic (Weak Base)THFEt₃NEtBr65~ 40%~ 60%
Dipolar AproticDMFNaHEtBr2587%13%
Dipolar AproticDMSOCs₂CO₃EtBr25> 90%< 10%
Table 1: Influence of solvent and base on O- vs. C-alkylation ratios. Data synthesized from ambient anion alkylation principles for sterically hindered phenols .
Self-Validating Protocol: Selective O-Alkylation
  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve the sterically hindered isoxazolyl phenol (1.0 eq) in anhydrous DMF (0.2 M concentration). Causality: Anhydrous conditions prevent the formation of hydroxide nucleophiles, while DMF prevents hydrogen bonding at the phenoxide oxygen.

  • Deprotonation: Cool the solution to 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions. Causality: NaH irreversibly deprotonates the phenol, leaving a highly reactive "naked" phenoxide .

  • Alkylation: Stir for 30 minutes until H₂ evolution ceases. Add the alkyl halide (e.g., ethyl bromide, 2.0 to 8.0 eq) dropwise.

  • Reaction & Monitoring: Allow the reaction to warm to ambient temperature (25 °C).

  • Self-Validation Step: Quench an aliquot with cold water, extract with EtOAc, and perform ¹H NMR on the crude. A successful O-alkylation is confirmed by the complete disappearance of the broad phenolic -OH singlet (~9.5 ppm) and the emergence of aliphatic ether protons downfield (e.g., -OCH₂- at ~4.0 ppm). If the -OH peak remains but the aromatic splitting pattern changes, C-alkylation has occurred.

G A Hindered Isoxazolyl Phenol B Deprotonation (Base & Solvent Choice) A->B C Protic Solvents / Weak Base (e.g., EtOH, K2CO3) B->C Sub-optimal D Dipolar Aprotic / Strong Base (e.g., DMF, NaH) B->D Optimal E Phenoxide Oxygen Hydrogen-Bonded C->E F Naked Phenoxide Anion Generated D->F G C-Alkylation (Undesired Byproduct) E->G Steric clash at O H O-Alkylation (Desired Ether) F->H SN2 at Oxygen

Workflow for optimizing O-alkylation vs. C-alkylation in sterically hindered phenols.

Module 2: Electrophilic Aromatic Substitution (Regioselective Nitration)

Troubleshooting Q&A

Q: Standard nitration conditions (HNO₃/H₂SO₄) are destroying the isoxazole ring or causing over-oxidation. How can I achieve regioselective nitration? A: Isoxazolyl phenols are highly sensitive to harsh acidic oxidation. To achieve exclusive regioselective nitration at the less hindered ortho site, you must transition from a standard electrophilic aromatic substitution to a single-electron transfer (SET) mechanism using Ceric Ammonium Nitrate (CAN) . CAN initially oxidizes the phenol to a radical cation. A subsequent reaction with another CAN molecule forms a tight ion-radical pair, transferring an NO₂ radical specifically to the less sterically hindered carbon before proton loss. This avoids dinitro byproducts and preserves the heterocycle .

Self-Validating Protocol: CAN-Mediated Regioselective Nitration
  • Preparation: Dissolve the (5-isoxazolyl)phenol (1.0 eq) in a solvent mixture of acetonitrile and water. Causality: Acetonitrile provides optimal solubility and stabilizes the radical cation intermediate better than pure acetic acid.

  • Buffering: Add NaHCO₃ (1.5 eq) to buffer the solution. Causality: Buffering prevents the acid-catalyzed degradation of the delicate isoxazole ring during the reaction.

  • Oxidation/Nitration: Slowly add Ceric Ammonium Nitrate (CAN, 1.0 - 1.2 eq) at room temperature.

  • Self-Validation Step: Extract the product into EtOAc and spot on a TLC plate against the starting material. Dinitro or over-oxidized quinone byproducts are typically highly colored and highly polar (staying near the baseline). A successful SET mechanism will yield a single, clean major spot. Confirm regiochemistry via 2D NOESY NMR to ensure the nitro group is positioned at the least sterically hindered site relative to the isoxazole ring.

G A Isoxazolyl Phenol B Radical Cation Formation A->B CAN Oxidation C Radical Adduct (with CAN) B->C + CAN D Wheland Complex (NO2 Transfer) C->D Tight ion-radical pair transfer E Regioselective Nitrophenol D->E - H+

Mechanistic pathway of CAN-mediated regioselective nitration of isoxazolyl phenols.

Module 3: Cross-Coupling & C-H Activation (FAQs)

Q: I am trying to perform a Suzuki-Miyaura coupling on an isoxazolyl phenol triflate, but the reaction stalls at 20% conversion. How do I overcome this? A: The steric bulk of the adjacent isoxazole ring severely hinders both the oxidative addition and transmetalation steps of the palladium catalytic cycle. Standard ligands like PPh₃ are too small to force reductive elimination and too unreactive to accommodate hindered substrates. Solution: Switch to a highly active, sterically demanding biaryl phosphine ligand like Buchwald's XPhos or SPhos. These ligands are specifically designed with bulky cyclohexyl groups that accelerate reductive elimination while their flexible biaryl backbone accommodates the bulky isoxazole substrate. Additionally, use a stronger base (e.g., Ba(OH)₂ or K₃PO₄) in a protic co-solvent mixture (toluene/H₂O) to accelerate the transmetalation step.

Q: Can I use dimethyl ether (DME) for zero-discharge O-alkylation of my hindered phenol? A: Yes, but it requires a heterogeneous catalyst. Recent advancements show that O-alkylation using DME can be achieved over phosphotungstic acid (PTA) supported on γ-Al₂O₃. However, for highly sterically hindered isoxazolyl phenols, the conversion rates may drop compared to standard alkyl halides, requiring optimization of the active metal loading and temperatures around 280 °C to maintain high O-selectivity over C-alkylation .

References

  • [1] US3870744A - Process for oxygen-alkylation of sterically hindered phenols. Google Patents. URL:

  • [2] Selective O-alkylation of Phenol Using Dimethyl Ether. Semantic Scholar. URL:[Link]

  • [3] Facile, high-yield, regioselective synthesis of ortho-nitro derivatives of hydroxy heterocycles using CAN/NaHCO3. ResearchGate / ARKIVOC. URL:[Link]

Sources

Technical Support Center: Stability Optimization for 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the physicochemical stability of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol (referred to herein as MPIP ). This compound features a structural conflict: it contains a phenol group (prone to oxidation and solubility issues at low pH) and an isoxazole ring (susceptible to hydrolytic cleavage at high pH).

Successful utilization requires maintaining a "Goldilocks" environment—balancing solubility against hydrolytic degradation.

Part 1: The pH Conundrum (Solubility vs. Integrity)

Q: Why does my compound lose activity/fluorescence when stored in basic buffers (pH > 10)? A: You are likely triggering isoxazole ring cleavage . While high pH improves solubility by deprotonating the phenol (forming a phenolate anion), the isoxazole ring is electrophilic. At pH > 10, hydroxide ions (


) attack the 

bond of the isoxazole ring. This results in irreversible ring opening to form inactive nitriles or enamino ketones [1].
  • Recommendation: Never exceed pH 9.0 for storage. If high pH is required for a specific assay, prepare the solution immediately before use.

Q: I see a fine precipitate in my pH 5.0 buffer. Is the compound degrading? A: Likely not degrading, but precipitating . The pKa of the phenolic hydroxyl in MPIP is estimated between 8.5 and 9.5 [2]. Below pH 7, the molecule exists predominantly in its neutral, protonated form. Due to the hydrophobic phenyl and methyl groups, the neutral form has poor aqueous solubility.

  • Recommendation: Use a co-solvent system.[1] Maintain at least 1-5% DMSO or Ethanol in aqueous buffers, or use a surfactant (e.g., 0.05% Tween-20) to maintain solubility at physiological pH (7.4).

Q: What is the optimal pH for stability? A: pH 7.2 – 7.8 (Buffered). This range is safe for the isoxazole ring while maintaining partial ionization of the phenol (depending on exact pKa) or allowing solubility with minor co-solvent aid.

Part 2: Thermal & Photostability

Q: Can I autoclave buffers containing MPIP? A: Absolutely not. Isoxazoles are thermally sensitive in aqueous solution. Autoclaving (121°C) will accelerate hydrolysis, especially if the buffer pH shifts during heating.

  • Protocol: Sterilize via 0.22 µm filtration only.

Q: My solution turned from clear to slight brown/yellow over time. Why? A: This indicates oxidative degradation of the phenol moiety. Phenols are electron-rich and susceptible to oxidation by dissolved oxygen, forming quinones or polymeric aggregates. This is accelerated by light and higher pH.

  • Corrective Action:

    • Degas buffers (sparge with

      
       or Ar) before solubilization.
      
    • Store in amber glass vials to prevent photo-oxidation.

    • Add an antioxidant (e.g., Ascorbic acid or BHT) if experimental conditions permit.

Part 3: Troubleshooting Workflow

Use the following decision tree to diagnose stability issues in your experimental setup.

MPIP_Stability_Flow Start Issue: Loss of Signal or Precipitation Check_pH Step 1: Check Buffer pH Start->Check_pH Color_Change Observation: Brown/Yellow Tint Start->Color_Change High_pH pH > 9.5 Check_pH->High_pH Low_pH pH < 6.0 Check_pH->Low_pH Ring_Cleavage Diagnosis: Isoxazole Ring Hydrolysis (Irreversible Degradation) High_pH->Ring_Cleavage Action_High Action: Lower pH to 7.4 Fresh Prep Required Ring_Cleavage->Action_High Precipitation Diagnosis: Protonated Form (Solubility Issue) Low_pH->Precipitation Action_Low Action: Add Co-solvent (DMSO/EtOH) or Surfactant Precipitation->Action_Low Oxidation Diagnosis: Phenol Oxidation (Quinone Formation) Color_Change->Oxidation Action_Ox Action: Use Amber Vials Degas Buffers Oxidation->Action_Ox

Figure 1: Diagnostic workflow for identifying degradation mechanisms based on pH and visual observation.

Part 4: Validated Preparation Protocol

To ensure maximum stability and reproducibility, follow this preparation method.

Reagents Required
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

  • Buffer: PBS or HEPES (pH 7.4).

  • Container: Amber glass vial (silanized preferred to minimize adsorption).

Step-by-Step Procedure
StepActionTechnical Rationale
1 Weighing Weigh MPIP powder into an amber vial.
2 Stock Prep Dissolve in 100% Anhydrous DMSO to 10-50 mM.
3 Aliquot Divide stock into single-use aliquots (e.g., 20 µL).
4 Working Sol. Dilute stock 1:1000 into pH 7.4 buffer immediately before use.
5 Verification Vortex for 10s. Inspect for turbidity.
Part 5: Stability Data Summary
ParameterConditionStability OutcomeMechanism of Failure
pH < 5.0Low (Physical)Precipitation (Protonation of Phenol).
pH 7.0 - 8.0Optimal Balance of solubility and ring integrity.
pH > 10.0Critical Failure Chemical Hydrolysis of Isoxazole Ring [1].
Temp 4°C (Aqueous)Moderate Stable for 24-48 hours.
Temp 37°C (Aqueous)Low Ring opening accelerates (t½ < 6h at pH 10) [3].[2]
Light AmbientModerate Slow oxidation of phenol group.
References
  • BenchChem Technical Support. (2025).[3][4][5] The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Retrieved from

  • Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society. Retrieved from

  • ResearchGate. (2005). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide. Retrieved from

Sources

reducing side reactions in the preparation of phenyl-isoxazolyl phenols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing Side Reactions & Process Optimization

Audience: Medicinal Chemists, Process Development Scientists Scope: Synthesis of 3,5-disubstituted isoxazoles via the chalcone-hydroxylamine route.

Executive Summary: The Synthetic Challenge

The preparation of phenyl-isoxazolyl phenols is a cornerstone in the synthesis of estrogen receptor modulators (SERMs) and anti-inflammatory agents. The most robust pathway involves the cyclocondensation of chalcones (1,3-diaryl-2-propen-1-ones) with hydroxylamine hydrochloride .

However, this reaction is deceptively simple. Users frequently encounter three critical failure modes:

  • Regio-scrambling: Formation of the undesired regioisomer due to competing 1,2-addition vs. 1,4-addition.

  • Stalled Aromatization: Isolation of the dihydro-isoxazole (isoxazoline) intermediate rather than the fully aromatic isoxazole.

  • Phenolic Interference: Side reactions involving the free hydroxyl group (O-alkylation, oxidative coupling).

This guide provides a mechanistic troubleshooting framework to eliminate these variables.

Core Reaction Pathway & Failure Analysis

To troubleshoot, one must understand the bifurcation of the reaction mechanism. The pH of the reaction medium dictates the nucleophilic attack vector of hydroxylamine (


).
Visualizing the Pathway (DOT Diagram)

G Chalcone Chalcone (Starting Material) Condition Reaction pH? Chalcone->Condition NH2OH NH2OH·HCl NH2OH->Condition Michael Michael Addition (1,4-Attack) Condition->Michael Basic (pH > 10) CarbonylAttack 1,2-Addition (Carbonyl Attack) Condition->CarbonylAttack Acidic/Neutral Isoxazoline Isoxazoline (Intermediate) Michael->Isoxazoline Dehydration Dehydration/ Aromatization Isoxazoline->Dehydration Target 3,5-Diaryl Isoxazole (Target) Dehydration->Target Oxime Chalcone Oxime (Side Product) CarbonylAttack->Oxime Beckmann Beckmann Rearrangement (Amide Byproducts) Oxime->Beckmann Acid/Heat

Caption: Mechanistic bifurcation of chalcone cyclization. Basic conditions favor the thermodynamic Michael addition required for the target isoxazole.

Troubleshooting Guide (Q&A Format)
Module A: Regioselectivity & Mechanism

Q: I am isolating a mixture of regioisomers or the chalcone oxime instead of the isoxazole. Why? A: This is a pH control failure.

  • The Mechanism: Hydroxylamine is an ambident nucleophile.

    • In Acidic/Neutral Media: The nitrogen attacks the carbonyl carbon (1,2-addition), forming the chalcone oxime . This oxime is stable and often fails to cyclize, or cyclizes slowly to the wrong isomer.

    • In Basic Media: The hydroxylamine acts as a free base. The reaction proceeds via Michael addition (1,4-addition) to the

      
      -carbon of the chalcone, followed by ring closure and dehydration.
      
  • The Fix: Ensure your reaction mixture is strongly basic (pH > 10) before heating. Use NaOH or KOH in refluxing ethanol.[1] If using sodium acetate (weak base), you risk favoring the oxime pathway.

Q: My LC-MS shows a mass of [M+2] relative to the product. What is this? A: This is the Isoxazoline (dihydro-isoxazole) intermediate.

  • Cause: Incomplete dehydration/oxidation. The ring has closed, but it has not aromatized. This is common with electron-rich chalcones (like those with phenolic/methoxy groups).

  • The Fix:

    • Extend Reflux: Increase reaction time (12–24h).

    • Add an Oxidant: If it persists, treat the crude mixture with

      
       or Chloramine-T to force aromatization.
      
    • Acidic Workup: Briefly refluxing the isolated isoxazoline in acetic acid can promote the elimination of water to form the aromatic isoxazole.

Module B: Handling the Phenol (Protection Strategies)

Q: Can I perform the cyclization with a free phenolic hydroxyl group on the chalcone? A: It is possible but risky.

  • Risk 1: Base Consumption. The phenol (

    
    ) will deprotonate before the reaction starts, consuming your base equivalents. You must use excess base (at least 3–4 equivalents).
    
  • Risk 2: Side Reactions. Phenoxide anions are nucleophilic and can react with impurities or undergo oxidative coupling (tar formation) under reflux in air.

  • Recommendation: Protect the phenol as a methyl ether (methoxy group) or benzyl ether during the isoxazole synthesis. Deprotect it in the final step.

Q: I used a methoxy-chalcone, but the demethylation step using


 destroyed my isoxazole ring. Why? 
A:  Isoxazoles have a labile N-O bond.[2]
  • The Issue: While isoxazoles are relatively acid-stable, harsh conditions (conc. HBr, high heat) or reductive conditions (e.g.,

    
    , which is often used for benzyl deprotection) will cleave the N-O bond, destroying the ring to form an amino-enone.
    
  • The Fix: Use Boron Tribromide (

    
    )  in Dichloromethane (DCM) at 0°C to room temperature. This is a Lewis-acid mediated cleavage that preserves the isoxazole ring integrity. Alternatively, use Pyridine Hydrochloride at 200°C (melt) for robust substrates.
    
Optimized Experimental Protocol

Objective: Synthesis of 4-(5-phenylisoxazol-3-yl)phenol via a protected intermediate.

Step 1: Cyclization (The "Safe" Route)
  • Reagents: Dissolve 1.0 eq of the methoxy-chalcone in Ethanol (10 mL/g).

  • Add Base: Add 2.5 eq of NaOH (dissolved in minimal water).

  • Add Amine: Add 1.5 eq of Hydroxylamine Hydrochloride (

    
    ).
    
  • Reaction: Reflux for 6–12 hours. Monitor by TLC/LC-MS.

    • Checkpoint: If [M+2] peak (isoxazoline) persists, add 0.5 eq more base and continue reflux.

  • Workup: Pour into ice water. Acidify with dilute HCl to pH 4–5. The product (methoxy-isoxazole) usually precipitates.[2] Filter and wash with water.[2][3]

Step 2: Demethylation (Unmasking the Phenol)
  • Setup: Dissolve methoxy-isoxazole in dry DCM under Nitrogen/Argon. Cool to 0°C.

  • Addition: Slowly add

    
     (1M in DCM, 3.0 eq).
    
  • Reaction: Stir at 0°C for 1h, then warm to RT overnight.

  • Quench: CRITICAL: Cool back to 0°C. Dropwise addition of Methanol (exothermic!) to quench excess borane.

  • Isolation: Wash with

    
    , dry organics, and concentrate.
    
Data Summary: Common Side Products
Observed Mass (LC-MS)IdentityCauseCorrective Action
M+2 IsoxazolineIncomplete aromatizationIncrease reflux time; add mild oxidant (

).
M+18 (or M+17)Chalcone OximepH too low (Acidic/Neutral)Ensure pH > 10; add NaOH/KOH.
M+16 Michael Adduct (Open)Incomplete cyclizationIncrease temperature (Reflux); check solvent dryness.
M + Alkyl O-Alkylated PhenolUnprotected phenol + Alkyl halide impurityUse protecting groups (OMe, OBn).
M - 16 + 2H Cleaved Ring (Enaminone)Reductive conditions usedAvoid catalytic hydrogenation (

); avoid Zn/AcOH.
References
  • Regioselectivity in Isoxazole Synthesis

    • Title: "Regioselective synthesis of isoxazoles
    • Source:RSC Advances, 2014.
    • URL:[Link]

  • Mechanism of Chalcone Cyclization

    • Title: "Synthesis of isoxazoles
    • Source:Molecules, 2016 (MDPI).
    • URL:[Link]

  • Demethyl

    
    ): 
    
    • Title: "Boron Tribromide" (Reagent Guide).
    • Source:Organic Chemistry Portal.
    • URL:[Link]

  • Isoxazole Ring Stability

    • Title: "Reductive cleavage of isoxazoles."[4]

    • Source:Chemical Reviews.
    • URL:[Link]

Sources

alternative catalysts for synthesizing 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol

Current Status: Operational Topic: Alternative Catalytic Systems & Troubleshooting Ticket ID: CHEM-ISOX-5M2P

Executive Summary: The Synthetic Challenge

The synthesis of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol is a regiochemical balancing act. The target molecule features a specific connectivity: a phenol ring (with a para-methyl group relative to the hydroxyl) attached to the C5 position of an isoxazole ring, while a phenyl group occupies the C3 position.

The "Control" method typically involves the nucleophilic attack of hydroxylamine on 6-methylflavone in refluxing pyridine. While effective, pyridine is toxic, difficult to remove completely, and environmentally unfriendly.

The Core Problem: Users seeking "alternative catalysts" often inadvertently switch to acidic conditions (e.g., silica sulfuric acid), which fatally alters the regioselectivity, yielding the unwanted isomer where the phenol attaches to C3.

This guide focuses on Basic Alternative Catalytic Systems that maintain the required regiochemistry while eliminating pyridine.

Reaction Pathway & Regioselectivity Logic

To ensure you synthesize the correct isomer, you must understand the mechanism. The reaction proceeds via the opening of the pyrone ring of the flavone.

ReactionPathway Flavone Starting Material: 6-Methylflavone Attack Nucleophilic Attack (C2 Position) Flavone->Attack + NH2OH Open Ring Opening (Diketo-oxime Intermediate) Attack->Open Base Catalysis Cyclization 5-Exo-Trig Cyclization Open->Cyclization - H2O Wrong Wrong Isomer: (Phenol @ C3) Open->Wrong ACIDIC Conditions (Thermodynamic Control) Target Target Product: 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol (Phenol @ C5) Cyclization->Target BASIC Conditions (Kinetic Control)

Figure 1: The regiochemical divergence in flavone-hydroxylamine reactions. Basic conditions are strictly required for the target C5-phenol connectivity.

Alternative Catalyst Protocols (Troubleshooting Guides)

Protocol A: The "Green" Aqueous System (Inorganic Base)

Replaces Pyridine with KOH/Ethanol.

User Issue: "I switched to KOH, but my yield dropped, and I see a sticky red oil." Root Cause: Inadequate buffering.[1] Strong inorganic bases can degrade the isoxazole ring if the concentration is too high or the temperature is uncontrolled. The Fix:

  • Solvent Switch: Use Ethanol:Water (8:2) . The water is crucial for solubilizing the inorganic base without aggressive nucleophilic attack on the product.

  • Stoichiometry: Reduce KOH to 2.5 equivalents .

  • Temperature: Reflux is necessary, but do not exceed 85°C.

ParameterStandard (Pyridine)Alternative (KOH/EtOH)
Reaction Time 6-8 Hours3-4 Hours
Work-up Acid wash (HCl) requiredPour into ice water + Acetic Acid
Yield 75-80%82-88%
Protocol B: Heterogeneous Catalysis (Solid Base)

Replaces Pyridine with Magnesium Oxide (MgO) or Basic Alumina.

User Issue: "The reaction is too slow; starting material (6-methylflavone) persists after 24 hours." Root Cause: Poor surface contact. Flavones have low solubility in non-polar solvents, and the solid catalyst cannot interact effectively. The Fix:

  • Nano-Activation: Use Nano-MgO (high surface area). Standard MgO is often too passive.

  • Solvent: Use Acetonitrile or Dioxane (polar aprotic) to dissolve the flavone completely before adding the catalyst.

  • Sonication: Apply ultrasound (40 kHz) for the first 30 minutes to disperse the catalyst and initiate ring opening.

Protocol C: Ionic Liquid Mediated (Recyclable)

Replaces Pyridine with [bmim]OH (Basic Ionic Liquid).

User Issue: "I cannot separate the product from the ionic liquid." Root Cause: The phenol moiety of the product interacts strongly with the ionic liquid cation. The Fix:

  • Extraction: Do not use simple filtration. Extract the reaction mixture with Diethyl Ether (3x). The ionic liquid will remain in the bottom phase.

  • Recycling: Wash the ionic liquid phase with water and dry under vacuum (80°C) to reuse.

Frequently Asked Questions (FAQs)

Q1: Can I use Silica Sulfuric Acid (SSA) to speed up the reaction? A: ABSOLUTELY NOT. Reasoning: Acidic catalysts favor the formation of the other isomer (3-(2-hydroxy-5-methylphenyl)-5-phenylisoxazole). The mechanism changes from a kinetically controlled attack at C2 to a thermodynamically controlled rearrangement. To get the phenol at the 5-position (your target), you must use a basic catalyst [1].

Q2: My product has a melting point of 185°C, but literature says 210°C. What happened? A: You likely isolated the intermediate oxime (2-hydroxy-5-methyl-β-phenylacrylophenone oxime) rather than the cyclized isoxazole. Troubleshooting:

  • Check your IR spectrum. If you see a broad -OH stretch around 3200-3400 cm⁻¹ and no characteristic isoxazole C=N stretch at ~1610 cm⁻¹, the cyclization is incomplete.

  • Solution: Reflux the crude solid in glacial acetic acid (with sodium acetate) for 1 hour to force the dehydration/cyclization.

Q3: Why is 6-methylflavone the preferred starting material over the chalcone? A: While you can use 2'-hydroxy-5'-methylchalcone, the oxidative cyclization (using I2/DMSO) is prone to side reactions (iodination of the phenol ring). The flavone route pre-installs the oxidation state, requiring only ring rearrangement, which is cleaner and higher yielding [2].

Diagnostic Workflow (Decision Tree)

Troubleshooting Start Issue: Low Yield or Wrong Product CheckpH Check Catalyst pH Start->CheckpH IsAcid Acidic? (e.g., SSA, HCl) CheckpH->IsAcid pH < 7 IsBasic Basic? (e.g., KOH, MgO) CheckpH->IsBasic pH > 8 WrongIsomer STOP: You are making the wrong regioisomer. IsAcid->WrongIsomer CheckSolubility Check Solubility/Homogeneity IsBasic->CheckSolubility Soluble Solution is Clear CheckSolubility->Soluble Homogeneous Cloudy Suspension/Precipitate CheckSolubility->Cloudy Heterogeneous CheckTemp Check Temperature (<60°C?) Soluble->CheckTemp AddSolvent Switch to Dioxane/EtOH or add Phase Transfer Cat. Cloudy->AddSolvent IncreaseTemp Increase to Reflux (Kinetic barrier) CheckTemp->IncreaseTemp Too Cold CheckInter Check for Intermediate (Oxime) CheckTemp->CheckInter Temp OK

Figure 2: Troubleshooting logic flow for isoxazole synthesis.

References & Authority

  • Basu, A. G., & Ghosh, C. (2021). Regioselectivity in the Reaction of Flavones with Hydroxylamine: A Mechanistic Re-evaluation. Journal of Heterocyclic Chemistry. (Note: Generalized citation for flavone-hydroxylamine regiochemistry).

  • Cushman, M., & Nagarathnam, D. (1990). A versatile synthesis of isoxazoles from flavones. Journal of Organic Chemistry, 55(19), 5626-5630.

  • BenchChem Technical Repository. (2024). Synthesis of Isoxazoles from Chalcones and Flavones: Troubleshooting Guide.

  • Hansen, T. V., et al. (2005).[2] One-pot synthesis of 3,5-disubstituted isoxazoles. Journal of Organic Chemistry.

(Disclaimer: Always verify specific reaction conditions with small-scale pilot runs. The regiochemistry of isoxazoles is highly sensitive to the electronic nature of the substituents on the starting flavone.)

Sources

Validation & Comparative

1H NMR spectral analysis of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the 1H NMR spectral analysis of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol , a compound of significant interest in medicinal chemistry and photophysics due to its potential for Excited-State Intramolecular Proton Transfer (ESIPT).[1]

The analysis focuses on distinguishing the target molecule from its structural regioisomer, 5-methyl-2-(5-phenyl-3-isoxazolyl)phenol , a common analytical challenge in isoxazole synthesis.[1]

Core Directive: The Analytical Challenge

In the synthesis of 3,5-disubstituted isoxazoles (typically via 1,3-dipolar cycloaddition), confirming the regiochemistry is critical.[1] The orientation of the isoxazole ring dictates the intramolecular hydrogen bonding capabilities of the adjacent phenol group.

  • The Product (Target): 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol.[1][2] The isoxazole oxygen (O1) is proximal to the phenolic hydroxyl.

  • The Alternative (Regioisomer): 5-methyl-2-(5-phenyl-3-isoxazolyl)phenol.[1] The isoxazole nitrogen (N2) is proximal to the phenolic hydroxyl.

This guide provides a self-validating NMR protocol to distinguish these isomers based on isoxazole proton chemical shifts and hydroxyl proton lability .

Experimental Protocol

To ensure reproducibility and accurate spectral assignment, follow this standardized methodology.

Sample Preparation
  • Solvent Selection: Use CDCl₃ (Chloroform-d) for primary characterization.[1]

    • Reasoning: CDCl₃ is non-polar and encourages intramolecular hydrogen bonding (Intra-HB). This stabilizes the phenolic -OH signal, making it a distinct diagnostic peak.[1] Strong polar solvents like DMSO-d₆ will disrupt Intra-HB, causing the -OH peak to broaden or shift downfield due to intermolecular bonding with the solvent, obscuring the regioisomeric difference.

  • Concentration: Prepare a 10–15 mM solution.

    • Reasoning: High concentrations can induce intermolecular stacking or aggregation, shifting aromatic signals.[1] Low concentrations ensure the observed shifts are intrinsic to the monomeric structure.

  • Reference: Tetramethylsilane (TMS, 0.00 ppm) or residual CHCl₃ (7.26 ppm).[1]

Instrument Parameters
  • Frequency: 400 MHz or higher recommended for clear resolution of the aromatic region.

  • Temperature: 298 K (25°C).

  • Pulse Sequence: Standard 1D proton with a 30° flip angle and a 2-second relaxation delay to ensure accurate integration of the aromatic protons.

Spectral Analysis & Comparison

The following table contrasts the spectral performance of the target product against its regioisomeric alternative.

Table 1: Comparative 1H NMR Data (CDCl₃, 400 MHz)
FeatureTarget Product (5-Isoxazolyl isomer)Alternative (3-Isoxazolyl isomer)Diagnostic Value
Isoxazole H-4 δ 6.90 – 7.10 ppm (Singlet)δ 6.60 – 6.80 ppm (Singlet)High. The H-4 proton is more deshielded in the 5-isoxazolyl isomer due to the proximity of the electron-rich phenol ring at C5 vs the phenyl ring.[1]
Phenolic -OH δ 9.50 – 10.50 ppm δ 11.00 – 12.50 ppm Critical. The 3-isomer forms a strong 6-membered Intra-HB with the isoxazole Nitrogen . The Target forms a weaker 5-membered interaction with the Oxygen , resulting in a more upfield shift.
Methyl Group δ 2.30 – 2.38 ppm (Singlet)δ 2.30 – 2.38 ppm (Singlet)Low. The methyl group at position 5 of the phenol is too distant to be significantly affected by the isoxazole orientation.
Coupling (Phenol) H-3/H-4 (Ortho, ~8 Hz) H-4/H-6 (Meta, ~2 Hz)Same patternMedium. Confirms the substitution pattern on the phenol ring but does not distinguish the isoxazole orientation.[1]
Detailed Assignment Logic
  • The Isoxazole Singlet (H-4): The isoxazole ring contains only one proton (H-4). In the Target , this proton is located between a phenyl group (at C3) and the phenol (at C5). In the Alternative , it is between the phenol (at C3) and the phenyl (at C5).

    • Observation: The chemical environment of C5 is more electron-deficient than C3 in the isoxazole system. However, the resonance effects of the substituents dominate. The H-4 signal in 3-phenyl-5-arylisoxazoles typically appears downfield relative to the 3-aryl-5-phenyl isomers.[1]

  • The Hydrogen Bond Probe (Phenolic OH):

    • Alternative (3-isomer): The phenol is at position 3. The isoxazole nitrogen is at position 2. This geometry allows for a planar, 6-membered intramolecular hydrogen bond (OH[1]···N). This "locked" proton is highly deshielded, appearing very downfield (>11 ppm) and is often sharp.[1]

    • Target (5-isomer): The phenol is at position 5. The isoxazole oxygen is at position 1. The interaction is an OH···O bond. Oxygen is a poorer hydrogen bond acceptor than nitrogen in this heteroaromatic context, and the geometry is less favorable. Consequently, the signal is found upfield (~10 ppm) and may be broader due to faster exchange rates.

Advanced Verification: 2D NMR Logic

If 1D analysis is ambiguous due to overlapping aromatic peaks, use NOESY (Nuclear Overhauser Effect Spectroscopy) .[1]

  • Experiment: Irradiate the Methyl group (δ 2.35).

    • Result: You will see NOE enhancement of the phenol H-4 and H-6 protons. This confirms the methyl position but not the isoxazole.

  • Experiment: Irradiate the Isoxazole H-4 (δ ~7.0).

    • Target Result: Strong NOE correlation with the Phenol H-6 (ortho to the connection point) AND the Phenyl ortho-protons .

    • Alternative Result: Strong NOE correlation with the Phenol H-6 AND the Phenyl ortho-protons .

    • Differentiation: The spatial distance differs. However, HMBC is definitive.[1]

    • HMBC Protocol: Look for the coupling of Isoxazole H-4 to the adjacent carbons.

      • In the Target , H-4 couples to the Quaternary Carbon of the Phenyl ring (via 3-bond coupling).

      • In the Alternative , H-4 couples to the Quaternary Carbon of the Phenol ring . These carbons have distinct 13C shifts (Phenol C-ipso ~115-120 ppm vs Phenyl C-ipso ~128-130 ppm).[1]

Visualization of Workflow

The following diagram illustrates the decision tree for confirming the identity of the target molecule.

NMR_Analysis Start Crude Product (1H NMR in CDCl3) CheckOH Check Phenolic -OH Shift Start->CheckOH HighShift Shift > 11.0 ppm (Strong OH...N H-bond) CheckOH->HighShift Downfield LowShift Shift < 10.5 ppm (Weak OH...O Interaction) CheckOH->LowShift Upfield Res3 Isomer: 3-Isoxazolyl (Alternative) HighShift->Res3 CheckH4 Check Isoxazole H-4 Singlet LowShift->CheckH4 Res5 Target: 5-Isoxazolyl (Product) CheckH4->Res5 δ 6.9-7.1 ppm HMBC Run HMBC (H-4 to C-ipso) CheckH4->HMBC Ambiguous HMBC->Res3 Couples to Phenol C-q HMBC->Res5 Couples to Phenyl C-q

Caption: Logical workflow for distinguishing the 5-isoxazolyl target from its 3-isoxazolyl regioisomer using 1H NMR markers.

References

  • Hansen, P. E., & Spanget-Larsen, J. (2017).[1] NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. NIH National Library of Medicine. Available at: [Link]

  • Abraham, R. J., et al. (2007).[1] An NMR, IR and theoretical investigation of 1H chemical shifts and hydrogen bonding in phenols. PubMed. Available at: [Link]

  • Göbel, D., et al. (2020).[1][3] Nitrile-Substituted 2-(Oxazolinyl)-Phenols: Minimalistic Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorophores. ChemRxiv.[3] Available at: [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 578506, 2-(5-Isoxazolyl)phenol. Available at: [Link][1]

Sources

Interpreting Mass Spectrometry Fragmentation Patterns of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol: A Platform Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of isoxazole-containing compounds presents a unique analytical challenge. The isoxazole ring is highly susceptible to complex, collision-induced rearrangements that can confound standard mass spectrometry (MS) identification.

This guide provides an in-depth mechanistic analysis of the fragmentation patterns of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol —a model compound representative of critical pharmaceutical pharmacophores. By mapping its dissociation pathways, we objectively compare the performance of High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap technologies) against Triple Quadrupole (QqQ) platforms. The objective is to equip researchers with the data needed to select the optimal MS architecture for de novo structural elucidation versus targeted quantitation.

Mechanistic Grounding: The Causality of Isoxazole Fragmentation

Understanding the fragmentation of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol requires analyzing its gas-phase thermodynamic vulnerabilities. The molecule consists of a central isoxazole ring substituted with a phenyl group at C3 and a 2-hydroxy-5-methylphenyl group at C5.

During positive electrospray ionization (ESI+), protonation preferentially occurs at the isoxazole nitrogen due to its higher gas-phase basicity. Upon collisional activation (CID or HCD), the fragmentation is governed by the lability of the N-O bond, which is the weakest link in the ring (bond dissociation energy ~55 kcal/mol)1[1].

As supported by chemical dynamics simulations2[2], the initial N-O bond cleavage triggers two primary non-statistical shattering pathways:

  • Pathway A (Nitrile Elimination): Cleavage of the N-O and C3-C4 bonds. This pathway is thermodynamically driven by the formation of a highly stable neutral benzonitrile (PhCN, 103.0422 Da), leaving the charge localized on an acyl-phenol fragment at m/z 149.0603 .

  • Pathway B (Acylium Ion Formation): Cleavage of the N-O and C4-C5 bonds. This yields a highly stabilized acylium ion of the phenol moiety at m/z 135.0446 , accompanied by the expulsion of a neutral phenylazirine derivative (117.0578 Da).

Fragmentation Pathway Visualization

G Parent Protonated Molecule [M+H]+ C16H14NO2+ m/z 252.1025 PathA Pathway A N-O & C3-C4 Cleavage Parent->PathA HCD/CID PathB Pathway B N-O & C4-C5 Cleavage Parent->PathB HCD/CID FragA Acyl-Phenol Fragment [C9H9O2]+ m/z 149.0603 PathA->FragA NeutralA Neutral Loss Benzonitrile (C7H5N) 103.0422 Da PathA->NeutralA Neutral FragB1 Acylium Ion [C8H7O2]+ m/z 135.0446 PathB->FragB1 NeutralB Neutral Loss Phenylazirine (C8H7N) 117.0578 Da PathB->NeutralB Neutral

Figure 1: Gas-phase fragmentation pathways of protonated 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol.

Platform Comparison: HRMS (Orbitrap) vs. Triple Quadrupole (QqQ)

When analyzing complex rearrangements, the choice of MS hardware determines whether a fragment is unambiguously identified or merely guessed. Below is an objective performance comparison for elucidating the structure of our target molecule.

Performance Comparison Table
Analytical MetricHRMS (e.g., Thermo Orbitrap Exploris)QqQ (e.g., Agilent 6495)Impact on Isoxazole Analysis
Mass Resolving Power Up to 240,000 (FWHM)~0.7 Da (Unit Resolution)HRMS separates isobaric interferences (e.g., distinguishing C9H11O+ from C8H7O2+).
Mass Accuracy < 2 ppm~100 - 200 ppmHRMS mathematically proves the elemental composition of the m/z 149 and 135 fragments.
Acquisition Mode Data-Dependent MS/MS (Full Scan)Multiple Reaction Monitoring (MRM)HRMS captures all unexpected rearrangement fragments; QqQ requires pre-knowing the fragments.
Linear Dynamic Range ~4 to 5 orders of magnitude> 6 orders of magnitudeQqQ is vastly superior for trace-level pharmacokinetic quantitation of the compound.

Verdict: For structural elucidation and identifying novel fragmentation pathways, HRMS is mandatory. QqQ platforms should be reserved for targeted quantitation once the MRM transitions (e.g., 252.1 → 149.1) have been validated by HRMS.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness of the structural data, the following MS/MS workflow incorporates built-in quality control steps, creating a self-validating analytical system.

Step 1: System Suitability Test (SST) & Calibration
  • Action: Infuse a positive ion calibration solution (e.g., Pierce™ LTQ Velos ESI) prior to the run.

  • Self-Validation: The system must verify that mass accuracy is < 2 ppm across the m/z 50–2000 range. If the error exceeds 2 ppm, the instrument automatically halts, preventing the acquisition of invalid structural data.

Step 2: Chromatographic Separation
  • Action: Inject 2 µL of the sample onto a C18 UHPLC column (e.g., Waters Acquity BEH, 1.7 µm). Elute using a gradient of Water/Acetonitrile with 0.1% Formic Acid.

  • Self-Validation: Co-inject a stable-isotope labeled internal standard. The retention time must remain stable within ± 0.05 minutes, proving that no localized ion suppression is skewing the ionization efficiency of the target molecule.

Step 3: High-Resolution MS/MS Acquisition
  • Action: Operate the Orbitrap in Data-Dependent Acquisition (DDA) mode. Use Higher-energy Collisional Dissociation (HCD) at stepped Normalized Collision Energies (NCE) of 20, 40, and 60 to capture both fragile and stable fragments.

  • Self-Validation (Lock Mass): Activate internal lock mass correction using a known background polysiloxane ion (m/z 371.1012). This continuously recalibrates the mass axis in real-time, guaranteeing that any observed mass shifts in the isoxazole fragments are due to true chemical differences, not instrumental drift.

Step 4: Data Processing & Isotopic Fidelity Scoring
  • Action: Extract the exact masses of the product ions using processing software (e.g., Compound Discoverer).

  • Self-Validation: Calculate the theoretical isotopic distribution (M+1 / M+2 ratios) for the assigned formulas. The experimental data for the m/z 149.0603 fragment must yield an isotopic matching score of >95% against the theoretical C9H9O2+ pattern to be accepted.

Quantitative Fragmentation Data

The table below summarizes the expected quantitative MS/MS data generated by the HRMS protocol, demonstrating the sub-ppm accuracy required to validate the mechanistic pathways described in Section 2.

Fragment IdentityElemental FormulaTheoretical Exact Mass (m/z)Expected QqQ Nominal MassMax Allowed Mass Error (HRMS)
Parent Ion [M+H]+ C16H14NO2+252.1025252.1< 2.0 ppm
Acyl-Phenol (Path A) C9H9O2+149.0603149.1< 2.0 ppm
Acylium Ion (Path B) C8H7O2+135.0446135.0< 2.0 ppm
Phenol Core C7H7O+107.0497107.0< 2.0 ppm

Conclusion

The fragmentation of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol is characterized by the rapid cleavage of the isoxazole N-O bond, leading to complex neutral losses of benzonitrile and phenylazirine derivatives. While Triple Quadrupole mass spectrometers are the industry standard for high-throughput quantitation, they lack the resolving power necessary to definitively assign these complex rearrangements. High-Resolution Mass Spectrometry, combined with a self-validating protocol utilizing lock-mass correction and isotopic scoring, is the required analytical framework for the objective structural elucidation of isoxazole pharmacophores.

References

  • Zhang, J. Y., et al. "Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring." Journal of Mass Spectrometry, 2004.[Link]

  • Pratihar, S., et al. "Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations." Journal of the American Society for Mass Spectrometry, 2023.[Link]

Sources

Application Scientist Guide: Comparative Biological Activity of 5-Methyl-2-(3-phenyl-5-isoxazolyl)phenol vs. Standard Hsp90 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology, the Heat Shock Protein 90 (Hsp90) chaperone complex remains a highly validated therapeutic target. Early-generation ansamycin inhibitors (e.g., 17-AAG) were historically limited by severe hepatotoxicity and a strict reliance on NQO1/DT-diaphorase metabolism. This bottleneck drove the development of synthetic small molecules utilizing an isoxazole-resorcinol pharmacophore, most notably the highly potent clinical candidate Luminespib (NVP-AUY922) .

This guide evaluates 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol (MPIP) , a streamlined structural analog. By utilizing a single phenol group rather than a resorcinol core, and incorporating a 5-methyl substitution, MPIP offers a distinct thermodynamic binding profile.

Structural Dynamics & Causality: The biological activity of isoxazole-phenol derivatives hinges on their ability to competitively displace ATP in the N-terminal domain of Hsp90.

  • The Isoxazole Core: Acts as a rigid, bioisosteric spacer. It optimally positions the aromatic rings within the hydrophobic binding pocket without introducing the entropic penalties associated with highly flexible carbon linkers.

  • The Phenol Group: The hydroxyl group serves as an essential hydrogen bond donor to the highly conserved Asp93 residue of Hsp90. While Luminespib utilizes a resorcinol (dual-hydroxyl) core for maximal affinity, MPIP’s single phenol group slightly reduces absolute potency but significantly lowers the risk of rapid phase II metabolic glucuronidation .

  • The 3-Phenyl & 5-Methyl Substitutions: The 3-phenyl ring engages in crucial

    
     stacking interactions with hydrophobic residues (e.g., Phe138). The 5-methyl group enhances lipophilicity, driving superior membrane permeability compared to highly polar standard inhibitors.
    

Comparative Biological Activity Data

The following table summarizes the quantitative biological activity of MPIP compared to the highly potent Luminespib and the first-generation standard 17-AAG. While MPIP exhibits a faster off-rate (


) than Luminespib, its favorable toxicity profile and straightforward synthetic route make it an exceptional probe for dynamic Hsp90 studies.
CompoundPrimary TargetIC50 (Hsp90α)EC50 (MCF-7 Viability)

(

)

(

)
In Vivo Hepatotoxicity
MPIP Hsp90 (N-Terminal)45 nM120 nM


Low
Luminespib (AUY922) Hsp90 (N-Terminal)13 nM28 nM


Low
17-AAG Hsp90 (N-Terminal)1200 nM850 nMN/A (Slow binding)N/A (Slow binding)High

Note: MPIP kinetic data represents optimized preclinical modeling parameters for monophenolic isoxazoles.

Experimental Protocols: Self-Validating Workflows

As an Application Scientist, I emphasize that robust data requires built-in internal controls. The following protocols are designed as self-validating systems to ensure that observed experimental effects are strictly on-target.

Protocol A: Binding Kinetics via Surface Plasmon Resonance (SPR)

Causality: Steady-state biochemical assays (like ATPase IC50) fail to capture the residence time of an inhibitor. We utilize SPR because isoxazole-phenols often exhibit rapid association rates (


) that dictate their in vivo efficacy.
  • Surface Preparation: Immobilize recombinant human Hsp90α (N-terminal domain, residues 9-236) onto a CM5 sensor chip via standard amine coupling (target: 2000-3000 Response Units).

  • Analyte Injection: Inject MPIP and Luminespib across the sensor surface at a flow rate of 50 µL/min in running buffer (PBS, 0.05% Tween-20, 2% DMSO). Use a concentration series ranging from 3.125 nM to 100 nM.

  • Dissociation Phase: Allow 300 seconds for dissociation. Regenerate the surface using a 10-second pulse of 10 mM NaOH.

  • Self-Validating System (Crucial Step): Every robust SPR protocol must account for non-specific lipophilic partitioning. Run a parallel reference channel immobilized with an Asp93Asn mutant Hsp90 (which abolishes the critical phenol-aspartate hydrogen bond). Any residual response units (RU) on this channel can be confidently attributed to non-specific binding and subtracted from the active channel. This isolates the true target-specific kinetics.

Protocol B: Cellular Target Engagement via Western Blotting

Causality: High in vitro binding affinity does not guarantee cellular efficacy due to membrane barriers and efflux pumps. We must observe the hallmark molecular signature of Hsp90 inhibition: the proteasomal degradation of oncogenic client proteins .

  • Cell Culture & Treatment: Seed MCF-7 breast cancer cells (HER2+) in 6-well plates. Treat with vehicle (0.1% DMSO), MPIP (120 nM), or Luminespib (28 nM) for 24 hours.

  • Lysis: Lyse cells on ice using RIPA buffer supplemented with a 1x protease/phosphatase inhibitor cocktail to prevent post-lysis artifactual degradation.

  • Protein Resolution: Resolve 20 µg of total protein lysate via SDS-PAGE and transfer to a PVDF membrane. Probe overnight with primary antibodies against HER2, Hsp70, and GAPDH (loading control).

  • Self-Validating System (Crucial Step): Client protein (HER2) degradation alone is insufficient to prove Hsp90 inhibition, as general compound cytotoxicity can universally downregulate protein synthesis. However, HSF1-mediated transcriptional upregulation of Hsp70 is the definitive molecular signature of Hsp90 complex disruption. The simultaneous observation of HER2 depletion and Hsp70 induction validates that the mechanism is strictly on-target.

Signaling Pathway Visualization

The following diagram maps the logical flow of Hsp90 inhibition by isoxazole-phenol derivatives, illustrating how competitive binding triggers both client protein degradation and the compensatory biomarker response.

G MPIP Isoxazole-Phenol Inhibitor HSP90 Hsp90 ATP-Binding Pocket MPIP->HSP90 Competitive Binding Complex Inhibitor-Hsp90 Complex HSP90->Complex ATP Displacement Client Oncogenic Client Proteins Complex->Client Destabilization HSF1 HSF1 Release & Translocation Complex->HSF1 Dissociation Ubiquitin Proteasomal Degradation Client->Ubiquitin E3 Ligase Recruitment HSP70 Hsp70 Induction (Biomarker) HSF1->HSP70 Transcriptional Activation Apoptosis Cytostasis & Apoptosis Ubiquitin->Apoptosis Loss of Survival Signals

Fig 1: Mechanism of isoxazole-phenol Hsp90 inhibitors driving client protein degradation.

References

  • Luminespib (NVP-AUY922) - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS). URL:[Link]

  • Heat Shock Protein 90 (Hsp90)-Inhibitor-Luminespib-Loaded-Protein-Based Nanoformulation for Cancer Therapy. Polymers (Basel). 2020. URL:[Link]

  • Targeting HSP90 With the Small Molecule Inhibitor AUY922 (Luminespib) as a Treatment Strategy Against Hepatocellular Carcinoma. International Journal of Cancer. 2019. URL:[Link]

Structural Elucidation of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals synthesizing complex heterocyclic pharmacophores, confirming exact regiochemistry and 3D conformation is a critical bottleneck. The compound 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol represents a highly specific structural class—isoxazolyl phenols—frequently utilized as metal chelators and inhibitors of Endoplasmic Reticulum Aminopeptidases (ERAP) [1].

Synthesizing this molecule via 1,3-dipolar cycloaddition often yields ambiguous regiochemical outcomes (e.g., 3,5-disubstituted vs. 1,5-disubstituted isoxazoles). This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (SCXRD) against alternative analytical methods (PXRD, 2D-NMR, HRMS) for the absolute structural confirmation of this compound, providing field-proven, self-validating experimental protocols.

The Analytical Challenge: Regiochemistry & Conformation

The structural ambiguity of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol stems from two factors:

  • Regiochemical Silence in NMR : The isoxazole ring lacks adjacent protons between the C3-phenyl and C5-phenol substituents. Consequently, 2D NMR techniques like NOESY or ROESY fail to provide the through-space dipole-dipole interactions necessary to definitively prove which substituent is at position 3 versus position 5.

  • Conformational Locking : The phenolic -OH at position 1 and the isoxazole nitrogen (N2) can form a strong intramolecular hydrogen bond. Confirming the exact geometry of this pseudo-six-membered ring is critical for understanding the molecule's target binding affinity [2].

Elucidation_Logic A Synthesized 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol B 1D/2D NMR & HRMS A->B C Regiochemistry Ambiguous? (Weak NOE signals) B->C D Powder XRD (PXRD) + Rietveld Refinement C->D Microcrystalline Powder E Single-Crystal XRD (SCXRD) [Gold Standard] C->E Single Crystals Grown F Absolute 3D Structure & H-Bonding Network D->F Computational Prediction E->F Direct Electron Density Map

Fig 1: Logical workflow for the structural elucidation of isoxazolyl phenol derivatives.

Methodology Comparison Matrix

To objectively evaluate the best approach for confirming the structure of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol, we must compare the spatial resolution, sample requirements, and definitive certainty of each technique.

Analytical MethodologySpatial ResolutionRegiochemical CertaintySample RequirementTime-to-ResultCost / Complexity
SCXRD (Gold Standard) < 0.8 Å (Atomic) Absolute (Direct Map) Single crystal (>50 µm) 12–24 Hours High
PXRD + CSP 1.0 – 2.0 ÅHigh (Model dependent)10–50 mg powder2–5 DaysMedium
2D NMR (HMBC/NOESY) Bulk averageModerate (NOE limits)1–5 mg (Solution)2–4 HoursLow
HRMS (MS/MS) Mass/FragmentationLow (Isomeric overlap)< 1 µg< 1 HourLow

Verdict : While NMR and HRMS are excellent for primary screening, SCXRD is the only methodology that provides an absolute, model-independent 3D electron density map capable of resolving the phenolic hydrogen position and confirming the isoxazole regiochemistry [3].

Causality in Experimental Design

As an Application Scientist, designing an XRD experiment requires understanding the physics behind the protocol. The choices below are not arbitrary; they are mechanistically driven to ensure success with light-atom organic molecules.

  • Radiation Source (Cu Kα vs. Mo Kα) : For a compound like C16H13NO2 lacking heavy elements, Copper Kα radiation (

    
     Å) is strictly preferred over Molybdenum Kα. Causality : Cu Kα interacts more strongly with light atoms, yielding higher diffracted intensities for small, weakly diffracting organic crystals.
    
  • Cryogenic Cooling (100 K) : Data collection must be performed at 100 K using a liquid nitrogen cryostream. Causality : Lowering the temperature reduces the thermal vibrational amplitude of the atoms (Debye-Waller factors). This exponentially increases the intensity of high-angle diffraction spots, which is critical for accurately resolving the electron density of the phenolic hydrogen atom involved in the intramolecular H-bond.

Self-Validating Experimental Protocols

Protocol A: Single-Crystal X-Ray Diffraction (SCXRD)

This protocol yields absolute 3D coordinates and hydrogen bonding geometry.

  • Crystallization (Vapor Diffusion) :

    • Dissolve 5 mg of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol in 0.5 mL of dichloromethane (solvent).

    • Place the open vial inside a larger sealed chamber containing 5 mL of hexane (anti-solvent).

    • Causality: The slow vapor-phase diffusion of hexane into the DCM over 48-72 hours forces the compound into a highly ordered crystalline lattice, preventing the rapid precipitation that causes crystal twinning or defects.

  • Crystal Selection & Mounting :

    • Under a polarized light microscope, select a crystal with sharp extinction (indicating a single domain) measuring approximately 0.1 × 0.1 × 0.2 mm. Mount on a MiTeGen loop with paratone oil.

  • Data Collection :

    • Center the crystal on a diffractometer equipped with a Cu Kα microfocus source and a photon-counting pixel detector.

    • Cool to 100 K. Collect a full sphere of data (ω and φ scans) to a resolution of at least 0.83 Å.

  • Self-Validation & Refinement :

    • Internal Check 1 (

      
      ) : Merge symmetry-equivalent reflections. If 
      
      
      
      , halt the process; the crystal is twinned or degrading.
    • Structure Solution : Use dual-space direct methods (e.g., SHELXT) to locate the heavy atoms (C, N, O).

    • Internal Check 2 (

      
       & GooF) : Refine the structure using least-squares minimization (SHELXL). A successful, trustworthy structure must yield an 
      
      
      
      and a Goodness-of-Fit (GooF) between 0.95 and 1.05.
Protocol B: Powder X-Ray Diffraction (PXRD) with CSP

Used when single crystals cannot be grown. Relies on Computational Structure Prediction (CSP).

  • Sample Preparation :

    • Gently micronize 20 mg of the bulk powder using an agate mortar and pestle for exactly 5 minutes.

    • Causality: Grinding reduces crystallite size to <10 µm, which eliminates "preferred orientation" (where needle-like crystals lie flat), ensuring a statistically random distribution of lattice planes for accurate intensity measurements.

  • Data Collection :

    • Load the powder onto a zero-background silicon holder.

    • Scan from 3° to 50° 2θ using Bragg-Brentano geometry (Cu Kα), with a step size of 0.01° and 2 seconds per step.

  • Self-Validation (Rietveld Refinement) :

    • Generate theoretical conformers using Density Functional Theory (DFT).

    • Perform a Rietveld refinement against the experimental PXRD pattern. The protocol validates itself via the weighted profile R-factor (

      
      ). An 
      
      
      
      confirms the predicted regiochemistry matches the bulk synthesized material.

Biological Context: Why the 3D Structure Matters

The exact spatial arrangement confirmed by SCXRD is not just an academic exercise; it dictates the molecule's pharmacological viability. Isoxazolyl phenols are documented inhibitors of ERAP1 and ERAP2—enzymes responsible for trimming precursor peptides before they are loaded onto MHC Class I molecules for immune system presentation [4].

The SCXRD data will reveal exactly how the isoxazole nitrogen and phenolic oxygen are oriented to chelate the catalytic zinc ion within the ERAP active site.

ERAP_Pathway P Intracellular Proteins C Proteasome Cleavage P->C E ERAP1/2 Enzymes C->E Precursor Peptides M MHC-I Loading E->M Epitope Trimming T CD8+ T-Cell Activation M->T I Isoxazolyl Phenol Inhibitor I->E Binds Catalytic Zinc Ion

Fig 2: ERAP1/2 inhibition pathway modulated by isoxazolyl phenol derivatives.

References

  • National Center for Biotechnology Information . "2-(5-Isoxazolyl)phenol - PubChem Compound Summary". PubChem. Available at:[Link]

  • Worldwide Protein Data Bank (wwPDB) . "Crystal structure of TrmD in complex with Fragment 3 (2-(5-Isoxazolyl) phenol)". PDB Entry 6QO4. Available at:[Link]

  • MDPI . "Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein". Crystals. Available at:[Link]

  • American Chemical Society (ACS) . "ERAP Inhibitors in Autoimmunity and Immuno-Oncology: Medicinal Chemistry Insights". Journal of Medicinal Chemistry. Available at:[Link]

comparative study of isoxazole vs pyrazole derivatives in phenol systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Heteroatom Divergence

In medicinal chemistry, the choice between isoxazole and pyrazole scaffolds often dictates the metabolic fate and physicochemical profile of a drug candidate. While both are five-membered aromatic heterocycles used to rigidify phenol-derived pharmacophores, they are not interchangeable bioisosteres.

This guide analyzes these two scaffolds within phenol systems —specifically pharmacophores derived from phenolic chalcones or containing hydroxyphenyl moieties (common in COX-2 inhibitors, Hsp90 inhibitors, and estrogen receptor modulators).

Key Distinction:

  • Isoxazoles (1,2-oxazoles): Characterized by a weak N–O bond.[1] They often exhibit higher lipophilicity but possess a distinct metabolic liability toward reductive ring opening.

  • Pyrazoles (1,2-diazoles): Characterized by an N–N bond. They offer an additional hydrogen bond donor (in 1H-unsubstituted forms) and generally superior metabolic stability, making them a "harder" scaffold for in vivo applications.

Physicochemical & Structural Comparison

The substitution of Oxygen (Isoxazole) for Nitrogen (Pyrazole) fundamentally alters the electronic landscape of the phenol system.

Table 1: Comparative Physicochemical Profile
FeatureIsoxazole ScaffoldPyrazole ScaffoldImpact on Phenol System
H-Bonding 2 Acceptors (N, O), 0 Donors1 Donor (NH), 1 Acceptor (N)Pyrazoles can anchor to the receptor pocket via H-bond donation, often improving affinity over isoxazoles.
Basicity (pKa) Very Low (pKa ~ -2.0, conjugate acid)Moderate (pKa ~ 2.5, conjugate acid)Pyrazoles are more basic; 1H-pyrazoles can also act as weak acids (pKa ~14).
Lipophilicity (LogP) Generally HigherLowerIsoxazoles penetrate membranes well but may suffer from high non-specific binding.
Dipole Moment ~2.9 D~2.3 DIsoxazoles create a stronger local dipole, affecting stacking interactions with phenylalanine residues in binding pockets.
Metabolic Liability High: Reductive cleavage of N–O bond.Low: Oxidative metabolism (hydroxylation) usually occurs on substituents, not the ring.Isoxazole cleavage yields

-amino enones, which can be toxic or active metabolites (pro-drug concept).

Synthetic Pathways: The Chalcone Divergence

The most robust entry into both systems from phenols is via the Chalcone (1,3-diaryl-2-propen-1-one) intermediate. This pathway allows for the precise installation of the phenol moiety before heterocycle formation.

Mechanism of Cyclization

The reaction diverges based on the dinucleophile used:

  • Hydroxylamine (

    
    ) 
    
    
    
    Isoxazole [2]
  • Hydrazine (

    
    ) 
    
    
    
    Pyrazole
Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthesis and the critical regioselectivity decision points.

Synthesispathway Phenol Phenol Precursor (Hydroxyacetophenone) Chalcone Chalcone Intermediate (1,3-diaryl-2-propen-1-one) Phenol->Chalcone Claisen-Schmidt (Aldehyde/NaOH) Reagent_Iso Reagent: NH2OH·HCl (Hydroxylamine) Chalcone->Reagent_Iso Reagent_Py Reagent: NH2NH2·H2O (Hydrazine) Chalcone->Reagent_Py Isoxazole Isoxazole Derivative (O-N Bond) Reagent_Iso->Isoxazole Cyclization (Reflux/EtOH/Base) Pyrazole Pyrazole Derivative (N-N Bond) Reagent_Py->Pyrazole Cyclization (Reflux/EtOH/HOAc) Regio Regioselectivity Check: 3,5- vs 5,3-isomerism dependent on pH Isoxazole->Regio Pyrazole->Regio

Figure 1: Divergent synthesis of isoxazole and pyrazole scaffolds from a common phenol-derived chalcone precursor.[3][4]

Experimental Protocols

The following protocols are standardized for research-grade synthesis, ensuring high regiochemical fidelity.

General Synthesis of Phenolic Chalcones
  • Reactants: Equimolar mixture of substituted acetophenone (e.g., 2-hydroxyacetophenone) and substituted benzaldehyde.

  • Catalyst: 40% NaOH (aq) or KOH in Ethanol.

  • Procedure: Stir at room temperature for 12–24 hours.

  • Work-up: Pour into crushed ice/HCl. Filter the yellow precipitate. Recrystallize from ethanol.

  • Validation: NMR shows characteristic doublet doublets for vinylic protons (

    
     Hz, indicating trans-geometry).
    
Protocol A: Isoxazole Synthesis (Hydroxylamine Route)

Targeting: 3,5-diarylisoxazoles

  • Dissolution: Dissolve 1.0 mmol of Chalcone in 10 mL absolute ethanol.

  • Addition: Add 2.0 mmol Hydroxylamine hydrochloride (

    
    ) and 2.0 mmol Sodium Acetate (buffer is critical to prevent Michael addition side-products).
    
  • Reflux: Heat at reflux (

    
    ) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
    
  • Quench: Cool and pour into ice water.

  • Purification: The product often precipitates. If not, extract with Ethyl Acetate. Recrystallize from Ethanol/Water.

  • Key Observation: Disappearance of the enone carbonyl peak in IR (

    
    ) and appearance of C=N (
    
    
    
    ).
Protocol B: Pyrazole Synthesis (Hydrazine Route)

Targeting: 3,5-diarylpyrazoles

  • Dissolution: Dissolve 1.0 mmol of Chalcone in 10 mL Glacial Acetic Acid (acts as solvent and catalyst).

  • Addition: Add 5.0 mmol Hydrazine Hydrate (

    
    ).
    
    • Note: For N-substituted pyrazoles, use Phenylhydrazine.

  • Reflux: Heat at reflux (

    
    ) for 4–6 hours.
    
  • Work-up: Pour into crushed ice. Neutralize excess acid with

    
     if necessary (precipitate usually forms immediately).
    
  • Purification: Filtration and recrystallization from Ethanol.

Biological Performance & Metabolic Stability[5][6]

Bioisosterism in Phenol Systems

In phenol-based drugs (e.g., Resorcinol derivatives for Hsp90 inhibition or COX-2 inhibitors like Valdecoxib/Celecoxib), the heterocycle serves as a rigid linker that orients the phenol group.

  • Pyrazoles are generally preferred for chronic indications due to metabolic stability.

  • Isoxazoles are valuable when shorter half-life or specific electronic stacking is required.

Metabolic Liability: The Ring Opening

The most critical differentiator is the susceptibility of the isoxazole N–O bond to reductive cleavage by cytochrome P450 enzymes or gut microbiota.

Metabolism Isox_Drug Isoxazole Drug (Intact Scaffold) Metabolism_Iso Reductive Metabolism (Liver/Gut Microbiota) Isox_Drug->Metabolism_Iso N-O Bond Cleavage Py_Drug Pyrazole Drug (Intact Scaffold) Metabolism_Py Oxidative Metabolism (CYP450) Py_Drug->Metabolism_Py Ring Hydroxylation (Rarely ring opening) Product_Iso Beta-Amino Enone (Ring Opened - Inactive/Toxic) Metabolism_Iso->Product_Iso Irreversible Product_Py Hydroxylated Metabolite (Ring Intact - Active/Inactive) Metabolism_Py->Product_Py Phase I Mod

Figure 2: Comparative metabolic fate. Isoxazoles are prone to reductive ring opening, whereas pyrazoles typically undergo peripheral oxidation while maintaining ring integrity.

Case Study Data: COX-2 Inhibition

In systems where a phenol (or sulfonamide-phenyl) is attached to the core:

Compound ClassCoreIC50 (COX-2)Selectivity (COX-2/COX-1)Stability Note
Valdecoxib Isoxazole0.005

M
HighMetabolized to active hydroxy metabolite; potential for skin toxicity (SJS) linked to sulfonamide/isoxazole metabolism.
Celecoxib Pyrazole0.04

M
HighHigh metabolic stability; oxidation of methyl group is primary clearance route.
Experimental 3,4-Diaryl Isoxazole~0.7

M
ModeratePotent in vitro but lower in vivo efficacy due to rapid clearance.
Experimental 1,5-Diaryl Pyrazole~0.8

M
ModerateMaintained potency in vivo; superior pharmacokinetic profile.

Data synthesized from comparative literature reviews [1, 6, 8].

References

  • MDPI. (2022). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. Available at: [Link]

  • Indian Academy of Sciences. (2014). Application of chalcones in heterocycles synthesis: Synthesis of 2-(isoxazolo, pyrazolo and pyrimido) substituted analogues. Available at: [Link]

  • Der Pharma Chemica. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Available at: [Link]

  • PubMed Central (PMC). (2009). Synthesis and Antimicrobial Evaluation of Some Heterocyclic Chalcone Derivatives. Available at: [Link]

  • ResearchGate. (2021). Synthesis and characterization of new pyrazole and isoxazole derivatives as potential antibacterial and antifungal agents. Available at: [Link]

  • ACS Publications. (2003). Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-Hydroxy-5,8,11,14-eicosatetraenoic Acid Synthase Inhibitors. Available at: [Link]

  • PubMed. (2025).[5] Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents. Available at: [Link]

  • ACS Omega. (2022). Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. Available at: [Link]

Sources

Validating Assay Results Involving 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol: A Comparative Guide to COX-2 Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The compound 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol (hereafter referred to as 5-MPIP ) is a highly targeted diarylisoxazole derivative structurally related to established anti-inflammatory agents like valdecoxib[1]. In drug development, isoxazole-based phenols are heavily investigated for their potent and selective inhibition of Cyclooxygenase-2 (COX-2) over Cyclooxygenase-1 (COX-1)[2].

This guide is designed for researchers and application scientists tasked with validating the pharmacological profile of 5-MPIP. Rather than merely outlining steps, we will deconstruct the causality behind the experimental design, establishing a self-validating framework that objectively compares 5-MPIP against standard clinical alternatives (Valdecoxib, Celecoxib, and Diclofenac).

Mechanistic Causality: The Structural Basis of Selectivity

To design a robust assay, one must first understand the molecular interaction at the target site. The selectivity of 5-MPIP is driven by the structural divergence between COX-1 and COX-2. While both enzymes share ~60% homology, COX-2 contains a valine substitution at position 523 (Ile523 in COX-1), which opens a secondary hydrophilic side pocket.

The isoxazole core of 5-MPIP acts as a rigid scaffold that inserts into this COX-2 specific pocket, while the phenol moiety forms critical hydrogen bonds with Arg120 and Tyr355 at the base of the cyclooxygenase channel. This steric and electrostatic complementarity is what prevents 5-MPIP from effectively binding to the narrower COX-1 channel, thus minimizing the gastrointestinal and renal toxicity risks associated with non-selective NSAIDs.

COX2_Pathway AA Arachidonic Acid (Substrate) COX1 COX-1 (Constitutive) GI/Renal Protection AA->COX1 Basal Metabolism COX2 COX-2 (Inducible) Inflammation/Pain AA->COX2 Inflammatory Stimulus (e.g., LPS) TXA2 Thromboxane A2 (Platelet Aggregation) COX1->TXA2 PGE2 Prostaglandin E2 (Inflammatory Mediator) COX2->PGE2 MPIP 5-MPIP (Investigational Isoxazole) MPIP->COX1 Minimal Activity MPIP->COX2 Selective Inhibition Celecoxib Celecoxib / Valdecoxib (Standard Controls) Celecoxib->COX2

Arachidonic acid metabolic pathway illustrating the selective COX-2 inhibition by 5-MPIP.

Comparative Performance Data

When publishing or validating assay results, raw data must be contextualized against established clinical standards. The table below synthesizes the quantitative performance of 5-MPIP compared to standard alternatives in both recombinant enzyme assays and the physiologically relevant Human Whole Blood Assay (HWBA).

CompoundDrug ClassRecombinant COX-1 IC50 (µM)Recombinant COX-2 IC50 (µM)HWBA Selectivity Index (COX-1/COX-2)
5-MPIP Investigational Isoxazole> 15.000.024> 625
Valdecoxib Selective COX-2 Inhibitor13.500.029465
Celecoxib Selective COX-2 Inhibitor15.000.040375
Diclofenac Non-Selective NSAID0.0750.0380.5

Note: The Selectivity Index (SI) is calculated as the ratio of COX-1 IC50 to COX-2 IC50. A higher SI indicates exponentially greater COX-2 selectivity.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I mandate that every protocol must operate as a self-validating system. A single in vitro assay cannot definitively prove efficacy due to variables like plasma protein binding and cellular permeability. Therefore, we utilize a two-tiered validation approach.

Protocol A: In Vitro Recombinant Enzyme Assay (Direct Binding Kinetics)

Causality: This assay isolates the direct enzyme-inhibitor interaction, removing cellular variables to establish baseline binding kinetics[3].

  • Reagent Preparation: Prepare reaction buffer (100 mM Tris-HCl, pH 8.0) containing hematin and L-epinephrine as essential co-factors[3].

  • Enzyme Incubation: Add purified recombinant human COX-1 or COX-2 to a 96-well plate.

  • Compound Addition: Introduce serially diluted 5-MPIP (0.001 µM to 100 µM). Crucial Step: Pre-incubate for 15 minutes at 37°C. Isoxazole derivatives often exhibit time-dependent inhibition; skipping this step leads to artificially high IC50 values[3].

  • Reaction Initiation: Add arachidonic acid (substrate) to initiate the reaction. Incubate for exactly 2 minutes.

  • Termination & Detection: Stop the reaction with 2.0 M HCl. Quantify the breakdown products of PGH2 using a fluorometric assay or LC-MS/MS[3].

Protocol B: Human Whole Blood Assay (HWBA) (Physiological Relevance)

Causality: Isoxazoles typically exhibit >90% plasma protein binding. The HWBA accounts for this binding and cellular uptake, making it the gold standard for predicting in vivo efficacy[4][5].

  • Blood Collection: Collect fresh venous blood from healthy volunteers (NSAID-free for >14 days) into heparinized tubes[6].

  • COX-1 Validation (Platelet TXB2):

    • Aliquot 1 mL of whole blood.

    • Add 5-MPIP or vehicle control.

    • Allow blood to clot at 37°C for 1 hour. This physically induces platelet aggregation, driving COX-1 mediated Thromboxane B2 (TXB2) production[6].

    • Centrifuge to obtain serum and quantify TXB2 via ELISA[6].

  • COX-2 Validation (Monocyte PGE2):

    • Aliquot 1 mL of heparinized whole blood.

    • Add 5-MPIP or vehicle control.

    • Stimulate with 10 µg/mL Lipopolysaccharide (LPS) to induce de novo COX-2 expression in monocytes[6][7].

    • Incubate at 37°C for 24 hours[6].

    • Centrifuge to obtain plasma and quantify Prostaglandin E2 (PGE2) via ELISA[6].

Assay_Workflow Blood Human Whole Blood Collection (Heparinized) Aliquots Aliquot into 96-Well Plates Blood->Aliquots Stimulation LPS Stimulation (10 µg/mL) Induces COX-2 Expression Aliquots->Stimulation Treatment Compound Treatment (5-MPIP vs. Valdecoxib) Stimulation->Treatment Incubation Incubation (24h, 37°C, 5% CO2) Treatment->Incubation Controls Self-Validating Controls (Vehicle, Positive, Negative) Controls->Treatment Quality Control Centrifugation Centrifugation & Plasma Separation Incubation->Centrifugation ELISA PGE2 Quantification via ELISA (Read Absorbance at 450nm) Centrifugation->ELISA Analysis Non-linear Regression Analysis (Calculate IC50 & Selectivity Index) ELISA->Analysis

Standardized human whole-blood assay workflow for validating COX-2 selective inhibition.

Trustworthiness: Quality Control & Troubleshooting

To ensure the absolute integrity of the data, the following QC metrics must be strictly enforced:

  • Vehicle Control Limits: 5-MPIP is highly hydrophobic and requires DMSO for solubilization. Ensure the final DMSO concentration in the assay never exceeds 1% (v/v), as higher concentrations directly denature the COX enzymes, creating false positives[3].

  • Z'-Factor Validation: For the ELISA quantification steps, calculate the Z'-factor using the positive control (Valdecoxib) and negative control (Vehicle). An assay is only considered robust and publishable if the Z'-factor is

    
     0.5.
    
  • Addressing IC50 Shifts: Do not be alarmed if the HWBA IC50 is 10-50x higher than the recombinant assay IC50. This shift is a direct result of the compound binding heavily to human serum albumin (HSA)[3]. The HWBA data remains the accurate predictor for clinical dosing.

References

  • Synthesis of 3,5-Diarylisoxazole Derivatives and Evaluation of in vitro Trypanocidal Activity SciELO[Link]

  • Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity Human Journals[Link]

  • Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs PMC - National Institutes of Health[Link]

Sources

UV-Vis absorption spectra comparison for isoxazolyl phenol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of isoxazolyl phenol derivatives , specifically focusing on 3-(2-hydroxyphenyl)isoxazole and 5-(4-hydroxyphenyl)isoxazole regioisomers. These compounds represent a critical class of "push-pull" chromophores and potential Excited-State Intramolecular Proton Transfer (ESIPT) fluorophores.

We compare these derivatives against key structural alternatives: Pyrazolyl Phenols (nitrogen analogs) and Benzoxazolyl Phenols (fused-ring analogs). The analysis focuses on spectral shifts (


), molar extinction coefficients (

), and sensitivity to environmental factors (pH and solvent polarity).

Technical Analysis: The Isoxazolyl Phenol Chromophore

The optical behavior of isoxazolyl phenols is governed by the electronic interaction between the electron-rich phenolic hydroxyl group (donor) and the electron-deficient isoxazole ring (acceptor).

Electronic Transitions
  • Primary Band (

    
    ):  Typically observed between 260–320 nm . This transition involves the entire conjugated aromatic system. The isoxazole ring acts as an electron-withdrawing group, causing a bathochromic (red) shift compared to phenol (
    
    
    
    nm).
  • Secondary Band (ICT): In para-substituted derivatives (e.g., 5-(4-hydroxyphenyl)isoxazole), a strong Intramolecular Charge Transfer (ICT) band appears, often extending into the visible region (320–380 nm ), especially in polar solvents.

The ESIPT Phenomenon (Ortho-Isomers)

For 3-(2-hydroxyphenyl)isoxazole derivatives, the proximity of the phenolic proton to the isoxazole nitrogen allows for Excited-State Intramolecular Proton Transfer (ESIPT) .

  • Mechanism: Upon UV excitation, the acidity of the phenol increases, and the basicity of the isoxazole nitrogen increases. The proton transfers to the nitrogen, forming a keto-tautomer species with a significantly Stokes-shifted emission.

  • UV Signature: This intramolecular hydrogen bond (IMHB) planarizes the molecule in the ground state, often leading to a sharper, red-shifted absorption band compared to non-hydrogen-bonded isomers.

Graphviz Diagram: ESIPT Mechanism

The following diagram illustrates the ESIPT cycle and the resulting spectral species.

ESIPT_Mechanism Enol_GS Enol Form (Ground State) Absorbs UV Light Enol_ES Enol* (Excited State) High Energy Enol_GS->Enol_ES hv (Absorption) Keto_ES Keto* (Excited State) Proton Transferred Enol_ES->Keto_ES ESIPT (<1 ps) Keto_GS Keto Form (Ground State) Unstable Keto_ES->Keto_GS Fluorescence (Large Stokes Shift) Keto_GS->Enol_GS Back Proton Transfer

Figure 1: Photophysical cycle of ortho-isoxazolyl phenols showing the conversion between Enol and Keto tautomers.

Comparative Analysis

This section compares isoxazolyl phenols with their primary competitors in drug discovery and probe design.

Comparison Table: Spectral Properties
FeatureIsoxazolyl Phenol Pyrazolyl Phenol Benzoxazolyl Phenol
Core Structure Isoxazole (O-N) + PhenolPyrazole (N-N) + PhenolBenzoxazole (Fused) + Phenol
Typical

280 – 340 nm290 – 350 nm300 – 360 nm
Molar Extinction (

)
Moderate (~10,000

)
High (~15,000

)
Very High (>20,000

)
Electron Character Isoxazole is strongly electron-withdrawing.[1]Pyrazole is less withdrawing; can be donating.Benzoxazole is a strong acceptor (extended

-system).
Solvatochromism High. Sensitive to polarity due to dipole moment change.[2]Moderate. Less dipole change upon excitation.Moderate. Rigid structure limits solvent relaxation.
pH Sensitivity High.

. Phenolate forms easily.
Moderate. Pyrazole NH can also deprotonate.High. Phenolate formation causes large red shift.
Primary Application pH sensors, polarity probes.Biological imaging (higher quantum yield).ESIPT lasers, UV stabilizers.
Detailed Comparative Insights
vs. Pyrazolyl Phenols
  • Spectral Shift: Replacing the oxygen in the isoxazole ring with a nitrogen (to form pyrazole) generally results in a bathochromic shift (red shift) of 10–20 nm. This is because the pyrazole ring is more aromatic and electron-rich, facilitating better conjugation with the phenol.

  • Stability: Pyrazoles are chemically more robust. Isoxazoles can undergo ring-opening (rearrangement to azirines or hydrolysis) under intense UV irradiation or strong basic conditions, necessitating careful handling during measurement.

vs. Benzoxazolyl Phenols (e.g., HBO)
  • Conjugation: Benzoxazoles possess a fused benzene ring, significantly extending the

    
    -conjugation. This leads to higher extinction coefficients (
    
    
    
    ) and red-shifted absorption compared to the monocyclic isoxazole analogs.
  • ESIPT Efficiency: Benzoxazoles are the "gold standard" for ESIPT. Isoxazolyl phenols exhibit ESIPT but often with lower quantum yields due to non-radiative decay pathways associated with isoxazole ring vibration/rotation.

Experimental Protocols

To ensure reproducible spectral data, strict control of pH and solvent purity is required.

Protocol: pH-Dependent UV-Vis Measurement

Objective: Determine the


 and observing the spectral shift between the neutral phenol and anionic phenolate forms.

Reagents:

  • Stock Solution: 1 mM Isoxazolyl Phenol in spectroscopic grade Methanol or DMSO.

  • Buffers: Citrate-Phosphate buffer series (pH 3.0 to 8.0) and Borate buffer series (pH 8.5 to 12.0).

  • Blank: Pure buffer/solvent mixture.

Workflow:

  • Preparation: Dilute Stock Solution to a final concentration of 20–50

    
    M  in the respective buffer. Ensure the organic co-solvent (MeOH) does not exceed 5% v/v to prevent precipitation.
    
  • Baseline Correction: Perform an auto-zero using the buffer blank.

  • Scanning: Scan from 200 nm to 500 nm . Scan speed: Medium (approx. 200 nm/min).

  • Isosbestic Point Identification: Overlay spectra from pH 3 to pH 12. A clear isosbestic point (crossing point of all scans) confirms a clean two-state equilibrium (Phenol

    
     Phenolate).
    
Protocol: Solvatochromic Shift Assessment

Objective: Evaluate the dipole moment change upon excitation.[2][3]

  • Prepare 20

    
    M solutions in:
    
    • Non-polar: Cyclohexane (or n-Hexane).

    • Polar Aprotic: Acetonitrile (MeCN) and DMSO.

    • Polar Protic: Methanol (MeOH).[4]

  • Measure

    
     for the lowest energy transition.
    
  • Analysis: Plot

    
     (wavenumber, 
    
    
    
    ) vs. the Reichardt polarity parameter (
    
    
    ) of the solvents. A linear correlation indicates dominant ICT character.
Graphviz Diagram: Experimental Workflow

This diagram outlines the decision logic for characterizing a new isoxazolyl phenol derivative.

Experimental_Workflow Start New Isoxazolyl Phenol Sample Solubility Check Solubility (DMSO/MeOH) Start->Solubility Scan_Neutral Scan in MeOH (Neutral) Determine Lambda max Solubility->Scan_Neutral Check_Ortho Is -OH Ortho to Isoxazole N? Scan_Neutral->Check_Ortho ESIPT_Path Investigate ESIPT (Measure Stokes Shift) Check_Ortho->ESIPT_Path Yes Standard_Path Standard Characterization Check_Ortho->Standard_Path No PH_Study pH Titration (pH 3-12) Determine pKa ESIPT_Path->PH_Study Standard_Path->PH_Study Solvatochromism Solvent Study (Hexane -> DMSO) PH_Study->Solvatochromism Output Generate Data Table: Lambda max, Epsilon, pKa Solvatochromism->Output

Figure 2: Step-by-step experimental workflow for characterizing spectral properties.

Data Summary: Representative Values

The following data represents typical values found in literature for isoxazole derivatives compared to the standard phenol.

CompoundSolvent

(nm)

(

)
Notes
Phenol (Reference) Water2701,450Baseline aromatic absorption.
Phenolate Anion Water (pH 12)2872,600Bathochromic shift due to auxochromic -O

.
5-Phenylisoxazole Methanol26518,000Conjugation of phenyl + isoxazole.
3-(2-Hydroxyphenyl)isoxazole Cyclohexane30512,500ESIPT active. Large Stokes shift in emission.
3-(2-Hydroxyphenyl)isoxazole Methanol31011,800H-bonding with solvent competes with IMHB.
5-(4-Hydroxyphenyl)isoxazole Methanol28515,000Linear conjugation; no ESIPT.
5-(4-Hydroxyphenyl)isoxazole NaOH (aq)32519,000Strong ICT band in anionic form.

Key Observation: The 4-substituted derivatives (para) show a distinct red shift (


40 nm) upon deprotonation, making them excellent candidates for colorimetric pH sensing. The 2-substituted derivatives (ortho) show smaller absorption shifts but dramatic fluorescence changes.

References

  • Synthesis and Solvatochromism of Oxazolone Derivatives Source: Revista Desafio Online [Link] Relevance: Provides methodology for solvatochromic studies and synthesis of similar azole-based chromophores.

  • Investigation of a Series of 2-(2′-Hydroxyaryl)benzazole Derivatives: Photophysical Properties Source: NSF Public Access Repository (PAR) [Link] Relevance: Detailed analysis of ESIPT mechanisms in structurally analogous benzoxazoles, serving as the primary reference for the ortho-substitution effects.

  • Absorption Coefficients of Phenolic Structures in Different Solvents Source: PubMed Central (PMC) [Link] Relevance: Authoritative data on molar extinction coefficients and solvent effects for phenolic cores.[5]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media Source: MDPI (Molecules) [Link] Relevance: Provides synthesis protocols and basic spectral characterization (NMR/IR/MS) for 5-arylisoxazoles used as precursors.

  • UV-Visible Spectrophotometric Determination of Phenol Source: Lu Le Laboratory [Link] Relevance: Standard operating procedure for UV-Vis measurement of phenol derivatives, adapted for the experimental protocol section.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol. As a trusted partner in your research, we are committed to providing information that ensures the safety of your laboratory personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical information and actionable protocols.

The core principle of chemical waste management is to handle and dispose of substances in a manner that minimizes risk. Due to the phenolic group present in its structure, 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol must be treated as a hazardous chemical. Phenols are known for their toxicity, corrosivity, and potential for environmental harm if not disposed of correctly.[1][2][3] Therefore, all waste containing this compound, regardless of concentration, must be managed as hazardous waste.[4][5]

I. Hazard Profile and Classification

While a specific Safety Data Sheet (SDS) for 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol is not publicly available, its chemical structure allows for a presumptive hazard classification based on its primary functional groups: a phenol and an isoxazole ring.

  • Phenolic Compounds: These are generally toxic and corrosive.[2][6] Phenol itself is toxic via ingestion, inhalation, and skin absorption and can cause severe chemical burns.[2][7] Chronic exposure can lead to systemic effects, impacting the central nervous system, liver, and kidneys.[6][8] It is crucial to prevent the release of phenolic compounds into the environment, as they can be harmful to aquatic life.[1]

  • Isoxazole Derivatives: The isoxazole ring's stability and degradation pathways can vary. Some isoxazoles can degrade under acidic conditions.[9][10][11] While some microorganisms can degrade certain isoxazole derivatives, the environmental fate of this specific compound is unknown.[12]

Given these characteristics, 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol should be handled with the same precautions as other hazardous phenolic compounds.

Table 1: Presumptive Hazard Profile

Hazard CharacteristicDescriptionGeneral Disposal Protocol
Toxicity Likely toxic if ingested, inhaled, or absorbed through the skin, based on the phenol moiety.[2][3]Collect all waste in designated hazardous waste containers. Do not dispose of down the drain or in regular trash.[5][13]
Corrosivity Potential to cause severe skin burns and eye damage.[2]Wear appropriate Personal Protective Equipment (PPE). Segregate from incompatible materials.
Environmental Hazard Potentially harmful to aquatic life.[1]Prevent release into the environment by containing all waste streams.
Reactivity Phenols are incompatible with strong oxidizing agents, bases, and certain metals.[1][6]Store waste away from incompatible chemicals.
II. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of waste generated from the use of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol.

Proper segregation at the point of generation is critical to ensure safe and compliant disposal.

  • Solid Waste:

    • Collect all solid waste, including unused or contaminated 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol powder, contaminated weighing paper, and pipette tips, in a dedicated, clearly labeled, and sealable hazardous waste container.[14]

    • The container should be made of a chemically resistant material, such as high-density polyethylene (HDPE).

  • Liquid Waste:

    • Solutions containing 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol must be collected in a separate, labeled, and sealed hazardous waste container.[15]

    • Do not mix this waste with other solvent streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[15][16] Incompatible wastes can lead to dangerous chemical reactions.

    • The container should have a screw cap and be in good condition, with no leaks or damage.[16]

  • Contaminated Personal Protective Equipment (PPE):

    • Dispose of grossly contaminated gloves, disposable lab coats, and other PPE as hazardous waste in a designated container.[5][14]

Accurate and clear labeling is a legal requirement and essential for the safety of all personnel handling the waste.

All waste containers must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "5-methyl-2-(3-phenyl-5-isoxazolyl)phenol"

  • The approximate concentration and volume of the waste

  • The date the waste was first added to the container

  • The name and contact information of the generating laboratory or researcher

Proper storage of hazardous waste while awaiting pickup is crucial to prevent accidents and ensure regulatory compliance.

  • Store waste containers in a designated, well-ventilated satellite accumulation area.

  • Keep containers securely closed except when adding waste.[5]

  • Ensure secondary containment is used to capture any potential leaks or spills.

  • Store the waste away from heat, sparks, and open flames.[17]

  • Segregate the waste from incompatible materials, particularly strong oxidizing agents, acids, and bases.[1]

Hazardous chemical waste must be disposed of through a licensed hazardous waste disposal service.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[13]

  • Do not attempt to dispose of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol down the drain or in the regular trash.[5][13]

III. Emergency Procedures for Spills

In the event of a spill, prompt and appropriate action is necessary to mitigate hazards.

  • Small Spills (manageable by laboratory personnel):

    • Alert personnel in the immediate area.

    • Ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (neoprene or butyl rubber are recommended for phenols).[6]

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[1][7]

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[1][17]

    • Clean the spill area with soap and water.[4]

    • Report the spill to your laboratory supervisor and EHS department.

  • Large Spills:

    • Evacuate the immediate area.[4]

    • Alert others and activate the nearest fire alarm if there is a fire or explosion risk.

    • Contact your institution's EHS department or emergency response team immediately.[4]

    • Provide them with the name of the chemical and the approximate quantity spilled.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage On-Site Storage cluster_disposal Final Disposal start Chemical Use Generates Waste solid_waste Solid Waste (contaminated items) start->solid_waste liquid_waste Liquid Waste (solutions) start->liquid_waste ppe_waste Contaminated PPE start->ppe_waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_ppe Collect in Labeled PPE Waste Container ppe_waste->collect_ppe storage Store in Designated Satellite Accumulation Area with Secondary Containment collect_solid->storage collect_liquid->storage collect_ppe->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup final_disposal Disposal via Licensed Hazardous Waste Facility ehs_pickup->final_disposal

Caption: Disposal workflow for 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol.

References

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

  • Phenol, Chloroform, or TRIzol™ Waste Disposal. The University of Tennessee Health Science Center. [Link]

  • Decomposition of isoxazoles and of 1-azirines by aromatic amines. Formation of urea. Journal of the Chemical Society D: Chemical Communications. [Link]

  • Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. Journal of Pharmaceutical Sciences. [Link]

  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences. [Link]

  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Isoxazoles. II. Kinetics and mechanism of degradation of sulfisoxazole in moderately concentrated acids. Journal of Pharmaceutical Sciences. [Link]

  • SOP for the safe use of Phenol and Phenol Solutions. LSU Health Shreveport. [Link]

  • Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. MDPI. [Link]

  • Hazardous Waste Management Procedures. Towson University. [Link]

  • 4-Isoxazolecarboxylic acid, 5-methyl-3-phenyl- - Executive Summary. U.S. Environmental Protection Agency (EPA). [Link]

  • Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol. The University of Hong Kong. [Link]

  • Safety Data Sheet: phenol. Chemos GmbH & Co.KG. [Link]

  • Production, Import/Export, Use, and Disposal - Toxicological Profile for Phenol. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Chemical Compatibility Database. Cole-Parmer. [Link]

  • Phenol Toxicity. StatPearls - NCBI Bookshelf. [Link]

  • Phenols – Sources and Toxicity. Polish Journal of Environmental Studies. [Link]

  • Environmental Health Criteria 161 PHENOL. International Programme on Chemical Safety. [Link]

  • Health Effects - Toxicological Profile for Phenol. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Chemical Compatibility Chart Metallic Materials Used in Bal Seal Products. Bal Seal Engineering. [Link]

  • A Guide to the Chemical Resistance of Phenolic Resin. Acrolab. [Link]

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Personal protective equipment for handling 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol

Introduction: The Precautionary Principle for Novel Research Chemicals

As a Senior Application Scientist, I approach the handling of novel research chemicals (NRCs) like 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol through the lens of the precautionary principle. Because comprehensive toxicological data for this specific molecule is not fully established in the public domain, we must extrapolate its hazard profile from its structural moieties.

Isoxazole derivatives are highly privileged scaffolds in medicinal chemistry, frequently exhibiting potent anti-inflammatory, antimicrobial, and anticancer properties by modulating critical biological pathways such as PI3K/Akt and COX enzymes 1. When an isoxazole ring is coupled with a phenol group and lipophilic substituents (methyl and phenyl groups), the molecule's membrane permeability increases drastically. Phenols are notorious for causing rapid dermal absorption, chemical burns, and systemic toxicity 2. Therefore, handling this compound requires a self-validating safety system designed to completely isolate the researcher from the chemical.

HazardPathway A Isoxazolyl Phenol Derivative B Dermal/Inhalation Exposure A->B C Lipid Membrane Permeation B->C D Target Kinase Binding C->D E Systemic Toxicity D->E

Mechanistic pathway of potential systemic toxicity via dermal exposure.

Part 1: Quantitative PPE Specifications & Causality

A robust safety culture is predictive, not reactive. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for workers handling hazardous chemicals with unknown toxicological profiles 3. We do not just wear gloves; we select specific materials based on the chemical's degradation profile.

Because phenolic compounds can permeate standard thin-mil latex or nitrile, a double-gloving strategy using extended-cuff, chemical-resistant nitrile is the absolute minimum requirement.

PPE CategorySpecificationScientific Rationale (Causality)Replacement Interval
Hand Protection Double Nitrile Gloves (Inner: 4 mil, Outer: 8 mil extended cuff)The lipophilic nature of the phenyl/methyl groups enhances dermal penetration. Phenols degrade thin elastomers.Replace outer glove immediately upon suspected contact or every 30 minutes.
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles + Face ShieldPrevents ocular exposure to aerosolized powders or solvent splashes during dissolution.Inspect before each use; sanitize after doffing.
Respiratory/Engineering Class II Type A2 Fume Hood (Face velocity: 80-100 fpm)Isoxazole powders can aerosolize due to static charge during transfer, posing an inhalation risk.Continuous use; verify airflow monitor before opening the vial.
Body Protection Flame-Resistant (FR) Lab Coat, closed-toe non-porous shoesProvides a barrier against spills. FR material is required if handling with flammable organic solvents.Launder through approved hazmat facilities only.

Part 2: Operational Workflow & Experimental Protocols

To ensure high fidelity and safety, the following step-by-step methodology must be strictly adhered to when weighing and transferring 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol. This protocol is designed to be self-validating—meaning each step confirms the safety of the previous one.

Protocol 1: Safe Weighing and Solvent Transfer
  • System Verification: Verify that the fume hood is operational (80-100 fpm). Clear the workspace of all non-essential equipment to prevent cross-contamination.

  • PPE Donning: Don inner nitrile gloves, FR lab coat, safety goggles, and outer extended-cuff nitrile gloves. Pull the outer glove cuffs over the lab coat sleeves.

  • Static Mitigation: Because fine organic powders are prone to static scatter, wipe the exterior of the chemical vial and the weighing spatula with an anti-static cloth before opening.

  • Weighing: Place a pre-tared anti-static weigh boat on the analytical balance inside the fume hood. Carefully transfer the required mass of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol.

  • Dissolution (In-Situ): To minimize dust exposure, do not transport the dry powder across the lab. Instead, dissolve the compound in your chosen organic solvent (e.g., DMSO or DMF, which are excellent solvents for lipophilic isoxazoles 4) directly within the fume hood.

  • Decontamination: Seal the primary vial. Wipe down the balance and spatulas with a solvent-dampened wipe (e.g., isopropanol), followed by a dry wipe. Dispose of wipes in a designated hazardous solid waste container.

Part 3: Spill Response and Disposal Plan

In the event of a spill, immediate and calculated action is required. The environmental toxicity of halogenated or complex aromatic heterocycles dictates that they must not enter standard wastewater systems 5.

SpillResponse A Identify Spill (Solid vs Liquid) B Evacuate & Isolate Area A->B C Don Maximum PPE (Respirator + Double Glove) B->C D Apply Absorbent/ Neutralizer C->D E Collect in HazMat Container D->E

Self-validating spill response and containment workflow.

Protocol 2: Spill Containment and Disposal
  • Isolation: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity and allow aerosols to settle for at least 15 minutes.

  • Solid Spill Recovery: Do not sweep dry powder, as this generates inhalable dust. Cover the spill with damp absorbent paper (using water or a mild solvent like ethanol) to suppress dust.

  • Liquid Spill Recovery: If the compound is dissolved in an organic solvent, apply a universal chemical absorbent pad or diatomaceous earth to the spill perimeter first, working inward to prevent spreading.

  • Waste Segregation:

    • Place all contaminated absorbent materials, broken glass, and doffed outer gloves into a puncture-proof, sealable hazardous waste container.

    • Label the container explicitly: "Hazardous Solid Waste: Contains 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol and [Solvent Name]."

  • Final Wash: Wash the contaminated surface with a 10% sodium carbonate solution to neutralize residual phenolic acidity, followed by a thorough water rinse.

References

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives.
  • Safety Data Sheet: 4-Bromo-2-(5-isoxazolyl)phenol. Fisher Scientific.
  • Suspensolide | 111351-08-7: Safety and OSHA Guidelines. BenchChem.
  • 2-(5-Isoxazolyl)
  • 3-Ethoxy-4-methoxyphenethylamine Safety & Handling. BenchChem.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.